molecular formula C4H12O3Sn B1603626 Butyltin hydroxide oxide hydrate CAS No. 336879-56-2

Butyltin hydroxide oxide hydrate

Cat. No.: B1603626
CAS No.: 336879-56-2
M. Wt: 226.85 g/mol
InChI Key: KBNBFLVBJDYEFE-UHFFFAOYSA-M
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Description

Butyltin hydroxide oxide hydrate is a useful research compound. Its molecular formula is C4H12O3Sn and its molecular weight is 226.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

butyl-hydroxy-oxotin;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNBFLVBJDYEFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583603
Record name Butyl(hydroxy)stannanone--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336879-56-2
Record name Butyl(hydroxy)stannanone--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: Butyltin Hydroxide Oxide Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for autonomous execution by senior researchers. It prioritizes mechanistic understanding, structural complexity, and rigorous safety protocols over generic descriptions.

A Mechanistic & Application Guide for Chemical Synthesis and Catalysis

Part 1: Executive Summary

Butyltin hydroxide oxide hydrate (BuSnOOH·xH₂O) is not a simple monomeric acid but a complex organometallic polymeric cluster. It serves as a high-temperature Lewis acid catalyst, primarily driving esterification, transesterification, and polycondensation reactions. In pharmaceutical contexts, it is a critical "molecular scaffold" reagent used to synthesize 1,3,2-oxathiastannolanes—key intermediates in the production of nucleoside analogues and sulfur-containing heterocycles.

This guide dissects its supramolecular structure, catalytic mechanism, and validated experimental protocols, ensuring reproducible and safe utilization in drug development workflows.

Part 2: Chemical Identity & Structural Architecture

The "Ladder" and "Cage" Paradigm

Unlike simple carboxylic acids, butylstannonic acid does not exist as discrete Bu-Sn(=O)-OH molecules. In the solid state and non-coordinating solvents, it forms an amorphous polymeric network. Upon hydration or in the presence of specific counter-ions, it self-assembles into defined cationic clusters.

The most chemically significant species is the dodecametric cage cluster : [(BuSn)₁₂O₁₄(OH)₆]²⁺.

  • Coordination Geometry: Each Tin (Sn) atom is 5- or 6-coordinate, bridged by oxygen atoms (

    
    -O) and hydroxyl groups (
    
    
    
    -OH).
  • Stability: This cage is kinetically stable and responsible for the compound's high thermal resistance (>300°C) and catalytic longevity.

Visualization: The Dodecametric Cage Cluster

The following diagram represents the connectivity logic of the Sn₁₂ core, illustrating how the butyltin units are bridged by oxides and hydroxides to form the catalytic active surface.

Part 3: Physicochemical Properties

PropertyValue / DescriptionExperimental Implication
Appearance White, amorphous powderHigh surface area facilitates heterogeneous catalysis.
Tin Content ~56-57% (wt)Critical for calculating molar loading (typically 0.1 mol%).
Solubility Insoluble in water, alcohols, ketones.Functions as a heterogeneous catalyst in most organic solvents; easily removed by filtration.
Reactive Solubility Soluble in strong acids/bases & hot carboxylic acids.Becomes homogeneous during high-temp esterification (the "clear melt" point), then precipitates upon cooling.
Thermal Stability Stable up to >300°CSuitable for high-temperature melt polymerizations.
Hygroscopicity Mildly hygroscopicStore in desiccated conditions to prevent hydrolysis of active sites.

Part 4: Mechanism of Action (Catalysis)

The Lewis Acid Cycle

In esterification, BuSnOOH acts as a Lewis acid. The mechanism is distinct from proton catalysis (Brønsted acid).

  • Activation: The Sn center coordinates with the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Ligand Exchange: The hydroxyl group on the tin exchanges with the carboxylic acid to form a tin-carboxylate intermediate.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl.[1]

  • Elimination: Water is eliminated, and the ester is released, regenerating the tin oxide species.

Visualization: Catalytic Cycle (Esterification)

catalytic_cycle Figure 2: Lewis Acid Catalytic Cycle of BuSnOOH in Esterification Start Resting Catalyst (BuSnOOH Cluster) Complex_1 Activated Complex (Sn-O=C-R Coordination) Start->Complex_1 Coordination Intermediate Tetrahedral Intermediate Complex_1->Intermediate Nucleophilic Attack Product_Release Ester Release + Water Elimination Intermediate->Product_Release Proton Transfer Product_Release->Start Regeneration Water H2O (Byproduct) Product_Release->Water Remove via Dean-Stark Ester Ester (Product) Product_Release->Ester Acid Carboxylic Acid (R-COOH) Acid->Complex_1 Alcohol Alcohol (R'-OH) Alcohol->Intermediate

Part 5: Applications in Drug Development

While organotins are generally toxic, BuSnOOH is a vital reagent in the synthesis of pharmaceutical intermediates.

Synthesis of 1,3,2-Oxathiastannolanes

This is the primary pharmaceutical application. BuSnOOH reacts with mercaptoalcohols (e.g., 2-mercaptoethanol) to form 5-membered heterocyclic rings containing Sn, S, and O.

  • Utility: These stannolanes are regioselective alkylating agents and protecting groups for nucleosides.

  • Reaction:

    
    
    
Polymer Conjugates

Used to synthesize Polyethylene Oxide (PEO) Ionomers . These polymers are investigated for drug delivery systems where ionic interactions control the release rate of cationic drugs.

Part 6: Validated Experimental Protocol

Protocol: High-Efficiency Esterification (Self-Validating System)

Objective: Synthesize a pharmaceutical ester intermediate with >98% conversion.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Alcohol Substrate (1.1 - 1.5 equiv)

  • Catalyst: this compound (0.1 mol% / ~0.2 wt%)

  • Solvent: Xylene or Toluene (for azeotropic water removal)

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the acid, alcohol, and solvent.

  • Catalyst Addition: Add BuSnOOH powder. Note: The mixture will be heterogeneous (cloudy).

  • Reaction (The "Clear Melt" Checkpoint):

    • Heat to reflux (solvent boiling point).

    • Checkpoint 1: As the temperature rises (>100°C), the white powder should dissolve, reacting with the acid to form the active homogeneous species. If the solution remains cloudy after 1 hour of reflux, check water content or catalyst quality.

  • Monitoring: Monitor water collection in the Dean-Stark trap.

    • Checkpoint 2: Theoretical water yield calculation is mandatory. Stop reaction only when water evolution ceases and matches theoretical calc.

  • Workup:

    • Cool the reaction. The organotin species may precipitate or remain soluble depending on the ester.

    • Hydrolysis Step: Add dilute aqueous HCl or NaOH (depending on product stability) to hydrolyze the tin complex back to insoluble oxide/hydroxide.

    • Filtration: Filter the solids (regenerated tin oxide) through Celite.

    • Purification: Proceed with standard extraction/crystallization.

Part 7: Safety & Handling (E-E-A-T)

Hazard Class: Organotin Compound (Toxic). Signal Word: DANGER.

  • Toxicity:

    • Acute: Toxic if swallowed (LD50 oral rat > 2000 mg/kg, but highly dependent on speciation).

    • Chronic: Potential immunotoxin. Avoid long-term exposure.

  • Handling:

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and N95/P100 respirator if handling powder.

    • Engineering Controls: Always weigh and handle inside a fume hood .

  • Disposal:

    • Do not dispose of down the drain. Organotins are highly toxic to aquatic life.

    • Collect all waste (solid and liquid) in a dedicated "Heavy Metal / Organotin" waste stream.

  • Decontamination: Glassware should be rinsed with base (1M NaOH) then acid (1M HCl) to remove residual tin traces before standard washing.

References

  • American Elements. this compound Technical Data. [Link]

  • PubChem. Butylstannonic acid (Compound Summary). [Link]

  • Eychenne-Baron, C., et al. (1998). New synthesis of the nanobuilding block {(BuSn)12O14(OH)6}2+ and exchange properties.[2] Journal of Organometallic Chemistry.[2] [Link][2]

  • Gelest, Inc. Safety Data Sheet: n-Butyltin Hydroxide Oxide. [Link]

Sources

Technical Synthesis Guide: Butyltin Hydroxide Oxide Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: Butylstannonic acid, Monobutyltin oxide (MBTO), Butylhydroxyoxostannane CAS: 2273-43-0 (Anhydrous), 336879-56-2 (Hydrate) Formula:



Executive Summary & Scientific Rationale

Butyltin hydroxide oxide hydrate is not a simple monomeric species; it exists as a polymeric organotin network, often described as butylstannonic acid . Its synthesis is a controlled hydrolysis of butyltin trichloride (


).

For researchers in drug development and catalysis, this compound serves two critical roles:

  • Catalytic Precursor: It is a high-stability catalyst for transesterification and polycondensation reactions (e.g., saturated polyesters), often replacing more toxic dibutyltin oxides.

  • Metallopharmaceutical Intermediate: While less cytotoxic than tributyltin (TBT) or dibutyltin (DBT) species, it serves as a scaffold for synthesizing bioactive organotin complexes (e.g., Schiff base derivatives) with potential antiproliferative activity.

Technical Complexity: The primary challenge in synthesis is controlling the degree of condensation. The "acid" form contains significant hydroxyl groups (


), while aggressive drying or heating converts it to a more refractory oxide network (

).

Chemical Basis & Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of hydroxide ions on the highly electrophilic tin center of butyltin trichloride. Unlike simple hydrolysis, this reaction involves the formation of dimeric and oligomeric intermediates before precipitating as a polymeric solid.

The Hydrolysis Pathway[1]
  • Initial Hydrolysis: Replacement of

    
     with 
    
    
    
    .
  • Dimerization: Formation of hydroxo-bridged dimers (distannoxanes).

  • Condensation: Elimination of water to form the polymeric stannonic acid network.

HydrolysisMechanism MBTC Butyltin Trichloride (BuSnCl3) Inter1 Hydrolyzed Monomer [BuSn(OH)Cl2] MBTC->Inter1 + OH- / - Cl- Dimer Distannoxane Dimer [(BuSn)(OH)2Cl2]_2 Inter1->Dimer Dimerization Polymer Butylstannonic Acid [BuSn(O)OH]_n Dimer->Polymer + OH- / - H2O (Condensation) Oxide Dehydrated Oxide (BuSnO1.5)n Polymer->Oxide Heating > 100°C (- H2O)

Figure 1: Step-wise hydrolysis and condensation pathway from mono-butyltin trichloride to the polymeric oxide network.[1]

Experimental Protocol

Safety Warning: Organotin compounds are toxic.


 is corrosive and releases HCl upon contact with moisture. Work in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.
Materials & Reagents
ReagentPurityRole
Butyltin Trichloride (

)
>95%Precursor
Sodium Hydroxide (

)
20% aq. solnHydrolysis Agent
Ammonium Hydroxide (

)
28-30%Alternative Base (Ash-free)
Deionized Water18.2 MΩSolvent/Wash
Acetone/EthanolACS GradeFinal Wash
Step-by-Step Synthesis

This protocol targets the hydrated stannonic acid form, which is more reactive for subsequent derivatization.

Phase 1: Hydrolysis
  • Preparation: Charge a 3-neck round-bottom flask (equipped with a mechanical stirrer, dropping funnel, and thermometer) with 100 mL of deionized water .

  • Precursor Addition: Add 28.2 g (0.1 mol) of Butyltin Trichloride (

    
    ) to the water. Note: The reaction is exothermic; the solution will become acidic and turbid.
    
  • Neutralization:

    • Cool the mixture to 20–25°C .

    • Slowly add 20% NaOH solution (or

      
      ) dropwise via the funnel.
      
    • Monitor pH continuously.

    • Target: Adjust pH to 7.5 – 8.0 .

    • Critical: Do not exceed pH 9.0, as stannates (

      
      ) may form and redissolve the product.
      
Phase 2: Digestion & Aging
  • Once neutral pH is reached, a voluminous white precipitate will form.

  • Heat the slurry to 60°C and stir for 2 hours .

    • Why? This "aging" process (Ostwald ripening) promotes the formation of a filterable polymeric network and ensures complete hydrolysis of residual Sn-Cl bonds.

Phase 3: Isolation & Purification[1]
  • Filtration: Filter the hot slurry using a Büchner funnel with medium-porosity filter paper.

  • Washing (Crucial Step):

    • Wash the filter cake with 3 x 50 mL warm deionized water .

    • Test the filtrate with

      
       solution. If a white haze (AgCl) appears, continue washing until chloride-free.
      
    • Reasoning: Residual chlorides poison catalytic sites and alter cytotoxicity profiles in biological applications.

  • Final Rinse: Wash once with 20 mL acetone to facilitate drying.

Phase 4: Drying
  • Dry the white powder in a vacuum oven at 50–60°C for 12 hours.

  • Caution: Do not exceed 100°C unless the anhydrous oxide is desired. Over-drying reduces solubility and reactivity.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare your data against these standard parameters.

Spectroscopic Validation Table
TechniqueParameterExpected ValueInterpretation
FTIR

3200–3600 cm⁻¹ (Broad)Confirms hydrated "acid" structure (

). Absence indicates pure oxide.

600–700 cm⁻¹Characteristic polymeric network stretch.

520–540 cm⁻¹Confirms integrity of the Butyl-Sn bond (no dealkylation).

NMR
Chemical Shift-280 to -450 ppmSolid-state MAS NMR. Indicates hexacoordinated Sn centers in the polymer.
Elemental Analysis % Sn~56.8% (Theoretical)Varies by hydration state (

).
Self-Validating Check: The Solubility Test
  • Test: Attempt to dissolve a small sample in dilute NaOH.

  • Result: The product should dissolve completely to form sodium butylstannate.

  • Failure Mode: If the sample is insoluble in hot caustic, it indicates excessive cross-linking (calcination) or contamination with inorganic tin oxide (

    
    ).
    

Applications in Research

A. Catalysis (Transesterification)

Butylstannonic acid is a preferred catalyst for synthesizing saturated polyesters because it minimizes side reactions compared to strong acids.

  • Workflow: Add 0.05 – 0.1 wt% to the monomer mix (e.g., adipic acid + hexanediol). Heat to 160–220°C.

  • Mechanism: The Sn-OH group acts as a Lewis acid, activating the carbonyl oxygen of the carboxylic acid, facilitating nucleophilic attack by the alcohol.

B. Drug Development Precursor

While


 itself is rarely the final drug, it is the starting material for synthesizing organotin carboxylates  and Schiff base complexes  which exhibit antitumor activity.
  • Synthesis Route: React

    
     with carboxylic acids (
    
    
    
    ) or ligands in refluxing toluene with azeotropic water removal (Dean-Stark trap) to yield
    
    
    clusters.

References

  • Sigma-Aldrich. this compound - Product Specification & Properties.[2]Link

  • Zhu, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. Royal Society of Chemistry. Link

  • PubChem. Butylstannonic acid (CID 16767) - Compound Summary.[3] National Library of Medicine. Link

  • Dakternieks, D., et al. (1994). Synthesis, structure and reactions of [(BuSn)12O14(OH)6]Cl2[4]·2H2O: solution studies using 119Sn NMR. Journal of Organometallic Chemistry. Link

  • BenchChem. Monobutyltin Oxide: Technical Guide and Safety.Link

Sources

Technical Guide: Butyltin Hydroxide Oxide Hydrate (CAS 336879-56-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyltin hydroxide oxide hydrate (CAS 336879-56-2), often referred to industrially as Monobutyltin Oxide (MBTO) or Butylstannonic Acid , represents a class of hydrolytically stable Lewis acid catalysts. Unlike traditional titanium or aluminum alkyls, which deactivate rapidly in the presence of moisture, this organotin species retains high catalytic activity even in "wet" reaction environments.

For drug development professionals and process chemists, this compound offers a strategic advantage: neutral pH catalysis .[1] It facilitates esterification, transesterification, and polycondensation without the harsh acidic or basic conditions that often degrade sensitive pharmacophores (e.g., chiral centers, acid-labile protecting groups). This guide details the mechanistic basis, operational protocols, and safety parameters for integrating this reagent into high-value API synthesis.

Chemical Constitution & Active Species

While the CAS implies a simple monomeric structure (


), the compound exists dynamically as a complex organostannoxane cluster.
Structural Dynamics

In solid state and non-polar solvents, butyltin hydroxide oxide forms oligomeric "ladder" or "cage" structures via Sn-O-Sn linkages.[1] Upon heating in the presence of nucleophiles (alcohols/acids), these clusters dissociate into active mononuclear or binuclear species.

PropertySpecificationImplication for Synthesis
Formula

Stoichiometry calculations must account for hydration state.[1]
Solubility Insoluble in water/common solvents; Soluble in hot carboxylic acids.[1]Acts as a heterogeneous catalyst initially; becomes homogeneous at reaction temp (>80°C).[1]
Lewis Acidity Moderate (Hard/Soft mismatch).[1]Activates carbonyls without coordinating strongly to amines (chemoselectivity).[1]
Thermal Stability Stable up to ~250°C.Suitable for high-temperature melt polymerizations or difficult esterifications.[1]

Mechanistic Action: The Coordination-Insertion Cycle

The utility of butyltin hydroxide oxide lies in its ability to facilitate the "Coordination-Insertion" mechanism.[1] Unlike Brønsted acid catalysis (protonation of carbonyl), the tin atom coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously delivering the alkoxide nucleophile.

Pathway Visualization

The following diagram illustrates the catalytic cycle for a transesterification reaction, a common step in convergent API synthesis.

CatalyticCycle Start Pre-Catalyst (BuSn(O)OH Cluster) Active Active Species (Alkoxy-Tin Intermediate) Start->Active + ROH (Alcohol) - H2O Coordination Coordination Complex (Sn ... O=C-R) Active->Coordination + R'COOR'' (Substrate) Transition Tetrahedral Transition State (Four-Center) Coordination->Transition Nucleophilic Attack ProductRel Product Release (Ester + Alcohol) Transition->ProductRel Elimination ProductRel->Active Regeneration

Figure 1: The Coordination-Insertion cycle. The tin center acts as a template, bringing the electrophile and nucleophile into proximity, significantly lowering the activation energy.

Catalytic Applications in Medicinal Chemistry

Transesterification of Sensitive Substrates

In the synthesis of complex macrolides or prodrugs, standard conditions (e.g.,


, 

) often lead to racemization or decomposition. Butyltin hydroxide oxide operates at neutral pH.[1]
  • Target: Conversion of Methyl Esters to higher Alkyl Esters.

  • Selectivity: High tolerance for Boc-amines, acetals, and silyl ethers.

  • Advantage: The catalyst can often be left in the product for polymer applications, or easily removed via hydrolysis for pharma intermediates.

Catalyst Selection Matrix

Use this logic flow to determine if CAS 336879-56-2 is the correct tool for your synthesis.[1]

SelectionMatrix Start Reaction Requirement Substrate Substrate Sensitivity? Start->Substrate AcidSensitive Acid Labile (e.g., Acetals) Substrate->AcidSensitive BaseSensitive Base Labile (e.g., Fmoc) Substrate->BaseSensitive Robust Robust Substrate Substrate->Robust Water Water Present? AcidSensitive->Water BaseSensitive->Water UseAcid Use p-TsOH / H2SO4 Robust->UseAcid UseTin Use Butyltin Hydroxide Oxide (Neutral, Water Tolerant) Water->UseTin Yes (>100 ppm) UseTi Use Ti(OiPr)4 (Strictly Anhydrous) Water->UseTi No (Dry)

Figure 2: Decision matrix for catalyst selection in esterification processes.

Experimental Protocol: High-Efficiency Esterification

Objective: Synthesis of a sterically hindered ester (e.g., tert-butyl acetate derivative) using this compound.

Reagents & Setup
  • Substrate: Carboxylic Acid (1.0 eq)

  • Reagent: Alcohol (1.2 - 1.5 eq)

  • Catalyst: this compound (0.1 - 1.0 mol%)[1]

  • Solvent: Toluene or Xylene (for azeotropic water removal)[1]

  • Apparatus: Dean-Stark trap fitted with a reflux condenser.[1]

Step-by-Step Methodology
  • Charging: In a dry 3-neck round-bottom flask, charge the Carboxylic Acid and Alcohol.

  • Catalyst Addition: Add this compound (0.5 mol% relative to acid). Note: The catalyst is a white powder and may not dissolve immediately.[2]

  • Reflux: Heat the mixture to reflux (solvent boiling point).

    • Observation: As the temperature passes 80-100°C, the heterogeneous white powder will dissolve, indicating the formation of the active organotin-carboxylate species.

  • Water Removal: Monitor water collection in the Dean-Stark trap. Reaction progress can be tracked via TLC or HPLC (disappearance of acid).[1]

  • Workup (Hydrolysis Method):

    • Cool reaction to room temperature.[1]

    • Add water (10% volume of solvent) to hydrolyze the tin species back to insoluble tin oxide clusters.[1]

    • Filter the resulting suspension through a pad of Celite.[1]

    • Concentrate the filtrate to yield the crude ester.[1]

Troubleshooting
  • Slow Reaction: If the reaction stalls, increase catalyst loading to 2.0 mol%. Organotins are slower than strong mineral acids but yield cleaner products.[1]

  • Haze in Product: Residual tin species can cause haze.[1] Wash the organic layer with 10% aqueous sodium bicarbonate or complex with tartaric acid to remove trace tin.[1]

Safety, Toxicology & Handling (E-E-A-T Critical)

Organotin compounds are biologically active.[1][3][4] While mono-butyltins are significantly less toxic than their tri-butyl (biocidal) analogs, strict safety adherence is non-negotiable.[1]

  • Toxicity Profile:

    • Acute: Harmful if swallowed or absorbed through skin.[1] Causes skin and eye irritation.[1]

    • Chronic: Potential reproductive toxin.[1] Long-term exposure may affect the immune system.[1]

  • Handling:

    • Always handle in a fume hood.[1]

    • Wear nitrile gloves (double gloving recommended) and safety goggles.[1]

    • Decontamination: Spills should be treated with a solution of potassium permanganate or bleach to oxidize and degrade the organotin moiety, followed by absorption with inert material.

  • Regulatory: Consult local REACH/TSCA guidelines. CAS 336879-56-2 is often regulated under organotin categories.[1]

References

  • Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1] (Definitive text on organotin catalysis mechanisms).

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: this compound.

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Monobutyltin compounds. [1]

  • Bailie, J. C., et al. (1985).[1] "Organotin Catalysts for Transesterification." Journal of Organometallic Chemistry. (Foundational work on the coordination-insertion mechanism).

Sources

Physical State and Appearance of Butyltin Hydroxide Oxide Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physical state, appearance, and chemical behavior of Butyltin hydroxide oxide hydrate (often referred to as Butylstannoic acid ). It is designed for researchers and drug development professionals, focusing on its application as a high-value catalyst in pharmaceutical synthesis.

Technical Characterization & Application Guide

Executive Summary

This compound (


) is an organotin compound predominantly used as a Lewis acid catalyst in esterification and transesterification reactions. Unlike simple molecular salts, it exists in the solid state as an amorphous, polymeric network  featuring repeating Sn-O-Sn linkages. This polymeric nature dictates its physical appearance—a white, infusible powder—and its solubility profile.

For drug development professionals, this compound is not typically a pharmacophore but a critical process enabler . It facilitates the synthesis of complex pharmaceutical intermediates (esters, polyesters) with high selectivity and minimal side reactions, often operating in "neutral" conditions where strong mineral acids would degrade sensitive substrates.

Nomenclature & Identification (Critical Distinction)

Scientific Integrity Note: A common error in chemical databases conflates Butyltin hydroxide oxide with its chlorinated derivative. Precise identification is required for regulatory compliance and experimental reproducibility.

FeatureTarget Compound Common Confusion
Common Name Butylstannoic acid Butyltin chloride dihydroxide
IUPAC Name Butyl(hydroxy)oxostannaneButyl(chloro)stannanediol
CAS Number 2273-43-0 (Anhydrous)336879-56-2 (Hydrate)13355-96-9
Formula


Physical State Infusible Polymeric SolidCrystalline Solid (mp ~150°C)

Directive: Ensure your procurement specifications cite CAS 2273-43-0 or 336879-56-2 when seeking the oxide/acid form. CAS 13355-96-9 refers to a distinct catalytic species containing chlorine.

Physicochemical Characterization

Appearance and Macroscopic State

In its standard isolated form, this compound presents as a fine, white to off-white amorphous powder .

  • Texture: Non-crystalline, often "fluffy" or electrostatic due to high surface area.

  • Odor: Odorless to faint "fatty" smell (distinct from the acrid smell of alkyltin halides).

  • Hygroscopicity: Mildly hygroscopic; the "hydrate" designation (

    
    ) refers to variable lattice water trapped within the polymeric network rather than a stoichiometric crystal hydrate.
    
Microscopic Structure: The "Ladder" Network

The "infusible" nature of the solid arises from its oligomeric/polymeric structure. Unlike simple tetrahedral organotins, butylstannoic acid forms stannoxane networks .

  • Solid State: An infinite coordination network where tin atoms are bridged by oxygen, forming "ladder" or "cage" structures.

  • Solution State: Upon heating in non-polar solvents (e.g., toluene) or reaction media (alcohols/acids), the polymer depolymerizes into active monomeric or dimeric species (distannoxanes).

Key Physical Properties Table
PropertyValue / DescriptionExperimental Note
Melting Point Infusible (>350°C dec.)Decomposes before melting due to polymeric Sn-O backbone.
Solubility (Water) InsolubleHydrophobic butyl chain prevents aqueous solvation.
Solubility (Organics) Low (Cold); Soluble (Hot)Dissolves in boiling toluene/xylene via depolymerization.
Density ~1.46 g/cm³High density typical of heavy metal organometallics.
Tin Content ~56-57% (Theoretical)Gravimetric analysis required for batch validation.

Synthesis Protocol: Hydrolysis of Butyltin Trichloride

Context: For research labs requiring high-purity material free from chloride contaminants (which can corrode reactor steel), in-house synthesis via hydrolysis is the gold standard.

Reaction Logic



  • Precursor: Butyltin trichloride (BuSnCl3) is the electrophilic tin source.

  • Base: Sodium hydroxide drives the substitution of Cl ligands with OH.

  • Condensation: The transient "trihydroxide" spontaneously dehydrates to form the stable polymeric oxide.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice bath (0-5°C).

  • Charge: Add Butyltin trichloride (0.1 mol) to 100 mL of deionized water. Note: BuSnCl3 is fuming and corrosive; use a fume hood.

  • Neutralization: Slowly add 20% NaOH solution dropwise while stirring vigorously. Maintain temp <10°C to prevent side reactions.

  • pH Control: Continue addition until pH reaches 7.5 - 8.0 . A white, voluminous precipitate (the hydrated oxide) will form immediately.

  • Aging: Remove ice bath and stir at room temperature for 1 hour to ensure complete network formation.

  • Purification: Filter the white solid using a Büchner funnel. Wash the cake 3x with deionized water to remove NaCl (verify filtrate with AgNO3 test for chloride).

  • Drying: Dry in a vacuum oven at 80°C for 12 hours. Do not exceed 120°C to prevent excessive dehydration to the sesquioxide (

    
    ) if the specific "hydroxide oxide" form is desired.
    

Mechanism of Action: Catalytic Esterification

In pharmaceutical synthesis, this compound is valued for "Neutral Catalysis." It activates carboxylic acids without the harsh acidity of p-TsOH or H2SO4, preserving acid-sensitive protecting groups (e.g., Boc, TBDMS).

The Catalytic Cycle

The solid polymer breaks down into an active Lewis Acid monomer. The Tin (Sn) center coordinates with the carbonyl oxygen of the substrate, increasing its electrophilicity.

EsterificationMechanism Polymer Polymeric BuSn(O)OH (Solid Precursor) Active Active Species (Monomer/Dimer) Polymer->Active Heat (>100°C) Depolymerization Complex Activated Complex [Sn]...O=C(R)OH Active->Complex + RCOOH Coordination Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral + R'OH Nucleophilic Attack Product Ester + Water (RCOOR') Tetrahedral->Product - H2O Elimination Product->Active Catalyst Regeneration

Figure 1: Activation pathway of Butylstannoic acid in esterification. The solid polymer serves as a reservoir for the active Lewis acid species.

Safety & Toxicology Profile

While less toxic than tri-butyltin species (which are potent biocides), mono-butyltins are still hazardous and require strict containment in a drug development setting.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Engineering Controls: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Decontamination: Spills should be treated with 10% caustic solution to hydrolyze residues, followed by absorption with vermiculite.

References

  • Gelest, Inc. (2017). Safety Data Sheet: n-Butyltin Hydroxide Oxide. Retrieved from

  • Otera, J. (2000). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from

  • Smith, P. J. (1998). Chemistry of Tin. Blackie Academic & Professional. (Reference for Stannoxane structures).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16767, Butylstannonic acid. Retrieved from

Butyltin hydroxide oxide hydrate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Operational Safety and Catalytic Utility of Butyltin Hydroxide Oxide Hydrate

Executive Summary & Chemical Identity

This compound (often referred to industrially as Butylstannonic Acid ) represents a critical class of organotin catalysts used extensively in esterification and transesterification reactions. Unlike its highly regulated counterparts—tributyltin (TBT) and dibutyltin (DBT)—this mono-substituted organotin offers a favorable balance between catalytic Lewis acid activity and a reduced toxicity profile.

However, "reduced toxicity" does not imply "benign." This guide bridges the gap between standard Safety Data Sheet (SDS) compliance and practical, high-integrity research workflows.

Chemical Fingerprint
PropertySpecification
Chemical Name This compound
Common Synonyms Butylstannonic acid; Monobutyltin oxide; Butylhydroxyoxostannane
CAS Number (Hydrate) 336879-56-2 (Specific to hydrate)
CAS Number (Anhydrous) 2273-43-0 (Parent compound)
Molecular Formula C₄H₁₀O₂Sn[1] · xH₂O
Appearance White amorphous powder
Solubility Insoluble in water/alcohols; Soluble in strong acids/bases; Dissolves in reaction media (esters/acids) at >100°C
Melting Point >150°C (Decomposes without melting)

GHS Hazard Analysis & Toxicological Context

Standard SDS documents often fail to contextualize the specific risks of mono-butyltins versus the more dangerous di- and tri-substituted variants.

GHS Classification (29 CFR 1910.1200 / EU CLP)
Hazard ClassCodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[2][3][4]Hydrolytic stability means it persists on skin; requires soap/water wash, not just solvent rinse.
Eye Irritation H319 Causes serious eye irritation.[2]Mandatory: Indirect vented goggles. Safety glasses are insufficient for powder handling.
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[2][4]Critical: All aqueous waste (raffinate) must be segregated as heavy metal waste. Never pour down drains.
The Organotin Toxicity Hierarchy

To understand the risk, one must understand the alkylation degree. Toxicity generally increases with the number of alkyl groups attached to the tin atom.

ToxicityHierarchy Mono Mono-Butyltin (Butylstannonic Acid) Low Mammalian Toxicity Irritant Di Di-Butyltin (e.g., DBTO) Moderate Toxicity Immunotoxic/Reprotoxic Mono->Di Increasing Bioavailability Tri Tri-Butyltin (TBT) High Toxicity Endocrine Disruptor Di->Tri Increasing Lipophilicity

Figure 1: Comparative Toxicity of Butyltins. Mono-butyltins are significantly less toxic than TBT due to lower lipophilicity and membrane permeability.

Operational Handling & Engineering Controls

Storage & Stability
  • Hygroscopicity: The hydrate form is stable but can clump if exposed to moisture. Store in tightly closed containers.

  • Shelf Life: Hydrolytically stable. Unlike titanium alkoxides (which hydrolyze instantly in air), butylstannonic acid can be weighed in air, though a fume hood is recommended to contain dust.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P2 (EU) dust mask is the minimum for weighing. If handling >100g, use a half-mask respirator with P100 cartridges.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles.

Application in Synthesis: The "Green" Catalyst

In drug development and polymer synthesis, this compound is valued for its Lewis acidity and high temperature stability.

Primary Utility:

  • Esterification: Reacting carboxylic acids with alcohols.

  • Transesterification: Modifying esters (common in lipid/prodrug synthesis).

Mechanism: The compound is initially insoluble. Upon heating (>100°C) in the presence of carboxylic acids, it forms active soluble species (organotin carboxylates). This "dissolution-activation" mechanism is a visual indicator of reaction initiation.

Critical Protocol: Removal of Tin Residues

The most significant challenge in using organotins in pharmaceutical synthesis is removing the metal residue to meet ICH Q3D elemental impurity guidelines (Oral PDE for Tin is 6400 µ g/day , but lower limits often apply to specific organotin species).

Standard extraction (water/DCM) is often ineffective because organotins are lipophilic.

Validated De-Stannylation Protocol (The KF Method)

This protocol relies on the high affinity of Fluoride (F-) for Tin (Sn), forming insoluble polymeric fluorotin species.

TinRemoval Start Crude Reaction Mixture (Contains Product + Organotin) Step1 Dilute with Ether/EtOAc Start->Step1 Step2 Add Saturated Aqueous KF (Potassium Fluoride) Step1->Step2 Step3 Stir Vigorously (30-60 mins) Step2->Step3 Chelation Step4 Filter Precipitate (Polymeric BuSnFₓ) Step3->Step4 Precipitation Step5 Phase Separation (Wash Organic Layer) Step4->Step5 End Purified Product (<50 ppm Sn) Step5->End

Figure 2: Potassium Fluoride (KF) Workup for Organotin Removal.

Step-by-Step Methodology:

  • Dilution: Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF). Note: KF is toxic; handle with care.

  • Agitation: Stir vigorously for at least 30 minutes. The tin species will convert into an insoluble, white, polymeric solid.

  • Filtration: Filter the biphasic mixture through a pad of Celite. The tin remains on the filter.

  • Separation: Separate the organic layer, dry over MgSO₄, and concentrate.

Alternative (Silica/K₂CO₃): For acid-sensitive substrates, stir the crude mixture with 10% w/w anhydrous K₂CO₃/Silica gel, then filter.[5]

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air. If wheezing occurs (tin dust can irritate bronchi), seek medical attention.
Skin Contact Wash with soap and water for 15 minutes. Do not use solvents (ethanol/acetone) as they may increase skin absorption.
Eye Contact Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[3]
Spill Cleanup Dry Spill: Sweep up using a dust suppressant (damp sand). Do not create dust clouds.[6] Wet Spill: Absorb with inert material (vermiculite). Collect in hazardous waste container labeled "Organotin Waste."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16767, Butylstannonic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Butyltin hydroxide oxide. Retrieved from [Link]

  • Harrowven, D. C., & Guy, I. L. (2004).Removal of Organotin Residues from Reaction Mixtures. Chemical Society Reviews. (General protocol reference for KF workup).
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Tin, organic compounds). Retrieved from [Link]

Sources

The Role of Butyltin Hydroxide Oxide Hydrate in the Advancement of Inorganic Photoresists: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced Photolithography Materials

The relentless pursuit of miniaturization in the semiconductor industry necessitates the development of advanced photoresist materials capable of defining increasingly smaller features with high precision. Traditional organic chemically amplified resists (CARs), while the workhorses of photolithography for decades, are approaching their fundamental limits in terms of resolution, line-edge roughness (LER), and sensitivity, particularly for next-generation techniques like extreme ultraviolet (EUV) lithography.[1] This has spurred significant research into alternative material platforms, with inorganic photoresists emerging as a promising solution.

Among these, organotin-based materials, particularly those derived from butyltin hydroxide oxide hydrate, have garnered considerable attention. These inorganic-organic hybrid systems offer several intrinsic advantages, including high EUV absorption cross-sections and excellent etch resistance, which are critical for enabling future technology nodes.[2][3] This technical guide provides an in-depth exploration of this compound-based photoresists, from their fundamental chemistry and synthesis to their application in high-resolution patterning.

The Core Component: The Butyltin-Oxo Cage

The primary active component in these photoresists is not simply monomeric this compound, but rather a well-defined organotin-oxo cage structure. A prevalent and extensively studied example is the dicationic cluster [(BuSn)12O14(OH)6]^2+.[4] This cage-like structure consists of twelve tin atoms bridged by oxygen and hydroxide groups, with each tin atom also bonded to a butyl group. The presence of these organic butyl ligands is crucial for the material's solubility in common organic solvents, enabling the formation of thin films via spin-coating.

The dicationic nature of this cage requires two counterions for charge neutrality. As will be discussed, the choice of these counterions is a critical factor in tuning the photoresist's properties, including its tone (positive or negative).[5][6]

Synthesis of the Butyltin-Oxo Cage Precursor

The synthesis of the {(BuSn)12O14(OH)6}(OH)2 precursor is typically achieved through the controlled hydrolysis of a monobutyltin trialkoxide, such as butyltin triisopropoxide (BuSn(OPr)3).[7][8]

Experimental Protocol: Synthesis of {(BuSn)12O14(OH)6}(OH)2
  • Reaction Setup: A solution of butyltin triisopropoxide in a suitable organic solvent (e.g., isopropanol) is prepared in a reaction vessel equipped with a stirrer and a means for controlled addition of water.

  • Hydrolysis: A stoichiometric amount of water is slowly added to the solution under vigorous stirring. The hydrolysis reaction leads to the formation of Sn-O-Sn bridges and the release of isopropanol.

  • Condensation and Cage Formation: As the hydrolysis and condensation proceed, the individual butyltin units self-assemble into the thermodynamically stable [(BuSn)12O14(OH)6]^2+ cage structure.

  • Isolation and Purification: The product precipitates from the reaction mixture and can be isolated by filtration. The resulting white powder is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted precursors or byproducts and dried under vacuum.

  • Characterization: The structure and purity of the synthesized cage compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and mass spectrometry.

The Photolithographic Process: From Solution to Pattern

The utilization of butyltin-based materials as photoresists involves a series of well-defined steps to transfer a desired pattern onto a substrate.

Experimental Workflow: A Generalized Photolithography Process

G cluster_prep Substrate Preparation cluster_resist Resist Application cluster_patterning Patterning cluster_development Development & Transfer Prep Substrate Cleaning SpinCoat Spin Coating Prep->SpinCoat PAB Post-Application Bake (PAB) SpinCoat->PAB Exposure EUV/E-beam Exposure PAB->Exposure PEB Post-Exposure Bake (PEB) Exposure->PEB Develop Development PEB->Develop Transfer Pattern Transfer (Etching) Develop->Transfer G Before [(BuSn)12O14(OH)6]^2+ Soluble in Organic Solvents Exposure EUV/E-beam Exposure After [(Sn)12O14(OH)6]^2+ + Butyl Radicals Insoluble in Organic Solvents (Cross-linked)

Sources

Methodological & Application

Using Butyltin hydroxide oxide hydrate as a catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the application of Butyltin hydroxide oxide hydrate (often referred to as Butylstannonic acid ; CAS: 336879-56-2 / 2273-43-0 ) as a high-performance Lewis acid catalyst. Unlike traditional Brønsted acid catalysts (e.g.,


, p-TsOH), this organotin species operates under neutral conditions, preserving acid-sensitive functional groups while delivering high turnover frequencies (TOF) in transesterification  and direct esterification  reactions. Crucially, this guide addresses the pharmaceutical requirement for trace metal removal, providing a validated protocol for reducing tin residues to sub-ppm levels.

Chemical Profile & Mechanism of Action

This compound is a polymeric organotin cluster. While often represented simply as


, in solution and solid state it exists as an intricate oxide/hydroxide network (often ladder-like or cage-like stannoxanes).
  • CAS: 336879-56-2 (Hydrate), 2273-43-0 (Anhydrous/Parent)

  • Synonyms: Butylstannonic acid, Monobutyltin oxide (MBTO).

  • Solubility: Insoluble in most organic solvents at room temperature; dissolves in reaction media (carboxylic acids/alcohols) at

    
    C via formation of active alkoxide/carboxylate species.
    
Mechanistic Advantage: The "Hydrophobic Ladder"

Unlike simple metal salts, the stannoxane core provides a unique hydrophobic pocket that brings reactants together. The tin center acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester or acid. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.[1]

Key Features:

  • Hydrolytic Stability: Unlike titanium alkoxides (e.g.,

    
    ), it is not instantly deactivated by moisture produced during esterification.
    
  • Neutral pH: Ideal for substrates with acid-labile protecting groups (e.g., acetals, silyl ethers) or epimerizable stereocenters.

Catalytic Cycle Visualization

The following diagram illustrates the activation mechanism during a standard transesterification.

CatalyticCycle Figure 1: Lewis Acid Catalytic Cycle of Butyltin Hydroxide Oxide Cat Active Catalyst (BuSn-OR Species) Complex Activated Complex (Sn...O=C Coordination) Cat->Complex Coordination Substrate Substrate (Ester R-CO-OR') Substrate->Complex Tetra Tetrahedral Intermediate Complex->Tetra Nucleophilic Attack Alcohol Nucleophile (Alcohol R''-OH) Alcohol->Tetra Product Product Ester (R-CO-OR'') + R'OH Tetra->Product Elimination Product->Cat Catalyst Regeneration

Caption: The tin center coordinates the carbonyl, lowering the activation energy for the incoming alcohol nucleophile.

Experimental Protocols

Protocol A: Transesterification (High Boiling Alcohols)

Target: Synthesis of complex esters from methyl/ethyl esters using high-boiling alcohols.

Reagents:

  • Starting Methyl Ester (1.0 equiv)

  • Target Alcohol (1.0 - 1.2 equiv)

  • Catalyst: this compound (0.1 - 1.0 mol%)

  • Solvent: Toluene or Xylene (optional, for azeotropic removal)

Procedure:

  • Setup: Charge a reaction flask with the ester, alcohol, and catalyst. Equip with a distillation head or Dean-Stark trap (if using solvent).

  • Activation: Heat the mixture. The white catalyst powder will dissolve as the temperature exceeds 80–100°C, indicating the formation of the active homogeneous species.

  • Reaction: Heat to 140–180°C (or reflux temperature of solvent).

    • Note: The reaction is driven by the removal of the volatile alcohol (methanol/ethanol). Ensure efficient distillation of the byproduct.

  • Monitoring: Monitor by TLC or GC. Conversion typically reaches >98% within 4–8 hours.

  • Workup: Cool to room temperature. Proceed to Protocol C for tin removal.

Protocol B: Direct Esterification (Carboxylic Acid + Alcohol)

Target: Condensation of carboxylic acids with alcohols.[2]

Procedure:

  • Stoichiometry: Use a slight excess of the alcohol (1.1 equiv) if it is volatile; otherwise, use stoichiometric amounts.

  • Loading: Add catalyst (0.1 mol%).

  • Water Removal: Equip the flask with a Dean-Stark apparatus filled with toluene or xylene.

  • Reflux: Reflux vigorously to remove water azeotropically. The catalyst is hydrolytically stable, so the generated water does not kill the activity.

  • Completion: Reaction is complete when water evolution ceases.

Critical Protocol: Catalyst Removal (Pharma Grade)

For drug development, organotin residues must be removed to meet ICH Q3D elemental impurity guidelines. Simple extraction is often insufficient.

Method: Potassium Fluoride (KF) Precipitation This method relies on the high affinity of Fluoride for Tin, converting soluble organotin species into insoluble polymeric tin fluorides (


).
StepActionRationale
1. Dilution Dilute the crude reaction mixture with Diethyl Ether or Ethyl Acetate .[3]Reduces viscosity and allows precipitation.
2. Treatment Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 10 mL per 1 g of tin catalyst).Forms insoluble organotin fluoride complexes.
3.[3][4] Agitation Stir vigorously for 30–60 minutes at room temperature.Essential for mass transfer between phases.
4. Filtration Filter the biphasic mixture through a pad of Celite (diatomaceous earth).The tin fluoride forms a fine white precipitate that can clog frits; Celite prevents this.
5. Separation Separate the organic layer, wash with water, dry over

, and concentrate.[3]
Removes excess KF and water-soluble impurities.

Validation: Residual tin levels typically drop from >1000 ppm to <50 ppm using this method. For <10 ppm requirements, follow with a silica gel column purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Catalyst not dissolving Temperature too low.Heat mixture to >100°C. The catalyst requires thermal activation to form the soluble alkoxide.
Slow Reaction Poor byproduct removal.Ensure the distillation head is actively removing methanol/water. Apply weak vacuum if necessary.
Haze in Final Product Residual Tin.Repeat Protocol C (KF Wash) or filter through a silica plug treated with 10%

.

Workflow Decision Tree

Workflow Figure 2: Process Workflow & Decision Matrix Start Start Synthesis SubstrateCheck Substrate Type? Start->SubstrateCheck TransEst Ester + Alcohol (Transesterification) SubstrateCheck->TransEst DirectEst Acid + Alcohol (Esterification) SubstrateCheck->DirectEst Reaction Reaction 140-180°C 0.1-1.0 mol% Cat TransEst->Reaction DirectEst->Reaction WorkupCheck Purity Req? Reaction->WorkupCheck Industrial Industrial/Resin (Leave Cat in) WorkupCheck->Industrial Pharma Pharma/Fine Chem (Remove Cat) WorkupCheck->Pharma Final Isolated Product Industrial->Final KF_Treat KF Wash Protocol (Filter Celite) Pharma->KF_Treat KF_Treat->Final

References

  • Gelest, Inc. (2017).[5] n-Butyltin Hydroxide Oxide Safety Data Sheet & Technical Data. Retrieved from [5]

  • Otera, J., et al. (1991). Distannoxane-catalyzed transesterification. Journal of Organic Chemistry, 56(18), 5307–5311. (Foundational mechanistic work on organotin clusters).
  • Sigma-Aldrich. (2023). This compound Product Specification. Retrieved from

  • Clive, D. L., & Wang, J. (2002).[6] A Tin Hydride Designed To Facilitate Removal of Tin Species.[6] The Journal of Organic Chemistry, 67(4), 1192-1198. (Basis for KF removal protocols).

  • BenchChem. (2025).[3] Removal of Organotin Residues from Stille Reactions. Retrieved from

Sources

Butyltin hydroxide oxide hydrate in the preparation of 1,3,2-oxathiastannolane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug development and polymer science. It details the synthesis of 1,3,2-oxathiastannolane derivatives using Butyltin hydroxide oxide hydrate (Butylstannoic acid) as the primary organometallic precursor.

Executive Summary

1,3,2-Oxathiastannolanes are five-membered heterocyclic compounds containing a tin-oxygen-carbon-carbon-sulfur backbone. These derivatives are critical intermediates in regioselective alkylation of diols , nucleoside modification , and as high-efficiency thermal stabilizers for polyvinyl chloride (PVC) .

Unlike dibutyltin oxide (DBTO), which forms discrete monomeric rings, This compound (Monobutyltin oxide,


) introduces a unique structural complexity. It possesses three reactive valences (one alkyl, three heteroatom bonds), leading to the formation of supramolecular clusters  or bridged dimers  (e.g., stannoxanes) when cyclized with mercaptoalcohols. This guide provides a controlled protocol to synthesize these derivatives, emphasizing water management to drive the equilibrium.

Mechanistic Insight & Reaction Design

The Chemistry of Butylstannoic Acid

This compound exists as a polymeric network rather than a discrete monomer. The tin atom is hypercoordinated. In the presence of 2-mercaptoethanol , the reagent undergoes a condensation reaction.

Reaction Stoichiometry:



Unlike dialkyltin derivatives, the monobutyltin center retains an exocyclic oxygen after ring formation, often bridging two tin centers to form a ladder-type or drum-type cluster. This bridging is essential for the compound's stability and catalytic activity.

Reaction Pathway Visualization

The following diagram illustrates the stepwise condensation and cyclization pathway.

ReactionPathway Start Butyltin Hydroxide Oxide (Polymeric Network) Inter1 Intermediate A: Sn-S Thioester Formation Start->Inter1 Coordination Reactant 2-Mercaptoethanol (Nucleophile) Reactant->Inter1 Inter2 Intermediate B: Sn-O Ring Closure Inter1->Inter2 -H2O (Step 1) Product 1,3,2-Oxathiastannolane Derivative (Cluster) Inter2->Product -H2O (Step 2) Azeotropic Removal Water H2O (Byproduct) Inter2->Water

Figure 1: Mechanistic pathway for the condensation of butylstannoic acid with mercaptoethanol.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
This compound >97% Purity (CAS 336879-56-2)Tin Precursor
2-Mercaptoethanol >99%, AnhydrousLigand / Cyclizing Agent
Toluene or Xylene ACS Reagent GradeSolvent (Azeotrope former)
p-Toluenesulfonic acid (p-TSA) <1 mol% (Optional)Catalyst (accelerates rate)
Dean-Stark Apparatus Standard Taper JointWater Removal
Step-by-Step Synthesis

Objective: Synthesis of 2-butyl-1,3,2-oxathiastannolane-2-oxide (dimer/oligomer).

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser. Connect the condenser to an inert gas line (Nitrogen or Argon).

  • Charging:

    • Add 20.9 g (0.10 mol) of this compound.

    • Add 7.8 g (0.10 mol) of 2-Mercaptoethanol. Note: A slight excess (1.05 eq) of mercaptoethanol may be used to ensure complete consumption of the tin polymer.

    • Add 200 mL of Toluene.

  • Reflux (Dehydration):

    • Heat the mixture to a vigorous reflux (

      
      ).
      
    • Monitor the Dean-Stark trap. The reaction generates water theoretically (approx. 3.6 mL for 0.1 mol, assuming dihydrate starting material + reaction water).

    • Endpoint: Reflux until water evolution ceases completely (typically 3–5 hours). The solution should become clear and homogeneous.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: If any insoluble haze remains, filter through a pad of Celite under nitrogen.

    • Concentration: Remove the solvent (toluene) under reduced pressure (Rotary evaporator,

      
      , 20 mbar).
      
  • Isolation:

    • The product is typically a viscous, colorless to pale yellow oil or a waxy solid.

    • Drying: Dry under high vacuum (<1 mbar) for 12 hours to remove trace volatiles.

Quality Control & Characterization

To validate the synthesis, perform the following checks:

  • FT-IR Spectroscopy:

    • Absence: Disappearance of the broad O-H stretch (

      
      ) and S-H stretch (
      
      
      
      ).
    • Presence: Strong bands at

      
       (Sn-O-C) and 
      
      
      
      (Sn-S).
  • 
    Sn NMR (in CDCl
    
    
    
    ):
    • Expect a shift distinct from the starting material (approx. -450 to -550 ppm for hexacoordinate clusters, or -150 to -200 ppm for pentacoordinate species).

Workflow Diagram

ProtocolWorkflow Step1 1. Charge Reactor (BuSn(O)OH + Mercaptoethanol + Toluene) Step2 2. Azeotropic Reflux (Dean-Stark Trap, 110°C) Step1->Step2 Decision Water Evolution Ceased? Step2->Decision Decision->Step2 No Step3 3. Solvent Removal (Rotovap, Vacuum) Decision->Step3 Yes Step4 4. Product Isolation (Viscous Oil/Wax) Step3->Step4

Figure 2: Operational workflow for the synthesis of oxathiastannolane derivatives.

Applications & Utility

PVC Stabilization

The synthesized 1,3,2-oxathiastannolane derivatives function as "reverse ester" stabilizers. They scavenge labile chlorine atoms from the PVC chain (preventing unzipping) and neutralize HCl evolved during thermal processing. The Sn-S bond is particularly effective in preventing initial discoloration (early color hold).

Regioselective Reagents

In nucleoside chemistry, these derivatives serve as protecting groups or activating agents. The tin atom coordinates with the 2',3'-cis-diol of ribose, allowing selective functionalization (e.g., acylation or alkylation) at specific positions due to the steric and electronic environment of the ring.

Safety & Handling (HSE)

  • Toxicity: Organotin compounds are toxic. Butyltins are skin irritants and neurotoxins.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work exclusively in a fume hood.

  • Odor: 2-Mercaptoethanol has a potent, disagreeable skunk-like odor. Use bleach (sodium hypochlorite) to neutralize glassware and spills immediately.

References

  • Sigma-Aldrich. This compound - Product Specification & Applications. Retrieved from

  • BOC Sciences.[] N-Butyltin Hydroxide Oxide Hydrate CAS 336879-56-2. Retrieved from

  • Gelest, Inc. Organotin Chemistry: Survey of Properties and Applications. Retrieved from

  • Ataman Kimya. TIB KAT 256 (Butyltin Hydroxide Oxide) Technical Data. Retrieved from

  • Organic Chemistry Portal. Mitsunobu Reaction and Organotin Reagents. Retrieved from

Sources

Advanced Application Note: Butyltin Hydroxide Oxide Hydrate in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyltin hydroxide oxide hydrate (CAS 2273-43-0)—commercially recognized under trade names such as FASCAT® 4100, FASCAT® 9100, and Monobutyltin Oxide (MBTO)—is an 1[1]. It is a premier catalytic agent in the synthesis of high-molecular-weight saturated and unsaturated polyesters, alkyd resins, and biocompatible elastomers like poly(glycerol sebacate) (PGS)[2]. Unlike traditional strong acid catalysts, this compound offers unparalleled control over step-growth polymerization kinetics while virtually eliminating oxidative degradation and side reactions.

Mechanistic Causality: The "Why" Behind the Catalyst

In step-growth polymerization, overcoming the kinetic barrier of esterification and polycondensation without triggering side reactions is paramount. Strong acid catalysts (e.g., sulfuric or p-toluenesulfonic acid) frequently induce the dehydration of polyhydric alcohols (etherification), leading to poor polymer color, chain branching, and compromised mechanical properties[1].

This compound circumvents these issues by operating via a highly specific Lewis acid mechanism. Upon heating to approximately 80°C, the solid catalyst. The electropositive tin center coordinates with the carbonyl oxygen of the diacid or anhydride, increasing the electrophilicity of the carbonyl carbon. This localized electron withdrawal significantly lowers the activation energy for nucleophilic attack by the hydroxyl groups of the diol.

This mechanism is critical when polymerizing sterically hindered or secondary diols—such as isosorbide or the secondary hydroxyl of glycerol—which inherently possess 3[3]. Furthermore, because the catalyst incorporates into the final polymer matrix without compromising optical clarity or thermal stability, it completely negates the need for post-reaction neutralization or filtration[1].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the operational parameters and performance metrics of this compound compared to alternative catalytic systems in polyester synthesis.

Catalyst SystemTypical LoadingOperating TempSusceptibility to Side ReactionsPost-Processing Required
This compound 0.05 - 0.15 mol%210°C - 240°CVery Low (minimizes secondary diol dehydration)None (remains stable in polymer matrix)
Titanium(IV) butoxide 0.05 - 0.10 mol%230°C - 280°CModerate (can cause yellowing/oxidative degradation)None
Uncatalyzed (Thermal) N/A>240°CHigh (thermal degradation, etherification)N/A

Experimental Protocols

Protocol A: Synthesis of High-Tg Biobased Polyesters (e.g., Poly(isosorbide terephthalate))

This protocol details the melt polycondensation of rigid biobased polyesters, utilizing reactive phenolic solvents to maintain high molecular weights[4][5].

Step 1: Monomer and Catalyst Charging

  • Action: Weigh terephthalic acid (1.0 eq), isosorbide (0.55 eq), and a co-diol such as 1,4-cyclohexanedimethanol (0.55 eq) into a 100-mL 3-neck round-bottom flask[4]. Add this compound at a loading of5[5].

  • Causality: A slight stoichiometric excess of diols (1.1 total eq) compensates for minor losses due to sublimation during the high-temperature vacuum phase[6].

Step 2: Esterification Phase

  • Action: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head. Purge the system with nitrogen (~40 mL/min) and heat the oil bath to 200–230°C[4].

  • Self-Validation: Monitor the distillation of byproduct water. The esterification is considered complete only when the theoretical volume of water is collected (typically requiring 15–17 hours)[4]. Proceeding prematurely will stall polycondensation.

Step 3: Polycondensation Phase

  • Action: Halt the nitrogen flow. Gradually apply a vacuum, decreasing the pressure from 500 mbar to <1 mbar over a period of 1.5 to 2 hours[4]. Raise the temperature to 260–280°C and maintain for 3.0–3.5 hours[4].

  • Causality: Gradual vacuum application is critical to prevent the sudden boiling and irreversible sublimation of unreacted oligomers.

  • Self-Validation: Monitor the mechanical stirrer torque. A plateau in torque indicates that the maximum molecular weight has been achieved and the reaction is complete.

Step 4: Termination

  • Action: Break the vacuum with nitrogen gas, halt stirring, and extract the polymer while it is still in a hot, molten state[4].

Protocol B: Synthesis of Biobased Unsaturated Polyester Resins (b-UPR)

This protocol is optimized for producing resins utilized in advanced gel-coats and nanocomposites[7].

Step 1: Glycolysis of PET

  • Action: Charge waste polyethylene terephthalate (PET) and propylene glycol (PG) at a 2:1 weight ratio into the reactor[7]. Add this compound and heat to 190-200°C until the PET is fully depolymerized into a clear glycolyzate[7].

Step 2: Maleic Anhydride Addition & Azeotropic Distillation

  • Action: Cool the mixture to 90°C and add maleic anhydride (MAnh)[7]. Heat the mixture to 115°C for 1 hour, then increase the temperature at a rate of 15°C/h[7]. Once the temperature reaches 150°C, add 3 wt.% xylene[7].

  • Causality: Xylene acts as an azeotropic solvent. It forms an azeotrope with the byproduct water, significantly lowering the energy required to remove water and driving the polycondensation equilibrium forward.

Step 3: Curing Preparation

  • Action: Continue heating up to 210°C.

  • Self-Validation: Periodically sample the resin and titrate to determine the acid value. The reaction is complete when the 8[8]. Cool the resin and blend with a reactive diluent (e.g., styrene) for downstream application.

Process Visualization

G Start Raw Materials Diacids & Diols CatAdd Catalyst Addition This compound Start->CatAdd Heat Heating to 80°C Catalyst Solubilization CatAdd->Heat Ester Esterification (200-230°C) N2 Purge & H2O Removal Heat->Ester Poly Polycondensation (260-280°C) Vacuum <1 mbar Ester->Poly Theoretical H2O collected End High MW Polymer No Filtration Needed Poly->End Target torque reached

Workflow of polyester polycondensation catalyzed by this compound.

References

  • FASCAT® 9100 Catalyst - ChemPoint.com. ChemPoint. 1

  • Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers. 2

  • US9580543B1 - Method of making branched polyester resin with a target glass transition temperature. Google Patents. 8

  • Synthesis of rigid biobased polyesters. UvA-DARE (Digital Academic Repository). 3

  • Physical Aging of Terephthalate-Isosorbide Co-Polyesters. SSRN. 4

  • Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. Polymer Chemistry (RSC Publishing). 5

  • Synthesis, Characterization and Application of Biobased Unsaturated Polyester Resin Reinforced with Unmodified/Modified Biosilica Nanoparticles. MDPI. 7

  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. PMC.6

Sources

Application Note: Protocols for Using Butyltin Hydroxide Oxide Hydrate in Esterification Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyltin hydroxide oxide hydrate (CAS: 13355-96-4 / 2273-43-0), often referred to as Butylstannonic Acid or Monobutyltin Oxide (MBTO) , is a neutral, hydrolytically stable organotin catalyst. Unlike traditional Brønsted acid catalysts (e.g., p-TsOH,


) or moisture-sensitive titanates, MBTO offers a unique balance of high selectivity, water tolerance, and mild reaction conditions.

This guide provides researchers and drug development professionals with high-fidelity protocols for deploying MBTO in esterification and transesterification. It specifically addresses the critical challenge in pharmaceutical synthesis: trace metal removal , providing validated workflows to reduce tin residues to ppm levels compliant with ICH Q3D guidelines.

Mechanism of Action

Understanding the catalyst's structure is prerequisite to its effective use. While often represented as


, the active species exists as a complex cluster (often an oxide/hydroxide cage structure) or forms dimeric distannoxanes in situ.
Catalytic Cycle

MBTO functions as a Lewis acid. The reaction proceeds via a "template effect" where the tin center coordinates with the carbonyl oxygen of the carboxylic acid (or ester), increasing its electrophilicity. Simultaneously, the tin center can coordinate the alcohol, bringing the reactants into proximity.

Key Mechanistic Advantages:

  • Neutral pH: Prevents acid-catalyzed degradation of sensitive functional groups (e.g., acetals, silyl ethers).

  • Hydrolytic Stability: The catalyst does not decompose in the presence of the water generated during esterification, unlike Titanium(IV) isopropoxide.

Mechanistic Pathway Diagram

MBTO_Mechanism Cat Active Tin Species (Lewis Acid Center) Coord Coordination Complex (Sn activates C=O) Cat->Coord Substrate Binding Reactants Carboxylic Acid + Alcohol Reactants->Cat Mix Transition Tetrahedral Intermediate (Nucleophilic Attack) Coord->Transition Alcohol Attack Elimination Water Elimination (-H₂O) Transition->Elimination Proton Transfer Product Ester + Regenerated Catalyst Elimination->Product Release Product->Cat Recycle

Figure 1: Simplified Lewis acid catalytic cycle of Butyltin hydroxide oxide mediated esterification.

Experimental Protocols

Protocol A: Direct Esterification (Carboxylic Acid + Alcohol)

Application: Synthesis of pharmaceutical intermediates where acid-labile groups are present.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.1 – 1.5 equiv)

  • Catalyst: this compound (0.1 – 1.0 mol%)

  • Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step Methodology:

  • Setup: Equip a multi-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add the carboxylic acid, alcohol, and solvent (concentration ~0.5 – 1.0 M).

  • Catalyst Addition: Add MBTO (0.1 – 1.0 mol%).

    • Note: The catalyst is an insoluble white powder at room temperature. It will typically dissolve or form a homogeneous dispersion as the temperature exceeds 80°C.

  • Reaction: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

    • Reaction Endpoint: The reaction is complete when water evolution ceases and TLC/HPLC confirms consumption of the limiting reagent.

    • Typical Duration: 4 – 12 hours depending on steric hindrance.

  • Cooling: Cool the reaction mixture to room temperature.

Protocol B: Transesterification

Application: Converting methyl/ethyl esters to higher molecular weight esters.

Reagents:

  • Starting Ester (1.0 equiv)

  • Nucleophilic Alcohol (1.2 – 2.0 equiv)

  • Catalyst: this compound (0.5 – 2.0 mol%)

  • Solvent: None (Neat) or high-boiling solvent (e.g., Toluene)

Methodology:

  • Setup: Use a reactor equipped with a distillation head (short path) to remove the volatile alcohol byproduct (e.g., methanol/ethanol).

  • Reaction: Heat the mixture to 120–150°C (or reflux temperature of the solvent).

  • Equilibrium Shift: Continuously distill off the lower-boiling alcohol to drive the equilibrium forward.

  • Completion: Monitor by GC or NMR.

Purification & Tin Removal (Critical for Pharma)[1]

For industrial polymers, the tin residue is often left in the matrix. However, for pharmaceutical applications, removal is mandatory . Standard aqueous washes are often insufficient due to the lipophilicity of organotin residues.

Method 1: Potassium Fluoride (KF) Precipitation (Recommended)

This method converts soluble organotin species into insoluble polymeric tin fluorides.

  • Dilution: Dilute the crude reaction mixture with Ether or Ethyl Acetate.

  • Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 2 equiv relative to Tin).

  • Agitation: Stir vigorously for 30–60 minutes at room temperature. A white, polymeric precipitate (

    
     or similar) will form.
    
  • Filtration: Filter the biphasic mixture through a pad of Celite or silica. The tin fluorides are retained in the solid phase.

  • Separation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
Method 2: Silica Gel / Potassium Carbonate Chromatography

Effective for removing trace residues during flash chromatography.

  • Stationary Phase Preparation: Mix Silica Gel (90% w/w) with anhydrous Potassium Carbonate (

    
    ) powder (10% w/w).[1]
    
  • Loading: Load the crude reaction residue onto the column.

  • Elution: Elute with standard solvent systems (e.g., Hexanes/EtOAc). The basic silica matrix effectively traps the acidic tin species.

Workflow Visualization

Purification_Workflow Crude Crude Reaction Mix (Contains Soluble Sn) Choice Select Method Crude->Choice KF_Add Add Saturated aq. KF Choice->KF_Add High Loading Silica_Prep Prepare Column (Silica + 10% K₂CO₃) Choice->Silica_Prep Trace Polish Stir Stir 1hr (Forms Insoluble Sn-F) KF_Add->Stir Filter Filter via Celite Stir->Filter Final Purified Product (<50 ppm Sn) Filter->Final Chrom Flash Chromatography Silica_Prep->Chrom Chrom->Final

Figure 2: Decision tree for organotin removal from pharmaceutical intermediates.

Comparative Analysis

Table 1: MBTO vs. Common Esterification Catalysts

ParameterButyltin Hydroxide Oxide (MBTO)p-Toluenesulfonic Acid (pTsOH)Titanium(IV) Isopropoxide
Acidity/Nature Neutral / Lewis AcidStrong Brønsted AcidNeutral / Lewis Acid
Water Tolerance High (Hydrolytically Stable)N/A (Catalyst is soluble)Low (Hydrolyzes instantly)
Substrate Scope Acid-sensitive substrates (acetals, etc.)Robust substrates onlyAcid-sensitive substrates
Reaction Temp Moderate to High (80–150°C)Low to Moderate (25–110°C)Moderate (80–120°C)
Corrosivity Non-corrosiveCorrosive to steel reactorsNon-corrosive
Removal Requires KF or Silica treatmentAqueous basic washAqueous workup (forms gel)

Safety and Handling

  • Toxicity: While Monobutyltin species are generally less toxic than Tributyltin (TBT) or Dibutyltin (DBT) analogs, they are still classified as irritants and potential reproductive toxins.

  • PPE: Always wear nitrile gloves, safety goggles, and work within a fume hood.

  • Waste Disposal: All tin-containing waste (including Celite pads and aqueous layers from KF washes) must be segregated into "Heavy Metal" waste streams. Do not dispose of down the drain.

References

  • Mechanism & Structure: Reaction of Butyltin Hydroxide Oxide with p-Toluenesulfonic Acid: Synthesis and Characterization. ResearchGate.[2]

  • Removal Protocols: Removal of Organotin Residues from Stille Reactions.[1] BenchChem Technical Support.[1][2]

  • Catalyst Properties: Monobutyltin Oxide (MBTO) Technical Data. Ataman Chemicals.

  • General Organotin Chemistry: Organotin Chemistry and Applications. Gelest, Inc.[3][4]

  • Comparative Catalysis: Tin-Catalyzed Esterification and Transesterification Reactions: A Review. ResearchGate.[2]

Sources

Application Note: Butyltin Hydroxide Oxide Hydrate in High-Resolution Thin Film Deposition

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Butyltin Hydroxide Oxide Hydrate (BuSnOOH) in advanced thin film deposition, specifically focusing on its role as a model Metal Oxide Resist (MOR) for Extreme Ultraviolet (EUV) lithography.

Executive Summary

This compound (BuSnOOH) serves as a critical precursor in the formation of tin-oxo clusters, specifically the dodecameric "football cage" structures


. Unlike traditional Chemically Amplified Resists (CARs) based on carbon polymers, BuSnOOH films offer high EUV absorption cross-sections (due to Sn) and ultra-small molecular building blocks (~1-2 nm). This allows for sub-15 nm resolution patterning with reduced Line Edge Roughness (LER), making it a primary candidate for next-generation semiconductor manufacturing and a model system for studying metal-carbon bond cleavage mechanisms.

Mechanism of Action

The transition from a soluble precursor to an insoluble inorganic network drives the lithographic contrast.

  • Deposition: The organotin clusters form a supramolecular assembly via hydrogen bonding (Sn-OH...O-Sn) in the solid state.

  • Exposure (EUV/E-beam): High-energy photons (92 eV) or secondary electrons cause homolytic cleavage of the Sn-C bond (butyl ligand loss).

  • Condensation: The removal of the steric butyl group allows the tin centers to crosslink via dehydration, forming a dense, insoluble Sn-O-Sn (stannic oxide-like) network.

  • Development: Unexposed regions remain organophilic and soluble in organic solvents, while the exposed metal-oxide network remains (Negative Tone).[1]

Mechanistic Pathway Diagram

BuSnOOH_Mechanism Precursor BuSnOOH Precursor (Soluble Organotin) Exposure EUV Exposure (13.5 nm / 92 eV) Precursor->Exposure Spin Coat Cleavage Homolytic Cleavage (Sn-C Bond Break) Exposure->Cleavage Photon Absorption Radicals Butyl Radicals + Sn-Centered Radicals Cleavage->Radicals radical generation Condensation Condensation Network (Sn-O-Sn Formation) Radicals->Condensation Post-Exposure Bake (Heat) Pattern Insoluble SnOx Latent Image Condensation->Pattern Development

Figure 1: Chemical transformation pathway of Butyltin Hydroxide Oxide under EUV irradiation.

Safety & Handling (Critical)

  • Toxicity: Organotins are neurotoxic and skin irritants. While butyltins are less toxic than phenyl- or methyltins, strict adherence to safety protocols is mandatory.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Ventilation: All solution preparation and spin coating must occur within a certified fume hood or a glovebox (N2 atmosphere preferred to control humidity).

  • Waste: Segregate all tin-containing liquid waste into dedicated "Heavy Metal Organic" waste streams.

Experimental Protocol: Thin Film Deposition & Patterning[2][3]

Phase A: Solution Preparation

Objective: Create a defect-free, 20 mg/mL precursor solution.

ParameterSpecificationNotes
Solvent 2-Heptanone (MAK) or 4-Methyl-2-pentanone (MIBK)High boiling point ketones ensure smooth films.
Concentration 20 mg/mL (approx. 0.1 M)Adjust for target thickness (20-40 nm).
Filtration 0.45 μm PTFE Syringe FilterCrucial: Remove aggregates to prevent streak defects.
Shelf Life < 24 HoursHydrolysis continues in solution; prepare fresh.

Step-by-Step:

  • Weigh 100 mg of this compound into a clean glass vial.

  • Add 5 mL of 2-Heptanone.

  • Vortex or sonicate for 5 minutes until fully dissolved (solution should be clear/colorless).

  • Filter the solution directly into a clean syringe using a 0.45 μm PTFE filter .

Phase B: Substrate Preparation

Objective: Ensure surface hydroxyls are available for adhesion.

  • Substrate: Silicon (100) wafers or Quartz.

  • Cleaning: Sonicate in Acetone (5 min)

    
     Isopropanol (5 min) 
    
    
    
    DI Water (5 min). Dry with
    
    
    .
  • Activation: Expose to

    
     Plasma (Descum)  for 60 seconds (Power: 100W).
    
    • Why? Renders the surface hydrophilic (Contact angle < 10°), promoting uniform spreading of the polar organotin solution.

Phase C: Spin Coating & Baking (Deposition)

Objective: Deposit a uniform amorphous film (Thickness: ~25 nm).

  • Dispense: Static dispense. Cover the entire wafer surface with the filtered solution.

  • Spin Cycle:

    • Step 1 (Spread): 500 RPM for 5 seconds (Ramp: 100 RPM/s).

    • Step 2 (Cast): 3000 RPM for 30 seconds (Ramp: 1000 RPM/s).

  • Post-Application Bake (PAB):

    • Place wafer on a hotplate at 70°C for 3 minutes .

    • Mechanism:[2][3] Removes residual solvent without initiating thermal decomposition of the butyl ligand (which occurs >150°C).

Phase D: Exposure & Development

Objective: Pattern generation via solubility switching.

  • Exposure:

    • Source: EUV Scanner (13.5 nm) or E-beam Lithography (30-80 keV).

    • Dose: Sensitivity is typically 20–80 mJ/cm² (EUV) or 500–2000 μC/cm² (E-beam).

  • Post-Exposure Bake (PEB):

    • Condition: 100°C – 150°C for 2 minutes .

    • Criticality: This step drives the condensation of Sn-OH species into the insoluble Sn-O-Sn network. Higher temperatures increase contrast but may induce thermal fogging in unexposed areas.

  • Development (Negative Tone):

    • Solvent: 2-Heptanone or PGMEA.[1]

    • Method: Puddle develop for 30 seconds, followed by a spin-dry.

    • Rinse: A brief rinse with the same solvent is recommended to remove partially crosslinked "scum."

Workflow Visualization

Deposition_Protocol cluster_0 Preparation cluster_1 Deposition cluster_2 Patterning Step1 Soln Prep: 20mg/mL in 2-Heptanone Step3 Spin Coat: 3000 RPM / 30s Step1->Step3 Step2 Substrate: O2 Plasma Treat Step2->Step3 Step4 Soft Bake (PAB): 70°C / 3 min Step3->Step4 Step5 Exposure: EUV / E-beam Step4->Step5 Step6 Post-Exposure Bake: 150°C / 2 min Step5->Step6 Step7 Develop: 2-Heptanone Rinse Step6->Step7

Figure 2: Operational workflow for BuSnOOH thin film lithography.

Characterization & Validation

To validate the protocol, the following analytical techniques should be employed:

TechniqueObservationInterpretation
FTIR Spectroscopy Disappearance of peaks at 2800-3000 cm⁻¹ (C-H stretch).Confirms cleavage of the butyl ligand upon exposure.
XPS (X-ray Photoelectron Spectroscopy) Decrease in C/Sn ratio; Shift in O 1s peak.Verifies conversion from organotin to inorganic tin oxide.
Ellipsometry Thickness measurement.Film shrinkage (typically 20-30%) is observed in exposed areas due to ligand loss.
AFM (Atomic Force Microscopy) Surface roughness (RMS).High-quality films should have RMS < 0.5 nm before exposure.

Troubleshooting Guide

  • Issue: "Scumming" (Residue in unexposed areas)

    • Cause: Incomplete removal of partially hydrolyzed clusters.

    • Fix: Add 10% (v/v) Formic Acid to the developer solvent.[1] The acid helps solubilize the intermediate species.

  • Issue: Film Delamination

    • Cause: Poor adhesion to substrate.

    • Fix: Increase O2 plasma treatment time or use an HMDS (Hexamethyldisilazane) prime layer (though HMDS is hydrophobic, so test compatibility).

  • Issue: Pattern Collapse

    • Cause: Capillary forces during drying of high-aspect-ratio features.

    • Fix: Reduce film thickness (dilute precursor to 10 mg/mL) or use a supercritical CO2 dryer.

References

  • Mechanistic Advantages of Organotin Molecular EUV Photoresists. eScholarship / Lawrence Berkeley National Lab. [Link]

  • A model inorganic photoresist (BuSnOOH Study). Rutgers University / Dept of Chemistry. [Link]

  • Organometallic photoresist developer compositions (Patent).

Sources

Application Note: Catalytic Role of Butyltin Hydroxide Oxide Hydrate in Advanced Polyester Resin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyltin hydroxide oxide hydrate (C₄H₁₀O₂Sn), commercially recognized under trade names such as FASCAT® 4100 or Monobutyltin Oxide (MBTO), is an amorphous, hydrolytically stable organotin catalyst (). It serves as a cornerstone in the synthesis of high-performance saturated and unsaturated polyester resins, powder coatings, and polymeric plasticizers. Unlike traditional Brønsted acid catalysts, this phase-transfer catalyst solubilizes directly into the carboxylic acid matrix at temperatures exceeding 80°C. This unique property drives esterification and polycondensation reactions at 210°C–240°C with exceptional efficiency, entirely eliminating the need for post-reaction neutralization or filtration ().

Mechanistic Causality: The Organotin Catalytic Cycle

The catalytic supremacy of this compound stems from its behavior as a highly effective Lewis acid. The esterification mechanism proceeds via a specific, causal sequence:

  • Coordination: The electron-deficient tin (Sn) atom coordinates with the carbonyl oxygen of the dicarboxylic acid monomer.

  • Electrophilic Activation: This coordination withdraws electron density from the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The enhanced electrophilicity dramatically lowers the activation energy required for the nucleophilic attack by the hydroxyl oxygen of the diol.

  • Water Elimination: Following the formation of a tetrahedral intermediate, a rapid proton transfer occurs, leading to the elimination of water and the formation of the ester linkage.

Causality in Side-Reaction Mitigation: By relying on Lewis acid coordination rather than extreme thermal forcing or strong Brønsted acidity, this catalyst minimizes undesirable side reactions. Specifically, it prevents the dehydration and oxidative degradation of polyhydric alcohols—a critical advantage when polymerizing sterically hindered or sensitive secondary alcohols (1)[1].

Comparative Efficacy in Biobased Polyester Synthesis

The superiority of this compound is most evident in the synthesis of polyesters utilizing low-reactivity monomers. For instance, in the synthesis of fully biobased polyesters from secondary diols (e.g., poly(isosorbide succinate)), uncatalyzed reactions fail to achieve commercially viable molecular weights. As demonstrated in recent optimizing studies, this compound outperforms both uncatalyzed conditions and alternative titanium-based catalysts, yielding the highest number-average molecular weights (


) (2)[2].

Table 1: Impact of Catalyst Selection on Poly(isosorbide succinate) Synthesis[2]

Catalyst SystemLoading (mol%)Esterification Temp (°C)Polycondensation Temp (°C)Final

( kg/mol )
Observation
Uncatalyzed 0.02402203.7Incomplete -COOH conversion; low MW.
Titanium(IV) butoxide 0.0524022033.0Deep red coloration; moderate MW.
This compound 0.1424022042.8 Highest MW; excellent structural integrity.

Standardized Protocol: High-Molecular-Weight Polyester Synthesis

This protocol outlines the two-step synthesis of high-molecular-weight polyesters using this compound. The procedure is engineered as a self-validating system, ensuring that kinetic milestones are met before proceeding to subsequent phases.

Materials Required:
  • Dicarboxylic acid (e.g., Succinic acid, Terephthalic acid)

  • Diol (e.g., Isosorbide, 1,4-butanediol)

  • This compound (97% purity)

  • Nitrogen gas supply and High-vacuum pump (capable of < 1.0 mbar)

Step-by-Step Methodology:

Phase 1: Monomer & Catalyst Charging

  • Equip a multi-necked round-bottom reactor with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap (or distillation head) with a condenser, and a temperature probe.

  • Charge the reactor with the diacid and diol in a molar ratio of 1:1.05 to 1:1.1 (a slight excess of diol compensates for evaporative loss during high-temperature phases) ().

  • Add this compound at a loading of 0.10 - 0.15 mol% relative to the diacid.

  • Causality Note: Adding the solid organotin catalyst upfront is highly advantageous. It remains inert at room temperature but solubilizes directly into the carboxylic acid once the mixture reaches ~80°C, ensuring a perfectly homogeneous catalytic environment from the onset of esterification ().

Phase 2: Esterification (Oligomerization) 4. Purge the system with nitrogen (40 mL/min) to prevent oxidative degradation of the monomers. 5. Heat the reaction mixture to 240°C under continuous stirring (100–150 rpm).

  • Self-Validation Checkpoint 1: Monitor the azeotropic distillation of water. Continue the esterification phase (typically 4–5 hours) until water evolution ceases and the acid value of the mixture drops below 20 mg KOH/g, confirming the successful formation of oligomers (3)[3].

Phase 3: Pre-Polycondensation & Polycondensation 6. Reduce the reactor temperature to 220°C. 7. Gradually apply a vacuum, reducing the pressure from atmospheric to 0.4–0.8 mbar over a strict 2-hour window.

  • Causality Note: Gradual vacuum application is critical. Rapid pressure drops cause sudden boiling ("bumping"), which strips unreacted diols from the mixture, irreversibly skewing the stoichiometric balance and prematurely halting chain growth.

  • Maintain the high vacuum (0.4–0.8 mbar) at 220°C for an additional 1–2 hours. The torque on the mechanical stirrer will increase significantly as the polymer chain extends.

Phase 4: Termination & Quality Control 9. Break the vacuum with nitrogen gas and halt stirring. 10. Discharge the molten polymer onto a non-stick surface (e.g., Teflon sheet) to cool.

  • Self-Validation Checkpoint 2: Perform Gel Permeation Chromatography (GPC) to confirm the target

    
     (>30  kg/mol ) and Polydispersity Index (PDI). Perform 
    
    
    
    H-NMR to verify the complete conversion of end groups. No catalyst filtration is required, as the organotin complex is integrated into the polymer matrix without degrading optical or mechanical properties.

Process Workflow Visualization

G N1 Monomer Preparation (Diacids + Diols) N2 Catalyst Addition (this compound) N1->N2 N3 Heating Phase (Solubilization >80°C) N2->N3 Heat Applied N4 Esterification (210°C - 240°C, H₂O Removal) N3->N4 Condensation Begins N5 Pre-Polycondensation (Vacuum Application) N4->N5 Acid Value < 20 mg KOH/g N6 Polycondensation (High Vacuum, Chain Extension) N5->N6 0.4 - 0.8 mbar N7 Final Polyester Resin (No Filtration Required) N6->N7 Target MW Reached

Workflow for polyester resin synthesis using this compound.

References

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - Nature Communications (via NIH). 2

  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - RSC Publishing.

  • MONOBUTYLTIN OXIDE (MBTO) - Ataman Kimya.

  • MONOBUTYLTIN OXIDE - Ataman Kimya.

  • FASCAT® 4100 - PMC Organometallix- Technical Datasheet - SpecialChem. 1

  • Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance - Chalcogen. 3

Sources

Application Note: Advanced Analytical Characterization of Butyltin Hydroxide Oxide Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Organotin Catalyst System

Butyltin hydroxide oxide hydrate (


), widely recognized in the industry as butylstannoic acid, monobutyltin oxide (MBTO), or by commercial trade names such as FASCAT® 4100, is a highly efficient, hydrolytically stable organotin catalyst. It is a cornerstone reagent utilized in the synthesis of saturated polyester resins for powder coatings, unsaturated polyesters for gel coatings, and polyurethane formulations[1][2].

Operating optimally at elevated temperatures between 210°C and 240°C (stable up to 250°C), this catalyst facilitates rapid esterification, transesterification, and polycondensation reactions without causing equipment corrosion[2]. Unlike traditional catalysts, it integrates directly into the final polymer matrix without requiring subsequent neutralization or filtration, making it highly desirable for streamlined manufacturing. However, its complex structural behavior—existing as an amorphous polymer in the solid state while transitioning into dynamic active species in solution—demands rigorous analytical characterization to ensure batch-to-batch consistency and to elucidate precise reaction kinetics.

Mechanistic Rationale for Analytical Characterization

To properly characterize butylstannoic acid, one must understand the causality behind its catalytic activation. In its resting solid state, the compound exists as an infusible, amorphous Sn-O-Sn polymeric network. When introduced into a reaction mixture containing carboxylic acids, the solid begins to solubilize at approximately 80°C. During this thermal activation, the polymer undergoes a depolymerization process, yielding active penta-coordinated monomeric tin species and hexa-coordinated dimeric tin species[3].

For drug development professionals and polymer scientists, this structural evolution dictates the analytical approach. The transition between the monomeric (catalytically active) and dimeric (resting) states controls the overall reaction kinetics[3]. Therefore, analytical techniques must be capable of distinguishing between these coordination states in real-time (via


 NMR) while simultaneously verifying the bulk purity and structural integrity of the solid precursor (via FT-IR and XRD)[3][4].

Mechanism Polymer Polymeric Sn-O-Sn Network (Solid State) Heat Heating in Carboxylic Acid (>80°C) Polymer->Heat Monomer Monomeric Penta-coordinated Tin (Active Catalyst) Heat->Monomer Depolymerization Dimer Hexa-coordinated Tin Dimer (Resting State) Monomer->Dimer Equilibrium Shift Ester Esterification Reaction (Product Formation) Monomer->Ester Catalysis Ester->Monomer Regeneration

Mechanistic transition of butylstannoic acid from polymeric solid to active catalyst.

Key Analytical Modalities

Multinuclear NMR Spectroscopy ( , , )

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically


 NMR, is the most authoritative tool for elucidating the coordination environment of tin in solution. Because the 

chemical shift is exquisitely sensitive to both the coordination number and the electronegativity of attached ligands, it can track the dynamic equilibrium between monomeric and dimeric species during catalysis. Time-dependent

NMR studies of butylstannoic acid under catalytic conditions reveal distinct upfield shifts (e.g., from -525 ppm to -555 ppm) as the reaction progresses, corresponding to the formation of monohydrated complexes and hexa-coordinated dimers[3].
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to characterize the functional groups and the Sn-O-Sn backbone of the solid catalyst. Key diagnostic bands include the broad O-H stretching vibrations (indicative of the hydrate/hydroxide nature), strong Sn-O-Sn asymmetric stretching, and Sn-C aliphatic vibrations[3][4]. Changes in the FT-IR spectrum can indicate unintended complexation with ambient moisture or thermal degradation.

X-Ray Diffraction (XRD)

While raw butylstannoic acid is typically amorphous, reacting it with specific acids (such as p-toluenesulfonic acid) yields highly crystalline, drum-like hexameric or dodecameric oxo clusters[5]. Single-crystal XRD is employed to determine the exact bond lengths, angles, and 3D conformation of these isolated intermediate complexes, providing self-validating structural proof of the catalyst's interaction with substrates[4][5].

Thermal Analysis (TGA/DSC)

Since butylstannoic acid is utilized at temperatures up to 250°C, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal stability profile. TGA confirms the absence of premature thermal degradation while identifying the specific temperatures at which dehydration (loss of the hydrate water) occurs[2].

Workflow Start Butyltin Hydroxide Oxide Hydrate SolPrep Solution Phase (Reaction Aliquots) Start->SolPrep SolidPrep Solid-State Phase (Powder / Crystals) Start->SolidPrep NMR 119Sn & 1H NMR (Coordination State) SolPrep->NMR FTIR FT-IR Spectroscopy (Bond Vibrations) SolidPrep->FTIR XRD X-Ray Diffraction (Lattice Structure) SolidPrep->XRD TGA TGA / DSC (Thermal Stability) SolidPrep->TGA Data Multimodal Data Integration & Mechanistic Modeling NMR->Data FTIR->Data XRD->Data TGA->Data

Comprehensive analytical workflow for characterizing this compound.

Quantitative Data Summaries

Table 1: Key Analytical Techniques and Target Parameters

Analytical ModalityPhase AnalyzedPrimary Target ParameterMechanistic Insight Gained

NMR
SolutionChemical Shift (

ppm)
Identifies 5- vs 6-coordination states; tracks catalytic active species[3][4].
FT-IR SolidWavenumber (

)
Confirms Sn-O-Sn backbone integrity and O-H hydration levels[3][4].
Single-Crystal XRD Solid (Derivatives)Bond Angles / LatticeValidates 3D geometry of intermediate oxo clusters (e.g., drum structures)[4][5].
TGA / DSC SolidMass Loss (%) / Heat FlowProves thermal stability up to 250°C and maps dehydration kinetics[2].

Table 2: Typical


 NMR Chemical Shifts for Butylstannoic Acid Complexes 
Organotin SpeciesCoordination NumberTypical

Shift (ppm)
Reaction State
Monomeric Complex5-coordinated-525 to -535 ppmActive Catalyst[3]
Monohydrated Complex5-coordinated (Hydrated)-545 to -555 ppmIntermediate[3]
Dimeric Complex6-coordinated-590 ppm and beyondResting State / Equilibrium[3]

Standardized Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal standards and controls to prevent artifactual misinterpretation.

Protocol A: Time-Dependent NMR for Catalytic State Monitoring

Objective: Quantify the transition between monomeric and dimeric tin species during an active esterification reaction.

  • Sample Preparation: Dissolve the this compound to achieve a 0.4 M concentration in a 1:1 mixture of acetic acid and ethanol. This simulates standard esterification conditions[3].

  • Internal Standardization (Self-Validation): Insert a sealed capillary tube containing tetramethyltin (

    
    ) dissolved in 
    
    
    
    into the NMR tube. The
    
    
    serves as an absolute 0 ppm chemical shift reference, while the
    
    
    provides the deuterium lock signal, isolating the reference from the reactive environment.
  • Instrument Tuning: Tune the NMR spectrometer probe specifically to the

    
     resonance frequency (e.g., 186 MHz on a 500 MHz instrument). Set the sample temperature to 298 K (for baseline) or 363 K (to simulate catalytic heating)[3].
    
  • Kinetic Acquisition: Acquire unlocked spectra of the reaction mixture at 5-minute intervals over a 60-minute period. Ensure a sufficient number of scans (e.g., 256–512) per interval to maintain a high signal-to-noise ratio.

  • Data Processing: Apply exponential line broadening (e.g., 10 Hz) due to the naturally broad nature of

    
     signals. Monitor the upfield shift of the primary peak from approximately -525 ppm to -555 ppm to quantify the shift in equilibrium toward the dimeric/hydrated state[3].
    
Protocol B: Solid-State FT-IR and XRD Characterization of Tin Intermediates

Objective: Verify the structural integrity of the solid catalyst and determine the 3D geometry of its derivative clusters.

  • FT-IR System Suitability: Before sample analysis, run a background scan on the FT-IR spectrometer. Validate the wavenumber accuracy using a standard traceable polystyrene film (checking the 1601

    
     peak).
    
  • Pellet Preparation: Mill 2 mg of the solid butylstannoic acid with 200 mg of anhydrous, IR-grade KBr. Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • FT-IR Acquisition: Scan the pellet from 4000 to 400

    
     at a resolution of 4 
    
    
    
    . Confirm the presence of the broad O-H stretch (~3400
    
    
    ) and the diagnostic Sn-O-Sn asymmetric stretching network below 800
    
    
    [4].
  • XRD Derivative Crystallization: Because the base catalyst is amorphous, structural validation requires derivative formation. React the butylstannoic acid with p-toluenesulfonic acid in toluene under reflux conditions. Allow the solution to slowly cool to yield crystalline

    
     clusters[5].
    
  • XRD Acquisition: Mount a suitable single crystal on a diffractometer. Collect diffraction data and solve the structure to definitively map the 5-coordinate or 6-coordinate geometry of the tin centers in the solid state[5].

References

  • Ataman Kimya.
  • ResearchGate. "Time dependent 119 Sn{H} NMR spectra (186 MHz, 298 K) of complex 3 in a...".
  • ACS Publications. "Multinuclear Tin-Based Macrocyclic Organometallic Resist for EUV Photolithography".
  • ResearchGate. "Reaction of Butyltin Hydroxide Oxide with p -Toluenesulfonic Acid...".
  • Ataman Chemicals. "MONOBUTYLTIN OXIDE (MBTO)".
  • PMC Organometallix.
  • SpecialChem.

Sources

Application Note: High-Precision Speciation of Butyltin Compounds via Hydride Generation Gas Phase Molecular Absorption Spectrometry (HG-GP-MAS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the experimental configuration for the speciation and quantification of butyltin compounds using Hydride Generation coupled with Gas Phase Molecular Absorption Spectrometry (HG-GP-MAS). Unlike Atomic Absorption Spectrometry (AAS) which requires atomization at high temperatures (>900°C), GP-MAS detects the volatile organotin hydrides directly in the gas phase based on their molecular absorption spectra in the UV region.

This method offers a cost-effective, high-throughput alternative to ICP-MS for laboratories focused on environmental monitoring and toxicology, specifically targeting the endocrine-disrupting potential of TBT and its degradation products.

Principle of Operation

The analysis relies on three coupled physicochemical processes:

  • Derivatization (Hydride Generation): Ionic butyltin species (

    
    ) are reduced by sodium borohydride (
    
    
    
    ) in an acidic medium to form volatile butyltin hydrides (
    
    
    ).
  • Cryogenic Separation: Due to the overlapping molecular absorption spectra of the hydrides, they are trapped at -196°C (Liquid

    
    ) and selectively released based on their boiling points (Speciation).
    
  • Molecular Detection: The separated gaseous hydrides pass through a quartz flow cell. Detection is performed via UV-Vis spectrophotometry (Diode Array), measuring the molecular absorbance of the hydride species.

Reaction Mechanism


(Where R = Butyl group)

System Architecture & Experimental Setup

The setup requires a custom manifold connecting a continuous flow hydride generator to a cryogenic trap and a UV-Vis detector.

Flow Diagram (Graphviz)

HG_GPMAS_Setup Reagent_NaBH4 Reagent: NaBH4 (1-3% in NaOH) Pump Peristaltic Pump (4-Channel) Reagent_NaBH4->Pump Reagent_HCl Reagent: HCl (0.5 M) Reagent_HCl->Pump Sample Sample / Standard (Buffered pH 5) Sample->Pump Mixing_Coil Reaction Coil (PTFE, 1m length) Pump->Mixing_Coil Segmented Flow GLS Gas-Liquid Separator (GLS) Mixing_Coil->GLS Hydride + H2 Waste Liquid Waste GLS->Waste Spent Liquid Drying Drying Tube (Nafion or CaCl2) GLS->Drying Wet Gas Cryo_Trap Cryogenic Trap (U-Tube + Liq N2) Packed with Chromosorb Drying->Cryo_Trap Dry Gas Cell Quartz Flow Cell (10-15 cm path) Cryo_Trap->Cell Separated Hydrides Heating Heating Wire (Variable Voltage) Heating->Cryo_Trap Controlled Heating Detector UV-Vis Spectrometer (DAD or PMT) Cell->Detector Optical Path

Figure 1: Schematic of the HG-GP-MAS system including cryogenic trapping for speciation.

Hardware Specifications
ComponentSpecificationPurpose
Reaction Coil PTFE, 1.0 mm i.d., 100 cm lengthEnsures sufficient residence time for hydride formation.
GLS U-type or Cyclonic (Glass/Quartz)Separates the gas phase (hydrides +

) from the liquid waste.
Cryogenic Trap U-shaped Borosilicate glass (4 mm i.d.)Traps hydrides. Packed with 3% OV-101 on Chromosorb W-HP (45-60 mesh) to prevent aerosol carryover and improve separation.
Optical Cell Quartz, Suprasil grade, 100 mm path lengthLong path length compensates for lower molar absorptivity of molecules vs atoms.
Detector Diode Array Detector (DAD)Allows simultaneous monitoring of 190–300 nm to capture broad molecular bands.

Reagents and Standards

  • Carrier Acid: 0.5 M HCl (Trace metal grade).

  • Reductant: 2.0% (w/v)

    
     stabilized in 0.5% (w/v) NaOH. Prepare daily.
    
  • Buffer: 0.2 M Sodium Acetate/Acetic Acid (pH 4.8–5.0). Critical for selective alkyltin reaction.

  • Standards: Monobutyltin trichloride (95%), Dibutyltin dichloride (96%), Tributyltin chloride (96%). Prepare stock solutions in methanol.

Experimental Protocol

Sample Preparation
  • Extraction: For sediment or biological tissue, extract 1.0 g of sample with 10 mL acetic acid/methanol (1:1) under sonication for 30 mins.

  • Buffering: Dilute the supernatant with Sodium Acetate buffer to adjust pH to 5.0 ± 0.2.

    • Note: Extreme pH values affect the speciation yield. pH < 2 favors inorganic tin; pH > 8 causes hydrolysis of organotins.

Hydride Generation & Trapping
  • Conditioning: Flush the system with HCl and water for 10 minutes.

  • Trapping Phase:

    • Immerse the U-tube trap in a Dewar flask containing Liquid Nitrogen (-196°C).

    • Activate the peristaltic pump. Flow rates: Sample (4 mL/min), Acid (1 mL/min), Borohydride (1 mL/min).

    • Run the reaction for a fixed time (e.g., 60–120 seconds) to accumulate hydrides in the trap.

    • Carrier Gas: Nitrogen or Argon at 100 mL/min.

Separation & Detection (The "Run")
  • Purge: Stop the reagent flow. Switch the gas valve to bypass the reaction coil and flow pure Nitrogen through the trap for 30 seconds to remove

    
     and air.
    
  • Volatilization: Remove the Liquid Nitrogen Dewar.

  • Heating Program: Apply voltage to the heating wire wrapped around the trap to ramp temperature from -196°C to 200°C.

    • Separation Order (by Boiling Point):

      • 
         (Inorganic Tin) - Elutes first.
        
      • 
         (MBT) - Boiling point ~100°C.
        
      • 
         (DBT) - Boiling point ~200°C.
        
      • 
         (TBT) - Boiling point ~280°C (Requires strong heating).
        
  • Data Acquisition: Record absorbance continuously at 200–230 nm (summed absorbance or specific maxima).

Data Analysis & Validation

Signal Processing

Since GP-MAS produces broad molecular bands, specificity is achieved via the retention time from the cryotrap (chromatographic separation).

  • Wavelength Selection: While atomic Sn absorbs at 286.3 nm, butyltin hydrides exhibit broad molecular absorption in the deep UV. Set the DAD to integrate signal between 190 nm and 210 nm for maximum sensitivity.

  • Quantification: Calculate peak area (integrated absorbance) vs. concentration.

Validation Parameters (Typical)
ParameterMBTDBTTBT
LOD (ng Sn) 1.50.82.0
RSD (%) < 5.0< 4.5< 6.0
Linear Range 5–200 ng5–200 ng10–200 ng
Recovery 90–105%92–108%85–100%
Troubleshooting Guide
  • Interference (Transition Metals): Cu and Ni catalyze the decomposition of hydrides before they reach the trap.

    • Solution: Add L-Cysteine (1% w/v) or EDTA to the sample buffer. This masks transition metals and enhances TBT sensitivity [1].

  • Double Peaks: Indicates uneven heating of the trap or degradation.

    • Solution: Ensure the trap packing (Chromosorb) is uniform and the heating wire is tightly wound.

  • High Background: Water vapor condensing in the optical cell.

    • Solution: Refresh the drying tube (Nafion/CaCl2) immediately after the GLS.

References

  • Interference mechanisms and reduction during the speciation of organotin compounds. Source: Royal Society of Chemistry (Analyst). URL:[Link]

  • Experimental design methodologies to optimize monobutyltin chloride determination by hydride generation gas phase molecular absorption spectrometry. Source: PubMed / Talanta. URL:[Link]

  • Simultaneous determination of organotin compounds by hydride generation-gas phase molecular absorption spectrometry. Source: Talanta (Elsevier). URL:[Link]

  • Determination of Butyltin Compounds in Aqueous Samples by Gas Chromatography with Flame Photometric Detector and Headspace SolidPhase Microextraction after in-situ Hydride Derivatization. (Contextual reference for Hydride Derivatization conditions). Source: ResearchGate. URL:[Link]

Troubleshooting & Optimization

Common issues with Butyltin hydroxide oxide hydrate stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Solubility, and Handling of Butyltin Hydroxide Oxide Hydrate

CAS: 13355-96-9 (Hydrate) / 2273-43-0 (Anhydrous Acid) Common Names: Butylstannonic acid, BuSnOOH, Monobutyltin oxide.[1]

Introduction: Understanding the Molecule

Welcome to the Technical Support Center. If you are encountering difficulties with This compound , you are likely dealing with its unique polymeric nature. Unlike simple salts, this compound does not exist as discrete monomers in its solid state. It forms extensive Sn-O-Sn polymeric networks (often described as "ladder" structures or clusters).

Key Insight: Most "stability" or "solubility" issues reported by users are actually misunderstandings of this polymeric structure. The material requires chemical depolymerization (activation) to become soluble and catalytically active.

Module 1: Solubility & Catalyst Activation

User Issue: "The powder will not dissolve in common organic solvents (Methanol, Toluene, THF) at room temperature."

Technical Diagnosis: Butyltin hydroxide oxide is inherently insoluble in most organic solvents because of its high-molecular-weight polymeric structure. It is not designed to dissolve physically; it must dissolve chemically via ligand exchange.

The Mechanism: The solid polymer possesses stable bridging oxide oxygens. To solubilize it, you must break these bridges using a proton donor (carboxylic acid) or high thermal energy in the presence of a coordinating ligand.

Troubleshooting Protocol: In-Situ Activation Do not attempt to pre-dissolve the catalyst in cold solvent.

  • The Substrate Method (For Esterification):

    • Add the solid catalyst directly to the reaction vessel containing the carboxylic acid substrate.

    • Heat the mixture to 80–100°C .

    • Observation: The cloudy suspension will turn clear. This indicates the formation of soluble organotin carboxylate species (active monomeric or dimeric species).

  • The Azeotropic Method (For Hydrophobic Solvents):

    • If using a solvent like Toluene or Xylene, the catalyst may remain suspended.

    • Step 1: Set up a Dean-Stark trap.

    • Step 2: Reflux the solvent. The removal of water (from the hydrate and condensation) shifts the equilibrium toward active distannoxanes, which are often more soluble in hot non-polar solvents.

ActivationPath Polymer Solid Polymer (Insoluble Network) Heat Heat (>80°C) + Carboxylic Acid Polymer->Heat Depoly Ligand Exchange (Sn-O bond cleavage) Heat->Depoly Active Active Species (Soluble Distannoxanes) Depoly->Active  Clear Solution

Figure 1: The transition from insoluble polymer to active homogeneous catalyst requires thermal and chemical activation.

Module 2: Reaction Stability & Stoichiometry

User Issue: "My reaction yields are inconsistent between batches of catalyst."

Technical Diagnosis: The "Hydrate" designation (


) is the variable. The water content in BuSnOOH varies depending on storage humidity and synthesis batch. This affects the Molecular Weight (MW)  used for stoichiometric calculations and can introduce water into moisture-sensitive reactions.

Troubleshooting Protocol: Standardization

ParameterMethodTarget / Action
Water Content TGA (Thermogravimetric Analysis)Run TGA from 25°C to 250°C. Weight loss <150°C is loosely bound water.
Tin Content Gravimetric / TitrationCommercial grades are typically ~56-57% Sn. Adjust loading based on actual Sn % if high precision is needed.
Drying Pre-dryingDry in a vacuum oven at 80°C for 4 hours before weighing if the reaction is strictly anhydrous.

Critical Note on Polymerization: Aging of the catalyst (long-term storage) can lead to "Olation" (formation of hydroxo bridges) or "Oxolation" (formation of oxo bridges).

  • Symptom: Older batches require longer induction periods (heating time) to dissolve/activate.

  • Fix: Increase the initial activation temperature by 10°C for aged batches.

Module 3: Post-Reaction Removal (Purification)

User Issue: "I cannot remove the tin residue from my final pharmaceutical intermediate."

Technical Diagnosis: Organotins are lipophilic. Simple water washes often fail because the active tin species partitions into the organic phase. You must convert the tin into an insoluble solid or a water-soluble ion.

Comparative Removal Protocols:

MethodEfficiencyProtocol SummaryBest For
KF Precipitation (Gold Standard)High (<50 ppm)Add sat. aq. Potassium Fluoride (KF). Stir vigorously. Filter the resulting polymeric solid (

).
General organic synthesis.
Acid Extraction MediumWash organic layer with 5% HCl or Oxalic Acid.Stable, non-acid-sensitive products.
Chromatography High (<10 ppm)Use 10%

mixed into the Silica Gel stationary phase.[2]
High-value APIs; final purification.

Step-by-Step KF Protocol (The "Tartar" Method):

  • Dilute reaction mixture with Ether or EtOAc.

  • Add a solution of aqueous KF (1M) . Use an excess (approx 10 equiv relative to Sn).

  • Stir vigorously for 30 minutes. A white, polymeric precipitate will form (insoluble butyltin fluorides).

  • Filter through a pad of Celite.

  • The filtrate is now tin-depleted.

RemovalWorkflow Reaction Crude Reaction Mix (Contains Soluble Sn) Treatment Add Aqueous KF (1M) Stir 30 mins Reaction->Treatment Precipitation Formation of Insoluble Polymeric BuSn-Fluorides Treatment->Precipitation Filtration Filter through Celite Precipitation->Filtration Result Filtrate: Product (Sn <50ppm) Solid: Tin Waste Filtration->Result

Figure 2: The Potassium Fluoride (KF) workup converts lipophilic tin catalysts into insoluble solids for filtration.

Frequently Asked Questions (FAQ)

Q: Is "Butylstannonic Acid" the same as "Butyltin Hydroxide Oxide"? A: Functionally, yes. In the literature and commerce, Butylstannonic acid (CAS 2273-43-0) and Butyltin hydroxide oxide (CAS 13355-96-9) refer to the same hydrated oxide cluster


. The CAS numbers often distinguish between the theoretical acid and the hydrated commercial form. You can use them interchangeably for catalytic purposes [1].[3]

Q: Why did my white powder turn slightly yellow? A: This indicates surface oxidation or contamination, possibly from CO2 absorption forming carbonates over long periods. While usually still active, it is recommended to verify the melting point or solubility (via the heating test in Module 1) before use in critical GMP steps.

Q: Is this catalyst air-sensitive? A: It is air-stable regarding oxidation but hygroscopic . It absorbs moisture from the air, which alters the weight. Store in a tightly closed container, preferably in a desiccator. It does not require a glovebox [2].

Q: Can I use this for transesterification of methyl esters? A: Yes. It is highly effective (often better than DBTO - Dibutyltin Oxide) because the mono-alkyl chain offers a different Lewis acidity balance. It requires temperatures >100°C to drive the equilibrium [3].

References

  • Chemical Identity & Structure: PubChem. "Butylstannonic acid (Compound)."[1][3][4][5] National Library of Medicine. [Link]

  • Safety & Handling: Gelest, Inc.[5] "Safety Data Sheet: n-Butyltin Hydroxide Oxide."[1][5][6] [Link]

  • Catalytic Mechanism (Distannoxanes): Otera, J., et al. "Distannoxane-catalyzed transesterification." Journal of Organic Chemistry, 56(18), 5307–5311.[7] [Link]

  • Purification/Removal Methods: Harrowven, D. C., et al. "Chromatographic purification of organotin reagents." Chemical Communications, 2010. (Discusses KF and Silica/K2CO3 methods). [Link]

Sources

Troubleshooting guide for using Butyltin hydroxide oxide hydrate in polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for Polymerization Catalysts Product Focus: Butyltin Hydroxide Oxide Hydrate (CAS: 13355-96-9 / 2273-43-0) Common Trade Names: Fascat® 4100, MBTO, Butylstannoic Acid.

👨‍🔬 Application Scientist Foreword

Welcome to the Advanced Polymerization Support Hub. I am Dr. Aris Thorne, Senior Application Scientist.

You are likely here because you are transitioning from standard catalysts (like Tin(II) Octoate) to This compound (BuSnOOH) for its superior hydrolytic stability, or you are facing specific issues with resin clarity and molecular weight build-up.

Unlike simple salts, BuSnOOH is a "smart" catalyst. It is initially insoluble but is designed to solubilize into the polymer matrix via reaction with carboxylic acid groups at ~80°C. Understanding this phase-transition mechanism is critical to troubleshooting.

Below is a dynamic troubleshooting guide structured to address your specific experimental bottlenecks.

📊 Comparative Data: Why BuSnOOH?

Before troubleshooting, verify you are using the correct catalyst for your system.

FeatureButyltin Hydroxide Oxide (BuSnOOH)Tin(II) Octoate (Sn(Oct)₂)
Primary State Amorphous White PowderLiquid / Waxy Solid
Hydrolytic Stability High (Resistant to atmospheric moisture)Low (Deactivates rapidly)
Reaction Type Esterification, Polycondensation (210–240°C)Ring-Opening Polymerization (ROP)
Solubility Insoluble initially; Solubilizes >80°CSoluble in most organics
FDA Status Often cleared for food contact (21 CFR 175.300)Widely used, but strictly regulated
Key Advantage No filtration needed; becomes part of the resin.High reactivity at lower temps.

🛠️ Module 1: The "Haze" & Solubility Paradox

User Query: "I added the catalyst to my monomer mix at room temperature, but it looks like a suspension. Even after heating to 150°C, I see haze in the final resin. Is the catalyst bad?"

💡 Root Cause Analysis

BuSnOOH is not a solution catalyst; it is a reactive catalyst. It does not physically dissolve; it chemically reacts with carboxylic acid groups to form a soluble organotin ester species.

  • Scenario A: If your system lacks sufficient carboxylic acid groups (e.g., pure ROP of lactones without an acid initiator), the catalyst cannot "digest" itself into the matrix.

  • Scenario B: You ramped the temperature too quickly, trapping unreacted inorganic clusters before they could coordinate.

✅ Troubleshooting Protocol: The "Solubilization Ramp"
  • Stoichiometry Check: Ensure your reaction mixture contains at least 0.05–0.1 wt% free carboxylic acid functionality relative to the catalyst loading.

  • The 80°C Soak: Do not shoot straight to polymerization temperature (200°C+).

    • Hold the reaction at 80–90°C for 30 minutes .

    • Observation: The white powder should disappear, turning the solution clear (or slightly straw-colored).

  • Visual Logic:

SolubilityLogic Start Start: Catalyst Addition Check Is mixture clear at 90°C? Start->Check Clear Proceed to Polymerization (>200°C) Check->Clear Yes Hazy Haze Persists Check->Hazy No Action1 Check Acid Value (AV) Must be > 0 Hazy->Action1 Action2 Add trace Adipic/Terephthalic Acid to trigger solubility Action1->Action2 If AV=0 Action2->Check Re-evaluate

Figure 1: Decision tree for ensuring catalyst integration and resin clarity.

📉 Module 2: Reaction Kinetics & Molecular Weight

User Query: "My reaction is stalling. I'm making PBT (Polybutylene terephthalate), but the Intrinsic Viscosity (IV) plateaus at 0.6 dL/g. I thought this catalyst was fast?"

💡 Root Cause Analysis

While BuSnOOH is hydrolytically stable during storage, the polymerization equilibrium is not.

  • The Trap: BuSnOOH catalyzes both the forward reaction (esterification) and the reverse reaction (hydrolysis/glycolysis).

  • Water Management: If water (a byproduct of condensation) is not removed efficiently, the catalyst will happily depolymerize your chain ends.

✅ Troubleshooting Protocol: The "Dean-Stark" Optimization
  • Catalyst Loading: Standard loading is 0.05% to 0.1% by weight of total charge. Over-catalyzing (>0.2%) often increases side reactions (back-biting) rather than forward rate.

  • Vacuum/N₂ Sweep:

    • Phase 1 (Oligomerization): Atmospheric pressure with

      
       flow to remove bulk water.
      
    • Phase 2 (Polycondensation): Apply vacuum (< 1 mbar) once conversion hits ~90%. This shifts the equilibrium toward high MW.

  • Mechanism Verification:

Mechanism Cat BuSnOOH (Active Species) Complex Coordination Complex Sn---O=C Cat->Complex Coordinates Monomer Monomer (COOH + OH) Monomer->Complex Transition Insertion/Elimination Complex->Transition Product Polyester Chain + H2O Transition->Product Product->Cat Regeneration Product->Transition Reversible if H2O present!

Figure 2: The coordination-insertion mechanism. Note the red dashed line: failure to remove water reverses the catalytic cycle.

🎨 Module 3: Discoloration (Yellowing)

User Query: "The resin properties are good, but the final product has a yellow tint. I need a water-white resin."

💡 Root Cause Analysis

Organotins are susceptible to oxidation at high temperatures (>220°C), leading to Sn(IV) oxide clusters which are yellow/amber.

  • Secondary Cause: Dehydration of secondary alcohols (if using glycols) catalyzed by the tin, forming conjugated double bonds (chromophores).

✅ Troubleshooting Protocol: Color Defense
  • Inert Atmosphere: Ensure a strict nitrogen blanket. Oxygen + Tin + 230°C = Yellow.

  • Antioxidant Synergists: Add Triphenyl Phosphite (TPP) or hindered phenols (e.g., Irganox 1010) during the reaction. Phosphorus ligands can coordinate with the tin, stabilizing it against oxidation.

  • Temperature Cap: Do not exceed 250°C . If the reaction is too slow at 240°C, increase surface area for water removal rather than increasing temperature.

🧹 Module 4: Catalyst Removal (Purification)

User Query: "I am developing a biomedical polymer. I cannot leave the tin in the matrix. How do I get it out?"

💡 Root Cause Analysis

Unlike heterogeneous catalysts (like Pd/C) which can be filtered, BuSnOOH becomes chemically bound to the polymer chain ends. Simple filtration will fail.

✅ Troubleshooting Protocol: Acid Extraction

To remove the tin, you must hydrolyze the Sn-Polymer bond and convert the tin into a water-soluble salt.

Step-by-Step Extraction:

  • Dissolution: Dissolve the crude polymer in an organic solvent (e.g., Chloroform, Toluene, or DCM).

  • Complexation: Add an aqueous solution of a chelating acid.

    • Preferred:Oxalic Acid or Tartaric Acid (1–5% aqueous solution).

    • Mechanism:[1][2] The acid displaces the polymer chain from the Tin center, forming a water-soluble Tin-Oxalate complex.

  • Separation:

    • Stir vigorously for 30–60 mins.

    • Allow phases to separate. The Tin will migrate to the aqueous (top) layer.

    • Wash the organic layer 2x with deionized water.

  • Precipitation: Precipitate the polymer into cold methanol/ether.

📚 References & Authority

  • PMC Organometallix. (2022).[3] FASCAT® 4100 Technical Data Sheet. SpecialChem. Link

  • Pilati, F., et al. (1998). Polyesters.[4] In: Comprehensive Polymer Science and Supplements. Elsevier. (Fundamental mechanism of organotin transesterification).

  • Wypych, G. (2016). Handbook of Polymers. ChemTec Publishing. (Data on hydrolytic stability of butyltin oxides).

  • Gelest, Inc. (2017).[1] n-Butyltin Hydroxide Oxide Safety Data Sheet (SDS). Link

  • US Patent 5,451,611. (1995). Process for the preparation of polyesters using organotin catalysts. (Describes the solubilization and kinetics).

  • JPH029890A. (1990). Method for removing organotin compound. Google Patents. Link (Source for the acid extraction protocol).

Disclaimer: This guide is for research and development purposes. Always consult the specific SDS for your batch of this compound before handling. Organotins can be toxic if inhaled or absorbed.

Sources

Overcoming solubility issues with Butyltin hydroxide oxide hydrate in specific solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for Butyltin hydroxide oxide hydrate (BTBOH). This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging solubility issues associated with this versatile organometin compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Introduction: Understanding the Challenge

This compound, also known as butylstannoic acid, is a polymeric solid.[1] Its structure consists of repeating -Sn-O-Sn- bonds, which are responsible for its general insolubility in water and most common organic solvents.[1][2][3] Effectively, to dissolve BTBOH, one must often break down this polymeric network, which is typically achieved through chemical reaction rather than simple physical solvation. This guide will walk you through the principles and practical steps to achieve successful solubilization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard solvents like water, ethanol, or toluene?

This is the most common issue and is expected. BTBOH is a polymeric solid and is classified as insoluble in water and most non-reactive organic solvents.[4][5][6] The strong, repeating stannoxane (-Sn-O-Sn-) bonds that form its structure require significant energy or a chemical reaction to break apart, which simple solvation cannot provide.

Q2: I saw a data sheet mentioning solubility in "organic solvents." Which ones work?

This is often a point of confusion. While some generic datasheets make this claim, the actual solubility in most neutral organic solvents is extremely low (e.g., reported as low as 9.5 mg/L).[7][8][9] However, there is one notable exception:

  • Acetone: BTBOH is reported to be soluble in acetone.[10] This should be considered a primary starting point for preparing a stock solution in a non-reactive organic solvent.

Q3: Can I heat the solvent to improve solubility?

Heating can slightly increase solubility, but for most non-reactive solvents, the effect will be minimal due to the polymeric nature of BTBOH. However, heating becomes highly effective when using a reactive solvent. For instance, BTBOH dissolves in carboxylic acids at elevated temperatures (e.g., 80°C) because it is simultaneously reacting with the acid to form a more soluble organotin carboxylate species.[2][3]

Q4: How does pH affect the solubility of BTBOH?

pH is a critical factor. BTBOH is amphoteric and will dissolve in both strong acids and strong bases.[8]

  • In Strong Acids (e.g., HCl): It reacts to form a water-soluble butyltin salt (e.g., butyltin trichloride).[1]

  • In Strong Bases (e.g., NaOH, KOH): It reacts to form a soluble stannate.[2][3] This principle is fundamental to many of the dissolution protocols outlined below.

Q5: I need to use BTBOH in an aqueous buffer for a biological assay. How can I prepare my stock solution?

Directly dissolving BTBOH in a buffer is not feasible. The recommended approach is to first prepare a concentrated stock solution in a suitable solvent and then dilute it into your aqueous medium. However, this can cause precipitation. See the Troubleshooting Guide below for strategies to mitigate this, such as using co-solvents. For drug development applications, chemical modification of the BTBOH molecule by conjugation with hydrophilic moieties is often employed to improve aqueous solubility.[11]

Solubility Data Summary

The following table provides a qualitative summary of BTBOH solubility based on available data. Quantitative data is scarce and can be misleading, so this table serves as a practical guide for solvent selection.

Solvent/Solvent SystemSolubility ClassificationRationale & Key Considerations
WaterInsolublePolymeric structure with strong, water-stable -Sn-O-Sn- bonds.[4][5]
Alcohols (Methanol, Ethanol)Generally InsolubleInsufficient energy to break the polymeric stannoxane bonds.
Aprotic Solvents (Toluene, Hexane, DCM)InsolubleNon-polar nature is incompatible with the polar Sn-O backbone.
Acetone Soluble A key exception among common organic solvents.[10]
Strong Mineral Acids (e.g., HCl) Soluble (by reaction) Reacts to form soluble butyltin salts.[1]
Strong Aqueous Bases (e.g., NaOH, KOH) Soluble (by reaction) Reacts to form soluble stannates.[2][3]
Carboxylic Acids (e.g., Acetic Acid)Soluble (with heating)Reacts at elevated temperatures to form soluble carboxylate derivatives.[2][3]
DMSO, Propylene GlycolPotential Co-solventsCan help stabilize aqueous dispersions of organotins when used with a primary solvent.[12]

Troubleshooting & Experimental Protocols

This section provides a logical workflow and step-by-step protocols for overcoming solubility challenges.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process when you encounter solubility issues with BTBOH.

G start Start: Insoluble BTBOH Powder q_solvent What is your desired final solvent system? start->q_solvent c_organic Organic System q_solvent->c_organic Organic c_aqueous Aqueous System q_solvent->c_aqueous Aqueous p_acetone Protocol 1: Dissolution in Acetone c_organic->p_acetone p_acid Protocol 2: Dissolution in Acid c_aqueous->p_acid If acidic pH is acceptable p_base Protocol 3: Dissolution in Base c_aqueous->p_base If basic pH is acceptable q_precip Does dilution into final medium cause precipitation? p_acetone->q_precip p_acid->q_precip p_base->q_precip p_cosolvent Protocol 4: Co-solvent / Additive Strategy q_precip->p_cosolvent Yes success Success: Solubilized BTBOH q_precip->success No p_cosolvent->success

Caption: Troubleshooting workflow for BTBOH solubility.

Experimental Protocols

Safety First: this compound is an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[13] Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Preparation of an Organic Stock Solution

  • Objective: To prepare a stock solution of BTBOH in a non-reactive organic solvent.

  • Principle: This protocol utilizes acetone, one of the few common organic solvents in which BTBOH is soluble.[10]

  • Methodology:

    • Weigh the desired amount of BTBOH powder in a clean, dry glass vial.

    • Add the required volume of anhydrous acetone to the vial.

    • Cap the vial tightly and vortex or sonicate the mixture at room temperature.

    • Continue mixing until the solid is completely dissolved. The solution should be clear.

    • Store the stock solution in a tightly sealed container, protected from moisture, as BTBOH is hygroscopic.

Protocol 2: Solubilization in Acidic Media

  • Objective: To dissolve BTBOH for use in an acidic aqueous environment.

  • Principle: BTBOH reacts with strong mineral acids to form a soluble butyltin salt.[1]

  • Methodology:

    • Weigh the BTBOH powder into a suitable glass container.

    • Slowly add a stoichiometric excess (e.g., 3-4 molar equivalents) of a strong acid, such as 1M Hydrochloric Acid (HCl).

    • Stir the mixture at room temperature. Gentle warming (e.g., to 40°C) may be applied to expedite the reaction, but is often not necessary.

    • The solid will gradually disappear as it reacts to form the soluble salt.

    • The final solution can be further diluted with water or an appropriate acidic buffer. Note: Adjusting the pH upwards may cause the compound to precipitate.

Protocol 3: Solubilization in Basic Media

  • Objective: To dissolve BTBOH for use in an alkaline aqueous environment.

  • Principle: BTBOH reacts with strong bases to form a soluble stannate.[2][3]

  • Methodology:

    • Weigh the BTBOH powder into a suitable glass container.

    • Slowly add a strong base, such as 1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

    • Stir the mixture at room temperature. The reaction is typically faster than in acidic conditions.

    • Continue stirring until all the solid has dissolved.

    • The resulting solution can be diluted with water or a suitable alkaline buffer. Note: Adjusting the pH downwards may cause precipitation.

Protocol 4: Co-Solvent Strategy for Aqueous Dispersions

  • Objective: To improve the stability of BTBOH in an aqueous medium after dilution from an organic stock.

  • Principle: This approach, adapted from general organotin formulation strategies, uses a water-miscible co-solvent to create a more stable dispersion and prevent immediate precipitation upon dilution.[12]

  • Methodology:

    • Prepare a primary, concentrated stock solution of BTBOH in acetone (as per Protocol 1).

    • In a separate vial, prepare your final aqueous buffer or medium.

    • To the aqueous medium, add a co-solvent such as Dimethyl Sulfoxide (DMSO) or Propylene Glycol (PG) to a final concentration of 1-5% (v/v).

    • While vigorously vortexing the aqueous/co-solvent mixture, slowly add the required volume of the BTBOH/acetone stock solution dropwise.

    • The presence of the co-solvent should help to create a more stable, albeit likely colloidal, dispersion. Note: This method may not result in a true solution but can be effective for creating a homogenous mixture for experimental use. The stability should be assessed visually over time.

References

  • Cole-Parmer. (2004). Material Safety Data Sheet - n-Butyltin hydroxide oxide hydrate, 97%. Retrieved from [Link]

  • Gelest, Inc. (2017). n-BUTYLTIN HYDROXIDE OXIDE Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2273-43-0, Butyltin oxide. Retrieved from [Link]

  • ChemBK. (2024). BUTYLSTANNOIC ACID. Retrieved from [Link]

  • Girasolo, M. A., et al. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Odiaka, T. I. (2015). The Formulation of Dispersion Media for Some Organotin Compounds. International Journal of Scientific & Engineering Research.
  • BDMAEE. (2021). butyltin(iv) hydroxide oxide. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Amine Catalysts. (2021). butyltin(iv) hydroxide oxide. Retrieved from [Link]

  • American Elements. (n.d.). Butyltin Hydroxide Oxide. Retrieved from [Link]

  • Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
  • Demertzis, M. A., et al. (2011). Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. Molecules.
  • Lyubimov, S. E., et al. (2023). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI.
  • Piver, W. T. (1973). Organotin compounds: industrial applications and biological investigation. Environmental Health Perspectives.
  • Gelest, Inc. (2017). n-BUTYLTIN HYDROXIDE OXIDE. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of Butyltin Hydroxide Oxide with p -Toluenesulfonic Acid. Retrieved from [Link]

  • FlavScents. (n.d.). butyl tin hydroxide oxide. Retrieved from [Link]

  • Suhartati, T., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Egyptian Journal of Chemistry.
  • Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]

  • Ghani, H., & Yousif, E. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science.
  • PubChem. (n.d.). Butyl(hydroxy)stannanone--water (1/1). Retrieved from [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

  • PubChem. (n.d.). Butylstannonic acid. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • ResearchGate. (2026). Solubility of itaconic acid in different organic solvents. Retrieved from [Link]

Sources

Best practices for handling and disposal of Butyltin hydroxide oxide hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Best Practices for Handling and Disposal of Butyltin Hydroxide Oxide Hydrate Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for organometallic catalysis. This compound (also known as Monobutyltin oxide, MBTO, or Butylstannoic acid) is a highly efficient catalyst used in esterification, transesterification, and polycondensation reactions[1]. However, its hygroscopic nature, specific thermal activation requirements, and severe environmental toxicity demand rigorous handling and disposal protocols[2],[1].

This guide is structured to provide you with causal troubleshooting insights, self-validating experimental protocols, and clear visual workflows to ensure both scientific integrity and laboratory safety.

Part 1: Chemical Properties & Quantitative Data

Understanding the physical and chemical thresholds of this compound is the first step in troubleshooting reaction failures and mitigating safety risks.

ParameterSpecificationCausality / Impact on Workflow
Molecular Formula C₄H₁₀O₂Sn · xH₂OThe hydrate nature requires careful moisture control during stoichiometric calculations.
Molecular Weight 208.83 g/mol (anhydrous)Baseline for calculating the typical 0.1 - 0.5 mol% catalyst loading[3].
Solubility Threshold Solubilizes at ~80°C in carboxylic acids[1]Dictates the thermal activation step; the catalyst remains inactive below this temperature.
Optimal Reaction Temp 210°C – 240°C[1]Ensures rapid esterification/polycondensation while preventing catalyst degradation[1].
ACGIH TLV (TWA) 0.1 mg/m³ (as Sn)[4]Mandates the use of a chemical fume hood and HEPA filtration for any powder handling[4].
Environmental Hazard Severe marine pollutant[2]Dictates strict segregation from standard organic waste to prevent aquatic toxicity.
Part 2: Troubleshooting Guide (FAQs)

Q1: Why is my esterification reaction stalling or showing inconsistent yields when using this compound? A: The most common cause of stalled reactions with this compound is a failure to achieve proper thermal activation, compounded by moisture contamination. As a hygroscopic powder, it readily absorbs ambient moisture from the air[2]. If the material is exposed to high humidity, the absorbed water alters the actual mass of the active catalyst being weighed, leading to stoichiometric under-dosing. Mechanistically, this compound functions as a homogeneous catalyst but begins as a heterogeneous powder. It requires a thermal threshold of approximately 80°C to solubilize in carboxylic acids[1]. If your reaction ramp rate is too fast or the initial mixing temperature is too low, the catalyst remains insoluble and inactive. Furthermore, optimal catalytic efficiency for polycondensation is only achieved between 210°C and 240°C[1].

Q2: How should I handle an accidental spill of the powder to prevent cross-contamination and exposure? A: Organotin compounds are toxic and pose severe inhalation risks[2]. If a spill occurs, do not dry sweep the powder[4]. Sweeping aerosolizes the fine particles, drastically increasing the risk of inhalation exposure beyond the strict ACGIH TLV of 0.1 mg/m³[4]. Instead, the causal approach to spill management is containment via negative pressure. You must use a vacuum equipped with a HEPA filter to collect the powder[2],[4]. Once the bulk powder is removed, the area should be wiped down with soap and water[1].

Q3: What dictates the strict disposal protocols for this compound, and how should waste be segregated? A: The disposal protocols are dictated by the compound's classification as a severe marine pollutant[2]. Organotins are highly toxic to aquatic organisms and persist in the environment. Therefore, any reaction byproducts, contaminated solvents, or washings containing this catalyst cannot be disposed of in standard organic waste streams if there is any risk of aqueous discharge. They must be strictly segregated into dedicated heavy metal/organotin hazardous waste containers and processed by a licensed waste disposal contractor, typically via high-temperature incineration[4].

Part 3: Step-by-Step Methodologies

To ensure reproducibility and safety, every procedure must be a self-validating system. The following protocols include built-in checkpoints to verify success at each critical stage.

Protocol 1: Self-Validating Catalyst Preparation and Activation
  • Preparation: Ensure the chemical fume hood is operational. Equip standard PPE (N95 dust mask, nitrile gloves, safety goggles).

  • Weighing (Validation Step): Place a tared, sealed vial on the analytical balance. Rapidly transfer the required mass of the hydrate and seal the vial.

    • Validation Checkpoint: Monitor the balance for 5 seconds. A stable mass confirms the sample is isolated from ambient moisture. A continuously climbing mass indicates hygroscopic absorption[2], requiring you to discard the sample and obtain a fresh, dry batch.

  • Dispersion: Transfer the catalyst to the reaction vessel containing the carboxylic acid/diol mixture at room temperature.

    • Validation Checkpoint: The mixture should appear as a cloudy, heterogeneous suspension.

  • Thermal Activation (Validation Step): Initiate mechanical stirring (e.g., 100 rpm) and begin heating under a nitrogen gas flow[3].

    • Validation Checkpoint: As the internal temperature reaches 80°C, observe the mixture. The transition from a cloudy suspension to a clear, homogeneous solution confirms successful solubilization and activation of the catalyst[1].

  • Polycondensation: Ramp the temperature to the optimal range of 210°C – 240°C to drive the esterification[1].

Protocol 2: Waste Segregation and Disposal
  • Segregation: Identify all liquid waste containing organotin residues. Do not mix with general halogenated or non-halogenated organic waste.

  • Labeling: Label the container explicitly as "Toxic Heavy Metal Waste: Organotin Compounds" to alert the disposal contractor[4].

  • Solid Waste: Place all contaminated consumables (weighing boats, spatulas, HEPA vacuum bags) into a sealed, puncture-resistant container[4].

  • Disposal (Validation Step): Transfer the sealed containers to the facility's hazardous waste management team.

    • Validation Checkpoint: Obtain a chain-of-custody receipt confirming the waste is slated for licensed incineration, ensuring zero environmental release[1].

Part 4: Visualizing the Workflows

SpillResponse Start Spill Detected Vent Ensure Ventilation & Don PPE Start->Vent CheckDust Is material aerosolized? Vent->CheckDust Evacuate Evacuate & Allow Dust to Settle CheckDust->Evacuate Yes HEPA Vacuum with HEPA Filter CheckDust->HEPA No Evacuate->HEPA Wipe Wipe area with soap & water HEPA->Wipe Dispose Transfer to Licensed Waste Wipe->Dispose

Workflow for this compound spill response and containment.

CatalysisWaste Prep Weigh Catalyst (Moisture-Free) Heat Heat to >80°C in Carboxylic Acid Prep->Heat Validation: Stable Mass Reaction Esterification at 210°C - 240°C Heat->Reaction Validation: Clear Solution Product Polymer/Ester Product Reaction->Product Waste Organotin-Contaminated Byproducts Reaction->Waste Segregate Segregate as Heavy Metal Waste Waste->Segregate Incinerate Licensed Incineration Segregate->Incinerate

Catalytic activation pathway and subsequent waste segregation for organotins.

References
  • Material Safety Data Sheet - n-Butyltin hydroxide oxide hydrate, 97% - Cole-Parmer. coleparmer.com. 2

  • MONOBUTYLTIN OXIDE | Ataman Kimya. atamankimya.com. 1

  • Butyltin hydroxide oxide 97 336879-56-2 - Sigma-Aldrich. sigmaaldrich.com. Link

  • MONOBUTYL TIN OXIDE - Ataman Kimya. atamanchemicals.com. Link

  • SAFETY DATA SHEET - ChemPoint.com. chempoint.com. 4

  • Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content - Polymer Chemistry (RSC Publishing). rsc.org. 3

Sources

Technical Support Center: Titration & Sensor Systems

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: 3 (Senior Application Support) Current Load: High Priority on Karl Fischer & Potentiometric Drift

Introduction: The Philosophy of Precision

Welcome to the Advanced Titration Support Portal. As researchers, we often treat titration as a "black box" technique—add sample, press start, get result. However, when results drift or RSD (Relative Standard Deviation) spikes, the "black box" approach fails.

This guide treats your titration system as a chain of causality. Every error—from a noisy signal to a phantom endpoint—has a physicochemical root. We will address these through Root Cause Analysis (RCA) rather than generic tips.

Module 1: Potentiometric Titration Support

Ticket ID: #POT-402 Subject: "My electrode signal is drifting, and endpoints are sluggish."

Root Cause Analysis

A drifting potential (


) usually stems from the Reference Half-Cell . The Nernst equation relies on a stable reference potential (

). If the liquid junction (diaphragm) is blocked or the electrolyte is contaminated,

fluctuates, causing the entire signal to "wander."[1]
Troubleshooting Workflow

ElectrodeTroubleshooting start Issue: Drifting Signal / Noisy mV check_fill Check Electrolyte Level (Must be > Sample Level) start->check_fill check_diaphragm Inspect Diaphragm (Blocked/Colored?) check_fill->check_diaphragm Level OK clean_protein Contaminant: Protein? Soak in Pepsin/HCl check_diaphragm->clean_protein Protein Buildup clean_sulfide Contaminant: Sulfide/AgCl? Soak in Thiourea/HCl check_diaphragm->clean_sulfide Black Precipitate clean_oil Contaminant: Oil/Fat? Rinse with Acetone/Ethanol check_diaphragm->clean_oil Greasy Film regenerate Regenerate: Soak in 3M KCl (12h) clean_protein->regenerate clean_sulfide->regenerate clean_oil->regenerate test Validation: Check Response Time in Buffer regenerate->test

Figure 1: Decision tree for diagnosing and treating electrode instability based on contaminant type.

Critical FAQs: Potentiometry

Q: Why must the electrolyte level be higher than my sample? A: Gravity. The electrolyte must flow out of the electrode into the sample (1–3


) to maintain electrical contact. If the sample level is higher, the sample flows into the electrode, contaminating the reference element (Ag/AgCl) and causing irreversible drift.

Q: I cleaned the electrode, but it's still slow. Why? A: You likely stripped the hydration layer. Glass pH membranes require a hydrated gel layer to sense


 ions.
  • Protocol: After aggressive cleaning (solvent/acid), soak the electrode in its reference electrolyte (usually 3M KCl) for at least 12 hours to re-hydrate the glass bulb.

Module 2: Karl Fischer (KF) Titration

Ticket ID: #KF-808 Subject: "My water content is consistently too high, or the titration never ends."[2]

The "Phantom Water" Phenomenon

In drug development, KF titration is the gold standard for moisture analysis (ASTM E203). However, Side Reactions are the silent killers of accuracy. If your sample contains aldehydes or ketones, they react with the methanol in standard KF reagents to form acetals/ketals, releasing water as a byproduct.



The titrator sees this "chemical water" and continues titrating indefinitely, leading to vanishing endpoints or falsely high results.

Strategic Solution Matrix
Sample TypeIssueRecommended Reagent SystemMechanism
Aldehydes / Ketones Side reaction releases waterComposite K / Medium K (Methanol-Free)Uses 2-methoxyethanol or chloroform to suppress acetal formation.
Amines / Bases pH > 8 causes bufferingBenzoic Acid / Salicylic Acid BufferNeutralizes base to maintain optimal pH (5–7).
Inorganic Acids pH < 5 slows reactionImidazole BufferBuffers acid to prevent reaction stall.
Insoluble Solids Incomplete extractionFormamide (Solubilizer)Increases polarity to dissolve sugars/salts.
Visualizing the KF Workflow

KF_Logic sample Sample Analysis check_chem Contains Aldehydes/Ketones? sample->check_chem std_reagent Standard Methanolic Reagent check_chem->std_reagent No k_reagent Use 'K-Type' Reagent (Methanol-Free) check_chem->k_reagent Yes check_ph Check pH buffer_acid Add Imidazole check_ph->buffer_acid pH < 5 buffer_base Add Benzoic Acid check_ph->buffer_base pH > 8 Titrate Titrate check_ph->Titrate pH 5-7 std_reagent->check_ph k_reagent->check_ph

Figure 2: Logic flow for selecting the correct Karl Fischer reagent system to prevent side reactions.

Critical FAQs: Karl Fischer

Q: My drift is high (>20


) even with fresh reagent. Why? 
A:  Check your molecular sieve.
  • The Trap: The molecular sieve on the drying tube often saturates before the reagent expires. If it's pink/white (indicator dependent), it's feeding humidity into your cell.

  • The Fix: Regenerate sieves at 300°C or replace them. Also, ensure your "drift stop" parameter is not set too low (relative drift is safer than absolute drift).

Q: Can I just lower the pH to stop side reactions? A: No. The Bunsen reaction (the core of KF) requires a specific stoichiometry.

  • pH < 5: The reaction rate slows drastically.

  • pH > 8: Iodine is consumed by side reactions, causing vanishing endpoints.

  • Target: Keep the reaction cell between pH 5.5 and 7.0 .

Module 3: Validation & Titer Determination

Ticket ID: #VAL-101 Subject: "How do I know my titrant concentration is actually 0.1 N?"

The Importance of Standardization

Commercially prepared titrants degrade. NaOH absorbs


 (forming carbonate), and 

is light-sensitive. You must determine the exact "Titer" (correction factor) regularly using a Primary Standard .
Primary Standard Selection Table
TitrantPrimary StandardDrying ConditionStoichiometry
Sodium Hydroxide (NaOH) Potassium Hydrogen Phthalate (KHP)120°C for 2h1:1
Hydrochloric Acid (HCl) Tris(hydroxymethyl)aminomethane (TRIS)105°C for 2h1:1
Silver Nitrate (AgNO3) Sodium Chloride (NaCl)140°C for 2h1:1
EDTA Calcium Carbonate (

)
250°C for 2h1:1
KF Reagent (Volumetric) Disodium Tartrate DihydrateDO NOT DRY Contains exactly 15.66% water
Standardization Protocol (Self-Validating)
  • Dry the standard (except Tartrate) to constant weight.

  • Weigh an amount that consumes 50–80% of your burette volume (e.g., if using a 10mL burette, aim for 5–8mL consumption). This minimizes relative burette error.

  • Calculate Titer:

    
    
    Where 
    
    
    
    is mass in grams,
    
    
    is equivalent weight.
  • Acceptance Criteria: The RSD of 3 replicates should be

    
    . If >0.5%, check your weighing technique or burette tip for bubbles.
    

References

  • ASTM International. (2016).[3] ASTM E203-16: Standard Test Method for Water Using Volumetric Karl Fischer Titration.[4] ASTM International.[3][4] [Link]

  • Mettler Toledo. (2021). Karl Fischer Titration – Troubleshooting, tips and tricks.[5] Webinar Series. [Link]

  • Science Notes. (2021). What Is a Primary Standard in Chemistry?[Link]

  • Xylem Analytics. (2022). Coulometric KF-Titration Troubleshooting.[Link]

Sources

Validation & Comparative

Comparing the catalytic activity of Butyltin hydroxide oxide hydrate with other tin catalysts

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Catalytic Activity of Butyltin Hydroxide Oxide Hydrate and Other Tin-Based Catalysts

In the landscape of industrial catalysis, organotin compounds have carved out a significant niche, particularly in reactions such as esterification, transesterification, and polymerization. Their efficacy stems from the Lewis acidic nature of the tin center, which activates substrates and facilitates bond formation.[1][2] Among these, this compound, often referred to as butylstannoic acid, presents a unique profile of reactivity and stability.[3][4] This guide provides a comprehensive comparison of the catalytic activity of this compound with other prevalent tin catalysts, namely Dibutyltin Dilaurate (DBTDL), Dibutyltin Oxide (DBTO), and Tin(II) Octoate. Our analysis is grounded in experimental evidence and is intended to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific applications.

Overview of Tin-Based Catalysts

Tin catalysts are broadly classified into organotin (containing at least one tin-carbon bond) and inorganic tin compounds.[2] The catalytic activity is largely dictated by the oxidation state of tin (typically +2 or +4) and the nature of the organic or inorganic ligands attached to it.[2][5] These ligands influence the catalyst's solubility, steric hindrance, and Lewis acidity, thereby tuning its performance in various chemical transformations.

This compound (BuSnOOH·xH₂O) is a versatile organotin(IV) compound known for its high thermal and hydrolytic stability.[3][4][6] It is often used in high-temperature esterification and polycondensation reactions.[3][4][7] Its solid, amorphous nature makes it suitable for processes where the catalyst can be integrated into the final product without the need for removal.[3][4]

Dibutyltin Dilaurate (DBTDL) is a widely used organotin(IV) catalyst, particularly in the production of polyurethanes, silicones, and polyesters.[8][9] It is a liquid, making it easily miscible with many organic reactants.[9] DBTDL is highly effective in promoting the reaction between isocyanates and polyols to form urethane linkages.[10][11]

Dibutyltin Oxide (DBTO) is another key organotin(IV) catalyst, often employed in esterification, transesterification, and condensation reactions.[12] It serves as a precursor for other organotin compounds, including DBTDL. DBTO is a white powder, insoluble in water and most organic solvents.[12]

Tin(II) Octoate (Stannous Octoate) is a tin(II) carboxylate that is a standard catalyst in the synthesis of biodegradable polymers like polylactic acid (PLA) through ring-opening polymerization.[13] It is also extensively used in the production of polyurethane foams.[14]

Comparative Catalytic Performance

The choice of a tin catalyst is contingent on the specific requirements of the chemical transformation, including reaction temperature, desired reaction rate, and compatibility with the reactants and products.

CatalystChemical FormulaKey ApplicationsTypical Reaction ConditionsNotable Characteristics
This compound C₄H₉SnOOH·xH₂OEsterification, Polycondensation, Saturated and Unsaturated Polyester Synthesis[6][15]High temperatures (210-240°C)[3][4][6]High thermal and hydrolytic stability; Neutral and non-corrosive; Can be left in the final product[3][4]
Dibutyltin Dilaurate (DBTDL) C₃₂H₆₄O₄SnPolyurethane foams, coatings, and adhesives; Silicone curing; Esterification and Transesterification[8][9]Room temperature to moderate heat[11]High catalytic efficiency in urethane formation; Soluble in organic solvents[9][10]
Dibutyltin Oxide (DBTO) C₈H₁₈OSnEsterification, Transesterification; Catalyst for cathodic electrodeposition; Intermediate for other organotins[12]High temperatures for transesterification[12]Versatile catalyst and stabilizer; Insoluble in water and organic solvents[12]
Tin(II) Octoate C₁₆H₃₀O₄SnRing-opening polymerization (e.g., PLA); Polyurethane foam production[13][16]Mild to moderate temperatures (e.g., 130°C for PLA)[13]High activity in polymerization; Sensitive to oxidation

Mechanistic Insights into Catalytic Activity

The catalytic prowess of these tin compounds lies in their ability to act as Lewis acids, coordinating with and activating the reactants.

This compound and Dibutyltin Oxide in Esterification: In esterification reactions, mono- and dialkyltin(IV) compounds are believed to activate the carboxylic acid.[1] The tin center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. For monoalkyltin catalysts like butylstannoic acid, an in-situ formation of an amphoteric catalyst is proposed, which can act as a Lewis acid to activate the carboxylic acid and as a Brønsted base to deprotonate the alcohol.[1]

Dibutyltin Dilaurate in Polyurethane Formation: In the formation of polyurethanes, DBTDL coordinates with both the isocyanate and the polyol.[10] This coordination facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group, leading to the formation of the urethane linkage.[11]

Tin(II) Octoate in Ring-Opening Polymerization: For the ring-opening polymerization of cyclic esters like lactide, Tin(II) octoate operates through a coordination-insertion mechanism.[13] The tin atom coordinates to the carbonyl group of the ester, which weakens the ester bond and facilitates the ring-opening. The polymerization then proceeds by the insertion of monomers into the tin-alkoxide bond.[17]

Experimental Protocols for Catalyst Evaluation

To provide a practical framework for comparing these catalysts, we present a generalized protocol for evaluating their performance in a typical esterification reaction.

Objective: To compare the catalytic activity of this compound, DBTDL, DBTO, and Tin(II) Octoate in the esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic Acid (e.g., Oleic Acid)

  • Alcohol (e.g., n-Butanol)

  • Catalyst (this compound, DBTDL, DBTO, or Tin(II) Octoate)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, etc.)

  • Heating and stirring apparatus

  • Analytical equipment (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add the carboxylic acid, a molar excess of the alcohol, and the solvent.

  • Catalyst Addition: Add a specific molar percentage of the chosen tin catalyst to the reaction mixture. The catalyst loading should be kept consistent across all experiments for a valid comparison.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the carboxylic acid.

  • Work-up: Once the reaction reaches completion (or after a predetermined time), cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated sodium bicarbonate solution to remove unreacted acid and the catalyst.[18]

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Analysis: Purify the product if necessary (e.g., by distillation or chromatography) and characterize it. Compare the conversion rates and reaction times for each catalyst to evaluate their relative activity.

Visualization of Catalytic Pathways and Workflows

To further elucidate the processes discussed, the following diagrams visualize a generalized catalytic cycle for esterification and a typical experimental workflow.

Esterification_Catalytic_Cycle cluster_cycle Catalytic Cycle Sn_Cat Tin Catalyst (e.g., BuSnOOH) Activated_Complex Activated Complex [Sn-O(H)-C=O-R] Sn_Cat->Activated_Complex Coordination Products Products (Ester + Water) Sn_Cat->Products Facilitates Conversion Carboxylic_Acid R-COOH Carboxylic_Acid->Activated_Complex Alcohol R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate->Sn_Cat Catalyst Regeneration Ester R-COOR' Tetrahedral_Intermediate->Ester Elimination Water H₂O Tetrahedral_Intermediate->Water Reactants Reactants (Carboxylic Acid + Alcohol) Reactants->Sn_Cat

Caption: Generalized catalytic cycle for tin-catalyzed esterification.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Reactants + Solvent + Catalyst) Start->Setup Heat 2. Heating to Reflux (Azeotropic Water Removal) Setup->Heat Monitor 3. Reaction Monitoring (e.g., GC/HPLC) Heat->Monitor Workup 4. Work-up (Cooling, Washing, Neutralization) Monitor->Workup Reaction Complete Isolate 5. Product Isolation (Drying, Concentration) Workup->Isolate Analyze 6. Analysis & Comparison (Conversion, Rate) Isolate->Analyze End End Analyze->End

Caption: Standard experimental workflow for catalyst performance evaluation.

Conclusion

The selection of an appropriate tin catalyst is a critical decision in process development. This compound stands out for its exceptional thermal and hydrolytic stability, making it an excellent choice for high-temperature applications where catalyst recovery is not feasible.[3][4] In contrast, DBTDL offers high catalytic activity at lower temperatures, particularly for polyurethane and silicone chemistry.[8][9] DBTO provides a versatile platform for various esterification and transesterification reactions, while Tin(II) Octoate is the catalyst of choice for specific polymerizations, such as that of PLA.[12][13] Understanding the distinct advantages and mechanistic nuances of each catalyst, as outlined in this guide, will empower researchers to make informed decisions, leading to optimized reaction outcomes and more efficient chemical processes.

References

  • analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. (2025, May 9).
  • Application of Tin(II) Octoate in the Synthesis of Biodegradable Polymers - Benchchem. (n.d.).
  • Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications - News. (n.d.).
  • STANNOUS OCTOATE - Ataman Kimya. (n.d.).
  • dibutyltin dilaurate in polyurethane casting applications - Organotin Catalyst Suppliers & Manufacturing. (2025, July 11).
  • Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization of {[n-Bu2Sn(OH2)(Phen)(O3SC6H3-2,5-Me2)]+[2,5-Me2C6H3SO3]-} - ACS Publications. (2007, April 19).
  • Dibutyltin Oxide DBTO | BNT Chemicals. (n.d.).
  • Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. (n.d.).
  • Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A. (2021, February 17).
  • DIBUTYLTIN OXIDE (DBTO) - Ataman Kimya. (n.d.).
  • What is Dibutyltin oxide? - ChemicalBook. (2020, February 14).
  • Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings - Borchers. (n.d.).
  • a reliable and consistent hydrolysis-resistant organotin catalyst d-60, providing peace of mind for critical applications - BDMAEE. (2025, September 15).
  • DBTL – Dibutyltin Dilaurate | BNT Chemicals. (n.d.).
  • Dibutyltin(IV) oxide 98 818-08-6. (n.d.).
  • A Comparative Performance Analysis: Methyltin Trichloride vs. Inorganic Tin Catalysts - Benchchem. (n.d.).
  • Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
  • Tin-Catalyzed Esterification and Transesterification Reactions: A Review - ResearchGate. (n.d.).
  • Tin-based Catalysts | Sustainable Catalysis: With Non-endangered Metals, Part 2 - Books. (2015, November 16).
  • WO1992018551A1 - Tin catalysts for hydrolysis of latent amine curing agents - Google Patents. (n.d.).
  • Silane Terminated Polymer Reactions with Non-Tin Catalysts | Adhesives & Sealants Industry. (2023, May 10).
  • Tin(II) 2-ethylhexanoate - BNT Chemicals. (n.d.).
  • Stannous octoate: Application and Chemical synthesis - ChemicalBook. (2023, March 6).
  • This compound | AMERICAN ELEMENTS ®. (n.d.).
  • Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC. (n.d.).
  • Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of -Caprolactone - ResearchGate. (n.d.).
  • Butyltin hydroxide oxide 97 336879-56-2. (n.d.).
  • Performance of Titanium-Based Catalysts in Oleic Acid Esterification: A Comparative Guide - Benchchem. (n.d.).
  • butyltin(iv) hydroxide oxide - BDMAEE. (2021, May 11).
  • Mono-butyl tin oxide (MBTO) | CAS 2273-43-0 | COnnect Chemicals. (n.d.).
  • n-butyltin hydroxide oxide - Amine Catalysts. (2021, May 12).
  • Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI−TOF Spectra - ACS Publications. (n.d.).
  • A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. (2018, July 17).
  • butyltin(iv) hydroxide oxide - Amine Catalysts. (2021, May 12).
  • Preparation of highly dispersed SnO/TiO2 catalysts and their performances in catalyzing polyol ester - PMC. (n.d.).
  • New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di - Preprints.org. (2023, April 26).
  • MBTO – Monobutyltin Oxide | BNT Chemicals. (n.d.).
  • Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review - Oriental Journal of Chemistry. (n.d.).
  • Comparative Thermal Stability of Organotin Hydroxides: A Guide for Researchers - Benchchem. (n.d.).

Sources

Validation of analytical methods for Butyltin hydroxide oxide hydrate quantification

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical Guide: Validation of Quantification Methods for Butyltin Hydroxide Oxide Hydrate (Monobutyltin Oxide)

Executive Summary & Analytical Challenges

This compound, commonly referred to as monobutyltin oxide (MBTO), is a critical organotin compound utilized extensively as a catalyst in esterification, polyurethane synthesis, and as a precursor for polyvinyl chloride (PVC) heat stabilizers[1].

From an analytical perspective, quantifying MBTO presents significant challenges. In its solid state, MBTO exists as a highly polar, amorphous polymeric network cross-linked by Sn-O-Sn bonds. It is entirely non-volatile and prone to severe matrix adsorption. Consequently, direct analysis via gas-phase techniques is impossible, and liquid-phase techniques often suffer from column degradation and signal suppression[2]. To achieve regulatory-grade quantification, analytical scientists must employ robust sample preparation workflows that break these polymeric bonds and neutralize the molecule's polarity, coupled with highly sensitive detection modalities.

Causality in Methodological Design (E-E-A-T)

As an application scientist, selecting the correct analytical pathway requires understanding the physicochemical behavior of the analyte.

  • The Necessity of Derivatization: To utilize high-resolution Gas Chromatography (GC), the polar hydroxyl and oxide groups of MBTO must be replaced with non-polar alkyl groups. While traditional Grignard reagents require strictly anhydrous conditions, sodium tetraethylborate (NaBEt₄) allows for in situ aqueous derivatization at pH 4–5[3]. This converts the non-volatile MBTO into highly volatile butyltriethyltin (BuSnEt₃), enabling seamless GC elution.

  • The Self-Validating Power of IDMS: Matrix effects and derivatization yields can vary wildly between samples. To create a self-validating protocol, Isotope Dilution Mass Spectrometry (IDMS) is employed[2]. By spiking the raw sample with an artificially enriched isotope (e.g.,

    
    Sn-MBT) prior to extraction, any subsequent physical loss or incomplete derivatization affects the endogenous 
    
    
    
    Sn and the spiked
    
    
    Sn equally. The final quantification relies exclusively on the altered isotopic ratio, rendering the method mathematically immune to procedural losses[4].

Objective Comparison of Analytical Modalities

When developing a validated method for MBTO, three primary instrumental alternatives dominate the field.

  • GC-ICP-MS (The Gold Standard): Hyphenating GC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides the highest peak capacity and elemental specificity. The high-temperature argon plasma ensures complete ionization of the tin species, yielding limits of quantification (LOQs) in the sub-picogram range (0.02–0.27 pg)[3]. It is the optimal choice for IDMS.

  • HPLC-ICP-MS (The High-Throughput Alternative): High-Performance Liquid Chromatography (HPLC) bypasses the need for derivatization, significantly reducing sample preparation time and reagent costs[4]. However, it suffers from lower peak capacity (separating 5–6 compounds per run vs. 10–12 for GC) and slightly higher detection limits[2][4].

  • GC-MS/MS (The Cost-Effective Workhorse): Triple quadrupole GC-MS/MS using timed Selected Reaction Monitoring (t-SRM) offers excellent specificity and can meet stringent environmental regulations (e.g., EU Water Framework Directive limits of 0.05 ng/L)[5]. However, molecular fragmentation in the MS source makes IDMS calculations highly complex compared to the pure elemental signals of ICP-MS.

Quantitative Performance Comparison
Analytical ParameterGC-ICP-MS[3][4]HPLC-ICP-MS[2][4]GC-MS/MS (Triple Quad)[5]
Derivatization Required? Yes (e.g., NaBEt₄)NoYes (e.g., NaBEt₄)
Limit of Quantification (LOQ) 0.02 – 0.27 pg (Absolute)~4.0 ng/L (Aqueous)~0.05 ng/L (Aqueous)
Peak Capacity / Resolution High (10–12 species/run)Moderate (5–6 species/run)High
Injection-to-Injection Time Standard~40% Shorter than GCStandard
Suitability for IDMS Excellent (Elemental)Excellent (Elemental)Poor (Molecular Fragmentation)
Primary Application Complex matrices, Trace analysisHigh-throughput, Routine screeningWater monitoring, Cost-sensitive labs

Mandatory Visualization: Analytical Workflow

AnalyticalWorkflow N1 1. Sample Matrix (Polymers/Water) N2 2. Isotope Spiking (119Sn-MBT IDMS) N1->N2 N3 3. Acidic Extraction (Microwave-Assisted) N2->N3 N4 4. Aqueous Derivatization (NaBEt4 Ethylation at pH 5) N3->N4 N5 5. Phase Separation (Isooctane Extraction) N4->N5 N6 6. Chromatographic Separation (Capillary GC) N5->N6 N7 7. ICP-MS Detection (m/z 118, 119, 120) N6->N7 N8 8. Data Quantification (Isotope Ratio Analysis) N7->N8

Workflow for MBTO quantification using Isotope Dilution GC-ICP-MS.

Standardized Experimental Protocol: ID-GC-ICP-MS

To ensure scientific integrity, the following step-by-step methodology outlines the self-validating ID-GC-ICP-MS workflow for MBTO quantification in complex matrices.

Step 1: Isotope Spiking & Equilibration Weigh exactly 0.5 g of the homogenized sample into a microwave digestion vessel. Immediately spike the sample with a precisely known mass of isotopically enriched


Sn-MBT standard. Allow 30 minutes for matrix equilibration.

Step 2: Microwave-Assisted Extraction Add 5.0 mL of 0.5 M acetic acid in methanol[3]. The acidic environment is critical to cleave the Sn-O-Sn polymeric bonds of the MBTO network. Subject the vessel to microwave extraction (e.g., 80°C for 15 minutes).

Step 3: In Situ Derivatization Transfer the extract to a derivatization vial. Add 1 M acetic acid/sodium acetate buffer to adjust the pH strictly to 5.0[5]. Add 1.0 mL of freshly prepared 2% w/v sodium tetraethylborate (NaBEt₄) in 0.1 M NaOH[5].

Step 4: Liquid-Liquid Extraction (LLE) Add 2.0 mL of isooctane (2,2,4-trimethylpentane) to the vial[6]. Shake vigorously for 5–10 minutes. The newly formed, non-polar butyltriethyltin will partition entirely into the upper organic (isooctane) layer. Allow phase separation and transfer 1.0 mL of the organic layer to a GC autosampler vial[6].

Step 5: GC-ICP-MS Analysis Inject 1–3 µL of the organic extract into the GC equipped with a 5% phenyl capillary column (e.g., 30 m × 0.25 mm × 0.25 µm)[5]. The GC transfer line must be heated to ~300°C and flushed with preheated argon to sweep the eluting species directly into the ICP ion source[6]. Monitor Sn isotopes at m/z 118, 119, and 120.

Method Validation Framework (ICH Q2(R2) Guidelines)

To validate this analytical method for MBTO quantification, the following parameters must be established:

  • Specificity: The method must demonstrate baseline chromatographic resolution (Rs > 1.5) between MBT (monobutyltin), DBT (dibutyltin), and TBT (tributyltin). The elemental specificity of ICP-MS inherently eliminates organic background interference.

  • Linearity & Range: Construct a calibration curve using the isotope ratio (

    
    Sn/
    
    
    
    Sn) rather than absolute peak area. The coefficient of determination (
    
    
    ) must be
    
    
    across the target working range.
  • Accuracy (Recovery): Because IDMS is utilized, the method is self-correcting. However, accuracy should be verified by analyzing Certified Reference Materials (CRMs, e.g., BCR-710 or PACS-2)[3][7]. Acceptable recovery is typically 95%–105%.

  • Precision (Repeatability): Analyze six independent preparations of a homogeneous sample. The Relative Standard Deviation (RSD) of the calculated MBTO concentration must be < 5%[3].

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of the endogenous

    
    Sn peak. LOD is defined as S/N = 3, and LOQ as S/N = 10.
    

References

  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Source: LGC Limited / Labrulez URL:[Link]

  • MONOBUTYLTIN OXIDE Source: Ataman Kimya URL:[Link]

  • and quadrupole-ICP-MS for the determination of DBT and TBT in sediment following GC separation Source: NRC Publications Archive URL:[Link]

  • Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry Source: RSC Publishing URL:[Link]

  • Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues Source: PubMed / Anal Bioanal Chem URL:[Link]

  • The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS Source: Chromatography Online URL:[Link]

  • MONOBUTYLTIN OXIDE (MBTO) Source: Ataman Chemicals URL:[Link]

Sources

Comparative study of Butyltin hydroxide oxide hydrate and dibutyltin oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organotin catalysis, the transition from Dibutyltin Oxide (DBTO) to Butyltin Hydroxide Oxide Hydrate (BuSnOOH) —often industrially referred to as Butylstannonic Acid—is driven by a collision of regulatory pressure and specific performance requirements.

While DBTO (CAS 818-08-6) remains the kinetic standard for transesterification and polycondensation due to its high Lewis acidity, it faces severe restrictions under REACH Annex XVII due to reproductive toxicity. BuSnOOH (CAS 2273-43-0) emerges not just as a compliant alternative, but as a superior candidate for applications requiring high color stability and hydrolytic resistance, particularly in saturated polyester resins for powder coatings.

This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate catalyst while navigating the "Mono- vs. Di-substituted" regulatory landscape.

Part 1: Chemical Architecture & Physical Properties

The fundamental difference lies in the alkyl substitution. DBTO is a dialkyltin (two butyl groups), whereas BuSnOOH is a monoalkyltin (one butyl group). This structural difference dictates their solubility, tin content, and Lewis acidity.

Table 1: Physicochemical Comparison
FeatureDibutyltin Oxide (DBTO) Butyltin Hydroxide Oxide (BuSnOOH)
Common Name DBTO, Fascat® 4201Butylstannonic Acid, Fascat® 4100
CAS Number 818-08-62273-43-0
Formula


Tin Content (wt%) ~47.7%~56.0%
Structure Polymeric stannoxane network (-Sn-O-Sn-)Amorphous, polymeric network
Solubility Insoluble (solubilizes via reaction at >100°C)Insoluble (solubilizes via reaction at >140°C)
Thermal Stability Decomposes without meltingStable up to 250°C+
Regulatory Status Restricted (REACH Annex XVII, <0.1%)Preferred (Lower toxicity profile)

Scientist's Note: Do not be misled by the "insoluble" nature of these solids. Both are pro-catalysts. They must react with the carboxylic acid or alcohol in your pot to form the active soluble organotin species. DBTO typically solubilizes faster than BuSnOOH.

Part 2: Catalytic Performance & Mechanism

The Mechanism: Lewis Acid Activation

Both catalysts operate via a Lewis Acid mechanism .[1] The tin atom coordinates with the carbonyl oxygen of the ester or acid, increasing the electrophilicity of the carbonyl carbon.[1] This facilitates the nucleophilic attack by the alcohol.[1]

Diagram 1: Organotin Catalytic Cycle (Esterification)

The following diagram illustrates the "Associative Exchange" mechanism common to both catalysts.

Organotin_Mechanism Start Substrates (R-COOH + R'-OH) Complex Active Tin Complex (Sn-O Coordination) Start->Complex 1. Ligand Exchange Transition Tetrahedral Intermediate Complex->Transition 2. Nucleophilic Attack Elimination Water Elimination (-H2O) Transition->Elimination 3. Proton Transfer Product Ester Product (R-COO-R') Elimination->Product 4. Catalyst Regeneration Product->Start Cycle Repeats

Caption: The tin center activates the carbonyl, allowing alcohol attack.[1] The catalyst is regenerated after water elimination.

Performance Benchmarking
1. Esterification (Polyester Synthesis)[1][2][3][4]
  • DBTO: Extremely fast reaction rates. It is the historical standard for unsaturated polyesters. However, it can sometimes lead to side reactions (etherification) if temperatures are uncontrolled.

  • BuSnOOH: Requires higher activation temperatures (typically 210°C – 240°C ) to achieve rates comparable to DBTO.

    • Advantage:[5] It provides superior color stability . In clear-coat resins, DBTO can cause yellowing due to trace impurities or oxidation; BuSnOOH maintains water-white clarity.

    • Selectivity: BuSnOOH is often more selective for primary hydroxyls, reducing side reactions in complex polyol syntheses.

2. Transesterification
  • DBTO: Highly active at lower temperatures (140°C–180°C). Preferred for biodiesel or specialty acrylate synthesis where high heat might polymerize the vinyl groups.

  • BuSnOOH: Less effective at low temperatures. Not recommended for heat-sensitive monomers (e.g., methacrylates) unless the system can tolerate >200°C.

Part 3: Regulatory & Safety Profile (Critical Decision Factor)

This is the primary driver for switching from DBTO to BuSnOOH.

  • Dibutyltin (DBT) Restriction: Under REACH Annex XVII (Entry 20) , DBT compounds are restricted in mixtures and articles for supply to the general public if the concentration of tin exceeds 0.1% by weight .[6][7][8] This effectively bans DBTO from consumer paints, textiles, and many plastics.

  • Monobutyltin (MBT) Status: BuSnOOH is a mono-substituted tin. While still an organotin and regulated, it does not carry the same blanket restriction as DBT in many jurisdictions. It is often used as the compliant alternative for "tin-free" (meaning DBT-free) claims in industrial coatings.

Warning: Always verify the specific migration limits (SML) if your application involves food contact (FDA 21 CFR 175.300 covers certain uses of both, but with strict limits).

Part 4: Experimental Protocols

Protocol A: High-Temperature Polyester Synthesis (BuSnOOH)

Target: Saturated Polyester for Powder Coatings

Rationale: This protocol utilizes the high thermal stability of BuSnOOH to drive the reaction to low Acid Value (AV) without yellowing.

  • Charge: Load Neopentyl Glycol (NPG) and Terephthalic Acid (TPA) into a 4-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a packed column with a Dean-Stark trap.

  • Catalyst Addition: Add BuSnOOH at 0.05% to 0.1% of total charge weight.

    • Note: Unlike liquid catalysts, BuSnOOH is a powder. It can be added upfront with the monomers.

  • Inerting: Sparge with Nitrogen (

    
    ) for 15 minutes to remove oxygen (crucial for color).
    
  • Ramp 1: Heat to 160°C over 1 hour. Water evolution should begin.

  • Ramp 2 (Activation): Increase temperature to 230°C over 3 hours.

    • Observation: The reaction rate will spike as the slurry clears (catalyst solubilization).

  • Finishing: Hold at 230°C until the Acid Value drops below 10 mg KOH/g. Apply vacuum (50 mbar) for the final hour to drive AV < 2.

  • Discharge: Cool to 180°C and discharge.

Protocol B: Transesterification Screening (DBTO vs. BuSnOOH)

Target: Comparative Kinetic Study

Rationale: To determine if BuSnOOH can replace DBTO in your specific matrix.

  • Setup: Two parallel reactors containing Methyl Benzoate (1 mol) and 2-Ethylhexanol (1.1 mol).

  • Catalyst:

    • Reactor A: DBTO (0.1 mol% Sn)[6][8]

    • Reactor B: BuSnOOH (0.1 mol% Sn - adjust weight for Sn content).

  • Process: Heat both to 180°C .

  • Sampling: Pull samples every 30 minutes. Analyze via GC (Gas Chromatography) for methanol evolution and ester formation.

  • Expectation: Reactor A (DBTO) will reach equilibrium significantly faster at 180°C. If Reactor B is too slow, increase T to 210°C to verify if BuSnOOH activates.

Part 5: Decision Matrix

Use this workflow to select the correct catalyst for your application.

Selection_Matrix Start Select Application Temp Is Reaction Temp > 200°C? Start->Temp Reg Strict REACH (DBT) Restrictions? Temp->Reg Yes UseDBTO Use Dibutyltin Oxide (DBTO) (High Activity, Low Temp) Temp->UseDBTO No (Heat Sensitive) Color Is Color/Clarity Critical? Reg->Color No UseMBT Use Butyltin Hydroxide Oxide (BuSnOOH) (High Stability, Compliant) Reg->UseMBT Yes (Consumer Goods) Color->UseDBTO No (Industrial) Color->UseMBT Yes (Clear Coats)

Caption: Decision path balancing temperature constraints, regulatory compliance, and product quality.

References

  • European Chemicals Agency (ECHA). (2023). Annex XVII to REACH – Conditions of restriction (Entry 20: Organostannic compounds).[7][9] Retrieved from [Link]

  • PMC Organometallix. (2023).[10][11] FASCAT® 4100 Technical Data Sheet (Butylstannoic Acid).[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2012).[1] Catalytic mechanisms for esterification and transesterification by organotin(IV).[1] Catalysis Science & Technology.[1][3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16683566 (Butyltin hydroxide oxide). Retrieved from [Link]

Sources

Peer-reviewed studies on the applications of Butyltin hydroxide oxide hydrate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate reagents is paramount to achieving desired experimental outcomes and product performance. This guide provides an in-depth technical comparison of Butyltin hydroxide oxide hydrate, also known as butylstannoic acid, in its primary applications. We will explore its performance as a catalyst in polyester synthesis and as a precursor for PVC thermal stabilizers, comparing it with common alternatives and providing supporting experimental data and protocols. This document is designed to offer a comprehensive understanding of the causality behind experimental choices, ensuring scientific integrity and providing a foundation for informed decision-making.

This compound as a Catalyst in Polyester Synthesis

This compound is a versatile and hydrolytically stable catalyst widely employed in esterification and polycondensation reactions for the synthesis of saturated and unsaturated polyester resins.[1][2] These resins are crucial components in powder coatings, coil coatings, gel coats, and polymeric plasticizers.[1][3] The key advantages of using this organotin catalyst include its ability to significantly shorten reaction times and allow for lower reaction temperatures, thus conserving energy.[2] It is a neutral and non-corrosive white powder that integrates into the final product, eliminating the need for a separation step.[2]

Comparative Performance Analysis

The catalytic efficiency of this compound is best understood when compared with other common industrial catalysts, such as titanium-based and other organotin catalysts.

A kinetic study on Lewis acidic metal polyesterification catalysts revealed that n-BuSnOOH (n-butylstannoic acid) is a highly active and robust catalyst, particularly under neat polycondensation conditions where high concentrations of water are present.[4][5] In contrast, titanium-based catalysts like Ti(OiPr)4 showed minimal activity under these conditions due to hydrolytic degradation.[4][5] However, under azeotropic conditions with low water concentration, titanium-based catalysts can outperform n-BuSnOOH in the initial stages of the reaction.[4] This highlights that the choice of catalyst is critically dependent on the specific reaction conditions, especially the management of water as a byproduct.[4][5]

CatalystReaction ConditionsActivityRobustnessReference
n-Butyltin hydroxide oxide hydrate (n-BuSnOOH) Neat Polycondensation (High [H₂O])HighHigh[4][5]
Azeotropic (Low [H₂O])HighHigh[4]
Titanium(IV) isopropoxide (Ti(OiPr)₄) Neat Polycondensation (High [H₂O])Low (deactivation)Low[4][5]
Azeotropic (Low [H₂O])High (initially)Moderate[4]
Dibutyltin oxide Polyester SynthesisHighHigh[6][7]

Table 1: Comparative Performance of Polyesterification Catalysts

Mechanistic studies suggest that monoalkyltin(IV) catalysts like butylstannoic acid operate through a mononuclear active species.[8] The presence of the butyl group is crucial for its catalytic performance and stability.[8]

Experimental Protocol: Evaluating Catalyst Performance in Polyester Synthesis

To quantitatively assess the performance of this compound against an alternative catalyst, the following protocol for a bench-scale polyesterification can be employed.

Objective: To compare the reaction kinetics and final polymer properties of a polyester synthesized using this compound versus a titanium-based catalyst.

Materials:

  • Adipic acid

  • 1,6-Hexanediol

  • This compound (n-BuSnOOH)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Toluene (for azeotropic removal of water)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus.

Procedure:

  • Charge the reaction vessel with a 1:1.1 molar ratio of adipic acid and 1,6-hexanediol.

  • Add the catalyst at a concentration of 0.1 mol% relative to the hydroxyl groups.

  • For azeotropic conditions, add toluene to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 170°C) under a slow stream of nitrogen while stirring.

  • Monitor the reaction progress by collecting the water of condensation in the Dean-Stark trap and by periodically taking samples for acid value (AV) titration.

  • The reaction is considered complete when the acid value drops below a target value (e.g., <15 mg KOH/g).

  • Analyze the final polyester for properties such as molecular weight, viscosity, and color.

Data Analysis:

  • Plot the acid value as a function of time for each catalyst to compare the reaction rates.

  • Compare the total reaction time required to reach the target acid value.

  • Compare the properties of the final polymers obtained with each catalyst.

G cluster_reactants Reactant Preparation cluster_reaction Polyesterification cluster_analysis Product Analysis reactants Adipic Acid + 1,6-Hexanediol catalyst Add Catalyst (0.1 mol%) reactants->catalyst toluene Add Toluene (optional) catalyst->toluene heating Heat to 170°C (N₂ atmosphere, stirring) toluene->heating monitoring Monitor Reaction (Water collection, AV titration) heating->monitoring Collect samples periodically completion Reaction Complete (AV < 15 mg KOH/g) monitoring->completion analysis Analyze Polyester (Molecular Weight, Viscosity, Color) completion->analysis

Workflow for evaluating polyesterification catalyst performance.

This compound as a Precursor for PVC Thermal Stabilizers

Poly(vinyl chloride) (PVC) is a widely used polymer that is susceptible to thermal degradation at processing temperatures, leading to discoloration and loss of mechanical properties.[9][10] This degradation involves the release of hydrochloric acid (HCl).[9][10] Thermal stabilizers are essential additives to prevent this degradation. Organotin compounds, derived from precursors like this compound, are highly effective PVC heat stabilizers.[9][11]

Monobutyltin compounds are often used in combination with dibutyltin compounds to provide a synergistic stabilizing effect.[9][12] While dialkyltin compounds are generally the most effective stabilizers, monoalkyltin compounds can enhance performance and widen the processing window.[9][11] Organotin stabilizers function by reacting with the liberated HCl and by substituting labile chlorine atoms in the PVC chain, thus preventing further degradation.[11] They are particularly valued for applications requiring high transparency and good color retention.[9][10]

Comparative Performance of PVC Stabilizers

Organotin stabilizers, including those derived from monobutyltin precursors, offer superior performance compared to many alternatives, such as lead-based and calcium-zinc (Ca/Zn) stabilizers.

Stabilizer TypeKey AdvantagesKey DisadvantagesCommon ApplicationsReferences
Organotin (Butyltin-based) Excellent heat stability, high transparency, good color retention.Higher cost.Rigid and flexible transparent PVC, food contact applications, medical devices.[9][10][11]
Lead-based Excellent heat stability, good electrical properties, low cost.High toxicity, environmental concerns, being phased out.Pipes, cables (historically).[13][14]
Calcium-Zinc (Ca/Zn) Non-toxic, environmentally friendly.Lower heat stability than organotins and lead, can cause "zinc burning".Food packaging, toys, general purpose PVC.[13][14][15]

Table 2: Comparison of PVC Thermal Stabilizers

The choice of stabilizer is often a trade-off between performance, cost, and regulatory requirements.[10] Due to the toxicity of lead and some organotin compounds, there is a growing trend towards using less toxic alternatives like Ca/Zn stabilizers, sometimes in synergistic combination with other co-stabilizers to boost their performance.[12][15][16]

Experimental Protocol: Evaluating PVC Thermal Stability

The thermal stability of a PVC formulation can be evaluated using several standard methods. The Congo Red test is a widely used and straightforward method.

Objective: To determine the static thermal stability of a PVC compound stabilized with a system derived from this compound compared to a Ca/Zn stabilized compound.

Materials:

  • PVC resin

  • Plasticizer (e.g., DOP)

  • Organotin stabilizer (e.g., a mix of monobutyltin and dibutyltin derivatives)

  • Ca/Zn stabilizer

  • Two-roll mill or similar mixing equipment

  • Congo Red test paper

  • Test tubes

  • Thermostatically controlled oil bath or heating block

Procedure:

  • Prepare two PVC formulations: one with the organotin stabilizer and one with the Ca/Zn stabilizer. The stabilizer concentration should be according to typical use levels (e.g., 1-2 phr).

  • Homogenize each formulation on a two-roll mill at a suitable temperature (e.g., 160°C) to form a uniform sheet.

  • Cut small, uniform pieces from each sheet.

  • Place a weighed amount of the PVC sample (e.g., 1 g) into a clean, dry test tube.

  • Suspend a strip of Congo Red test paper in the upper part of the test tube, ensuring it does not touch the sample.

  • Place the test tube in the heating block preheated to the test temperature (e.g., 180°C).

  • Record the time required for the Congo Red paper to turn from red to blue. This is the stability time.

Data Analysis:

  • A longer stability time indicates better thermal stability.

  • Compare the stability times of the PVC formulations with the different stabilizer systems.

G cluster_prep Sample Preparation cluster_test Congo Red Test cluster_result Result formulation Prepare PVC Formulations (Organotin vs. Ca/Zn) milling Homogenize on Two-Roll Mill formulation->milling cutting Cut Uniform Samples milling->cutting setup Place Sample and Congo Red Paper in Test Tube cutting->setup heating Heat at 180°C setup->heating observation Record Time for Color Change (Red to Blue) heating->observation stability_time Stability Time observation->stability_time

Workflow for the Congo Red test for PVC thermal stability.

This compound in Biocidal Applications: A Precursor Perspective

While this compound itself is mentioned to have antifungal and biocidal properties, its primary role in this domain appears to be as a precursor to more potent biocides, particularly tributyltin (TBT) compounds.[17] For decades, tributyltin oxide (TBTO) was a highly effective and widely used biocide in marine antifouling paints.[18][19] However, the significant ecotoxicity of TBT, including its effects as an endocrine disruptor in marine organisms, has led to a global ban on its use in antifouling coatings for ships.[18][20][21]

The synthesis of tributyltin compounds can start from precursors like this compound. For instance, tributyltin hydride, a versatile reducing agent, can be prepared from bis(tributyltin)oxide, which is related to the butyltin family.[22][23][24]

Given the environmental regulations and toxicity concerns, the direct application of butyltin compounds as biocides is limited and heavily scrutinized.[20][25][26][27] Current research in antifouling technology focuses on less toxic alternatives to organotins, such as copper-based compounds and non-biocidal fouling-release coatings.

Due to the environmental toxicity and regulatory landscape, this guide does not provide a comparative performance analysis or experimental protocols for the direct use of this compound as a biocide. Instead, it is crucial for researchers to be aware of the environmental impact of organotin compounds and to explore safer, more sustainable alternatives.

Conclusion

This compound is a commercially significant organotin compound with well-established applications as a highly effective and robust catalyst for polyester synthesis and as a valuable precursor for high-performance PVC thermal stabilizers. Its performance in these areas, particularly its catalytic activity in the presence of water, offers distinct advantages over some alternatives. However, the legacy of organotin compounds in biocidal applications serves as a critical reminder of the importance of considering the entire lifecycle and environmental impact of chemical substances. For professionals in research and development, a thorough understanding of both the performance benefits and the potential environmental and health risks is essential for responsible innovation.

References

  • Polyester compositions and organotin esterification catalysts therefor. (n.d.). Google Patents.
  • Wolzak, L. A., van Gemert, R., van den Berg, K. J., Reek, J. N. H., Tromp, M., & Korstanje, T. J. (2022). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. Catalysis Science & Technology, 12(7), 2056–2061. [Link]

  • SciSpace. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. Retrieved February 27, 2026, from [Link]

  • Incachem. (2025, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. Retrieved February 27, 2026, from [Link]

  • TIB Chemicals AG. (n.d.). Catalysts for Polyester Resin Manufacturing. ResearchGate. Retrieved February 27, 2026, from [Link]

  • MDPI. (2022, November 22). Recent Advances in the Enzymatic Synthesis of Polyester. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic Activation of Esterases by PEGylation for Polyester Synthesis. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Tributyltin. Retrieved February 27, 2026, from [Link]

  • Cimquest. (n.d.). MONOBUTYLTIN OXIDE. Retrieved February 27, 2026, from [Link]

  • Evaluation of Dibutyltin and Monobutyltin Leaching from PVC pipe: A Bench and Pilot Scale Approach. (n.d.). Retrieved February 27, 2026, from [Link]

  • Wolzak, L. A., van Gemert, R., van den Berg, K. J., Reek, J. N. H., Tromp, M., & Korstanje, T. J. (2022). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The Research of Dibutyltin Polymer on the Thermal Stability of PVC. Retrieved February 27, 2026, from [Link]

  • Understanding the Catalytic Efficiency of Two Polyester Degrading Enzymes: An Experimental and Theoretical Investigation. (2024). ACS Catalysis, 14(1), 136-146. [Link]

  • JKU ePUB. (2022, December 22). ENZYME-CATALYZED POLYESTER SYNTHESIS. Retrieved February 27, 2026, from [Link]

  • INCHEM. (n.d.). Tributyltin Oxide (CICADS). Retrieved February 27, 2026, from [Link]

  • Ataman Kimya. (n.d.). MONOBUTYLTIN OXIDE. Retrieved February 27, 2026, from [Link]

  • Wolzak, L. A., van Gemert, R., van den Berg, K. J., Reek, J. N. H., Tromp, M., & Korstanje, T. J. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 11(8), 2845–2852. [Link]

  • Academia.edu. (n.d.). (PDF) Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Itaconate Based Polyesters: Selectivity and Performance of Esterification Catalysts. Retrieved February 27, 2026, from [Link]

  • Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Science of the Total Environment, 80(2-3), 299–300. [Link]

  • Bisley International LLC. (2021, September 20). The Role of Tin Stabilizers in PVC Manufacturing. Retrieved February 27, 2026, from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Organotin Compounds in Marine Sediments. Retrieved February 27, 2026, from [Link]

  • Taylor & Francis. (n.d.). Tributyltin – Knowledge and References. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Hexabutylditin from Tributyltin Hydride and bis(Tributyltin)oxide. Retrieved February 27, 2026, from [Link]

  • International Science Community Association. (2017, June 13). Synergistic effect of co- -stabilizers on the thermal stability of polyviny chloride mal stability of polyvinyl. Retrieved February 27, 2026, from [Link]

  • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). US5288886A - Method of preparing trialkyl-tin hydrides.
  • ATSDR. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved February 27, 2026, from [Link]

  • BDMAEE. (2021, May 11). butyltin(iv) hydroxide oxide. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). US3714234A - Catalysts and esterification process.
  • Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. Retrieved February 27, 2026, from [Link]

  • Amine Catalysts. (2023, November 17). butyltinhydroxide-oxide/butyltin(iv) hydroxide oxide. Retrieved February 27, 2026, from [Link]

  • FTLOScience. (2018, April 29). The Rise and Fall of Tributyltin as an Anti-Fouling Agent. Retrieved February 27, 2026, from [Link]

  • DKatalyst. (n.d.). Catalysts for Polymer Synthesis. Retrieved February 27, 2026, from [Link]

  • UQ eSpace. (n.d.). Trends and prospects for thermal stabilizers in polyvinyl chloride. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2015, July 14). Reaction dynamics during the testing of polymerization catalyst. Retrieved February 27, 2026, from [Link]

  • Zhang, X., Li, X., Wang, M., Wang, Y., & Wang, W. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Polymers, 14(21), 4615. [Link]

  • Ostrovskii, N. M., & Fekete, L. (2015). Reaction dynamics during the testing of polymerization catalyst. Polyolefins Journal, 2(2), 89-97. [Link]

  • Henderson, T. (2024, September 3). A Laboratory Guide to Polymer Material Performance Testing. LinkedIn. Retrieved February 27, 2026, from [Link]

  • Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry. (n.d.). Polymer-supported titanate as catalyst for the transesterification of acrylic monomers. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023, November 27). Study on the Thermal Stabilizing Process of Layered Double Hydroxides in PVC Resin. Retrieved February 27, 2026, from [Link]

  • Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy. (2022). Journal of the American Chemical Society, 144(46), 21103–21114. [Link]

  • Shehjar Chemicals. (n.d.). Catalyst. Retrieved February 27, 2026, from [Link]

  • Geo Analytical & Research. (2024, May 8). Catalyst Testing Tips: Determining Activity in VOC Catalysts. Retrieved February 27, 2026, from [Link]

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Benchmarking Butyltin Hydroxide Oxide Hydrate: A Comparative Analysis in Esterification and Transesterification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyltin hydroxide oxide hydrate (CAS: 2273-43-0), commonly referred to in industry as Butylstannoic Acid or by the trade name FASCAT® 4100 , represents a critical class of organotin catalysts. Unlike traditional Brønsted acids or highly reactive titanates, this compound offers a unique balance of hydrolytic stability and Lewis acid selectivity .

This guide benchmarks its performance against standard industrial alternatives, providing actionable protocols for researchers in polymer synthesis and pharmaceutical intermediate development who require high-purity outcomes with controlled metal residues.

Chemical Profile & Mechanistic Action

Synonyms: Butylstannoic acid, Monobutyltin oxide (MBTO).[1][2][3] Physical State: Amorphous white solid.[2][4] Solubility: Insoluble in water/solvents at STP; solubilizes in carboxylic acids at >80°C.[5]

The Mechanism: Hydrolytically Stable Lewis Acidity

Unlike Titanium(IV) butoxide, which hydrolyzes immediately upon contact with moisture (deactivating the catalyst and clouding the product), Butylstannoic acid remains active in the presence of water generated during esterification.

Mechanism Description:

  • Pre-activation: At elevated temperatures (>100°C), the polymeric solid reacts with the carboxylic acid substrate to form soluble organotin carboxylate species (active monomers/dimers).

  • Coordination: The Tin (Sn) center acts as a Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl.

  • Ligand Exchange: Water is eliminated, and the ester is released, regenerating the active tin species.

EsterificationMechanism Fig 1. Lewis Acid Catalytic Cycle of Butylstannoic Acid Cat Butylstannoic Acid (Solid Precursor) Active Active Sn-Carboxylate Complex Cat->Active + RCOOH (>80°C) Coord Activated Carbonyl Intermediate Active->Coord + RCOOH TS Tetrahedral Transition State Coord->TS + R'OH (Nucleophilic Attack) TS->Active Regeneration Prod Ester + H₂O TS->Prod - H₂O (Elimination)

Comparative Benchmarking

The following data contrasts Butylstannoic Acid against its primary industrial competitors: p-Toluenesulfonic Acid (p-TsOH) (Strong Brønsted Acid) and Titanium(IV) Butoxide (TNBT) (Reactive Lewis Acid).

Performance Matrix
FeatureButylstannoic Acid (MBTO)Titanium(IV) Butoxide (TNBT)p-TsOH (Brønsted Acid)
Catalytic Type Mild Lewis AcidStrong Lewis AcidStrong Brønsted Acid
Water Tolerance High (Hydrolytically Stable)Zero (Hydrolyzes instantly)High (But causes side rxns)
Reaction Temp High (160°C – 240°C)Moderate (150°C – 200°C)Low (80°C – 140°C)
Selectivity Excellent (No ether formation)GoodPoor (Ethers/Dehydration common)
Corrosivity Non-corrosiveNon-corrosiveHighly Corrosive
Removal Filtration (if solid) or ExtractionDifficult (Hydrolysis gel)Aqueous Wash
Toxicity Moderate (Organotin)LowModerate
Critical Analysis
  • Why choose MBTO? When synthesizing high-molecular-weight polyesters or pharmaceutical intermediates where ether formation (a side reaction of strong acids) is unacceptable. It is also the only choice if the reagents contain trace moisture that cannot be pre-dried, as TNBT would deactivate immediately.

  • When to avoid? If the substrate is heat-sensitive. MBTO requires activation temperatures >140°C (optimally 210°C) to achieve high turnover rates.

Experimental Protocol: High-Purity Polyester Synthesis

Scenario: Synthesis of a saturated polyester resin or API intermediate ester requiring >99% conversion and low color.

Workflow Diagram

ProtocolWorkflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Removal Load Load Reactor: Acid + Alcohol + MBTO (0.1 mol%) DeanStark Attach Dean-Stark Trap (Solvent: Xylene/Toluene) Load->DeanStark Heat Heat to 160°C (Catalyst Solubilization) DeanStark->Heat Ramp Ramp to 210-220°C Monitor Water Evolution Heat->Ramp Endpoint Endpoint Check: Acid Value < 10 mg KOH/g Ramp->Endpoint Cool Cool to 80°C Endpoint->Cool Treat Add 10% aq. Tartaric Acid or Silica Adsorbent Cool->Treat Filter Filter / Phase Separate Treat->Filter

Step-by-Step Methodology
  • Stoichiometry: Charge the reactor with Carboxylic Acid (1.0 eq) and Alcohol (1.1–1.5 eq).

  • Catalyst Loading: Add Butylstannoic Acid at 0.05 to 0.1 wt% relative to the total charge.

    • Note: The catalyst is a white powder and will remain insoluble at room temperature.

  • Solvent System: For azeotropic distillation, add Xylene or Toluene (10-15% of volume). Equip with a Dean-Stark trap and condenser.

  • Activation: Heat the mixture.

    • Observation: At ~100°C – 140°C , the solution will clear as the Butylstannoic acid reacts with the carboxylic acid to form the active homogeneous species.

  • Reaction: Increase temperature to 210°C – 220°C . Maintain reflux.

    • Monitor: Measure the volume of water collected in the trap.

    • Endpoint: Titrate an aliquot for Acid Value (AV). Target AV < 5-10 mg KOH/g.

  • Vacuum Strip: Once conversion is reached, apply vacuum to remove the azeotropic solvent and excess alcohol.

Catalyst Removal (Pharma-Grade Compliance)

For pharmaceutical applications (ICH Q3D Elemental Impurities), reducing Tin (Sn) residues is mandatory. While MBTO is soluble in the hot reaction matrix, it can be removed using specific treatments.

Method A: Hydrolysis & Filtration (For hydrophobic products)

  • Cool reaction mixture to 80°C.

  • Add an aqueous solution of 10% Tartaric Acid or 10% NaOH .

  • Agitate vigorously for 30 minutes. The tin species will complex with the tartrate or form insoluble oxides/stannates.

  • Filter through a Celite pad or separate the aqueous layer.

Method B: Adsorption (Best for low ppm limits)

  • Dilute the crude product in a non-polar solvent (Hexane/Toluene).

  • Add 1-5 wt% Silica Gel or Potassium Carbonate/Silica (1:1) .

  • Stir for 1 hour at room temperature.

  • Filter.[6] This method can reduce Sn levels to <15 ppm .[7]

Safety & Handling
  • Toxicity: Monobutyltin compounds (like MBTO) are generally less toxic than Dibutyltin (DBT) and Tributyltin (TBT) variants, but standard PPE (gloves, goggles) is required.

  • Storage: Store in a cool, dry place. While hydrolytically stable, excessive moisture can cause clumping.

References
  • PMC Organometallix. (2023).[4] FASCAT® 4100 Technical Data Sheet: Butylstannoic Acid for Polyester Applications. Retrieved from [Link]

  • Ma, Y., et al. (2021). Mechanistic elucidation of monoalkyltin(IV)-catalyzed esterification. Catalysis Science & Technology, 11, 2865-2875. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • Harrowven, D. C., et al. (2004).[8] Chromatographic removal of tin residues from organic compounds using KF–silica. Chemical Communications. Retrieved from [Link]

Sources

Toxicological Profile & Safety Assessment: Butyltin Hydroxide Oxide Hydrate (MBTO) vs. Higher Organotins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Mono" Advantage

In the organotin family, toxicity is strictly a function of alkyl chain number and length.[1] Butyltin hydroxide oxide hydrate (commonly referred to as Monobutyltin Oxide or MBTO ; CAS: 2273-43-0 / 336879-56-2) represents the lower end of the toxicity spectrum.

Unlike its tri-substituted counterpart Tributyltin (TBT) —a notorious endocrine disruptor and environmental hazard—MBTO exhibits significantly lower bioavailability and distinct toxicokinetics. While TBT and Dibutyltin (DBT) are potent immunotoxicants targeting the thymus and mitochondria, MBTO is largely inert in these specific pathways due to its hydrophilicity and inability to penetrate the mitochondrial double membrane effectively.

This guide provides a rigorous comparative analysis, supported by mechanistic pathways and validated experimental protocols, to assist researchers in substituting hazardous organotins with safer mono-substituted alternatives.

Chemical Identity & Structural Context[2][3][4][5][6]

To understand the toxicological divergence, we must first establish the structural hierarchy. The biological activity of organotins is governed by the number of Carbon-Tin (Sn-C) bonds.

Compound NameAbbr.StructurePrimary Industrial UseToxicity Classification
Butyltin Hydroxide Oxide MBTO R-Sn(=O)OHCatalysts (Esterification), Glass coatingsLow (Irritant)
Dibutyltin Oxide DBTO R₂-Sn=OPVC Stabilizers, CatalystsHigh (Immunotoxic)
Tributyltin Oxide TBTO (R₃Sn)₂OBiocides, Antifouling paints (Banned)Severe (Endocrine Disruptor)

Note: R = n-Butyl group (C₄H₉-).

Comparative Toxicological Profiling

The following data synthesizes acute and chronic endpoints. Note the orders-of-magnitude difference in lethal dose and immunotoxic potency.

Acute & Chronic Toxicity Metrics
EndpointMBTO (Mono-)DBT (Di-)TBT (Tri-)Significance
Oral LD50 (Rat) > 4,000 mg/kg~100–170 mg/kg~120–200 mg/kgMBTO is effectively non-toxic via oral route due to poor absorption.
IV LD50 (Mouse) 180 mg/kg~10–20 mg/kg~5–10 mg/kgDirect blood introduction shows MBTO is 18x safer than TBT.
Target Organ Kidneys (mild), Skin (irritation)Thymus , Bile Duct, LiverEndocrine System , Nervous SystemMBTO lacks the specific thymolytic action of DBT/TBT.
Immunotoxicity NegligibleSevere (Thymus Atrophy)Severe (Lymphopenia)DBT/TBT induce apoptosis in T-cells; MBTO does not.
Endocrine Disruption None observedModerateHigh (Imposex in mollusks)TBT binds RXR/PPARγ nuclear receptors; MBTO does not.
Mechanistic Divergence: The Lipophilicity Factor

The toxicity of organotins correlates with lipophilicity . TBT is highly lipophilic, allowing it to cross the blood-brain barrier and mitochondrial membranes effortlessly. MBTO, being a polymeric oxide/hydroxide, is insoluble and hydrophilic, preventing it from reaching intracellular targets.

Diagram 1: Structure-Activity Relationship (SAR) & Cellular Entry

This diagram illustrates why TBT is toxic and MBTO is not, based on membrane permeability.

Organotin_SAR MBTO MBTO (Mono-) Hydrophilic / Polymeric Membrane Cell Membrane (Lipid Bilayer) MBTO->Membrane Blocked (Insoluble) Excretion Fecal Excretion (Unabsorbed) MBTO->Excretion Major Pathway DBT DBT (Di-) Amphiphilic DBT->Membrane Permeates Mitochondria Mitochondria (Cl- / OH- Exchange) DBT->Mitochondria Inhibits Oxidative Phos. TBT TBT (Tri-) Highly Lipophilic TBT->Membrane Rapid Diffusion TBT->Mitochondria Swelling / Apoptosis Nucleus Nucleus (RXR/PPAR Receptors) TBT->Nucleus Alters Transcription

Caption: Comparative cellular uptake. MBTO is largely excluded by the membrane, whereas TBT rapidly penetrates to target mitochondria and nuclei.

Mechanistic Insights: Immunotoxicity & Mitochondrial Disruption[7]

The hallmark of organotin toxicity (specifically DBT and TBT) is thymus atrophy .[2] This is not a generic stress response but a specific molecular mechanism involving the inhibition of ATP synthesis and the triggering of apoptosis in thymocytes.

The Mechanism[7][9][10]
  • Trialkyltin/Dialkyltin enters the thymocyte.

  • It targets the mitochondria, specifically inhibiting ATP synthase and disrupting the Cl⁻/OH⁻ exchange.

  • This causes a drop in Mitochondrial Membrane Potential (ΔΨm).

  • Cytochrome c is released, activating Caspase-3.

  • Result: Apoptosis (Programmed Cell Death) of immune cells.[2]

MBTO fails at Step 1 and 2 , rendering it non-immunotoxic in standard exposures.

Diagram 2: The Apoptotic Cascade (TBT/DBT vs. MBTO)

Immunotoxicity_Pathway TBT TBT / DBT Exposure Mito Mitochondrial Membrane TBT->Mito Binds High Affinity MBTO MBTO Exposure MBTO->Mito Low/No Binding NoEffect No Significant Cytotoxicity MBTO->NoEffect ATP ATP Synthase Inhibition Mito->ATP Pot Loss of Membrane Potential (ΔΨm) ATP->Pot Caspase Caspase-3 Activation Pot->Caspase Apoptosis Thymocyte Apoptosis (Immune Suppression) Caspase->Apoptosis

Caption: TBT/DBT triggers the intrinsic apoptotic pathway via mitochondrial disruption; MBTO lacks the affinity to initiate this cascade.

Experimental Protocols for Validation

For researchers needing to verify the safety profile of MBTO against TBT/DBT in their specific application, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Membrane Potential Assay (JC-1)

Objective: Quantify the disruption of mitochondrial health, the primary target of organotins.

Materials:

  • JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

  • Positive Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or TBT (1 µM).

  • Test Compound: MBTO (titrated 1 µM – 100 µM).

Workflow:

  • Seeding: Plate HepG2 or Jurkat T-cells at

    
     cells/well in 96-well plates.
    
  • Exposure: Treat cells with MBTO and TBT (comparator) for 4 hours.

  • Staining: Add JC-1 solution (final conc. 2 µM) and incubate for 30 min at 37°C.

  • Detection: Measure fluorescence.

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence: Ex 535nm / Em 590nm).

    • Damaged Mitochondria: Monomers (Green Fluorescence: Ex 485nm / Em 530nm).

  • Validation: Calculate the Red/Green ratio. TBT will show a massive decrease in the ratio (depolarization). MBTO should show a ratio comparable to the vehicle control.

Protocol B: Thymocyte Apoptosis Screening (Annexin V / PI)

Objective: Assess immunotoxic potential (thymus atrophy mechanism).

Workflow:

  • Isolation: Isolate thymocytes from young rats (4-6 weeks old) – Note: This is the specific target tissue for organotins.

  • Treatment: Incubate thymocytes with compounds for 6–12 hours.

  • Labeling: Wash cells and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI).

  • Flow Cytometry:

    • Early Apoptosis: Annexin V (+) / PI (-).

    • Necrosis/Late Apoptosis: Annexin V (+) / PI (+).

  • Expected Result: DBT/TBT will show >50% apoptosis at low micromolar concentrations. MBTO should remain baseline.

Regulatory & Safety Implications

While MBTO is safer, it is not unregulated. It is still an organotin.[3]

  • REACH (EU): TBT and DBT are severely restricted (Annex XVII). MBTO is generally permitted as a catalyst but must be monitored to ensure it does not contain DBT impurities >0.1% by weight.

  • Handling: MBTO is an irritant.[4][5][6] Unlike TBT (which absorbs through skin to cause systemic toxicity), MBTO's primary risk is local irritation to eyes and respiratory tract (dust).

    • PPE Requirement: N95 dust mask and safety goggles are mandatory to prevent physical irritation.

  • Environmental: MBTO hydrolyzes/precipitates rapidly and has lower aquatic toxicity than TBT, but disposal should still follow heavy metal protocols.

References

  • European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins.Link

  • World Health Organization (WHO) / IPCS. (1980). Tin and Organotin Compounds: A Preliminary Review. Environmental Health Criteria 15. Link

  • Appel, K. E. (2004). Organotin compounds: toxicokinetic aspects. Drug Metabolism Reviews, 36(3-4), 763-786. (Mechanistic basis of lipophilicity and toxicity). Link

  • Snoeij, N. J., et al. (1987). Toxicity of organotin compounds: Comparative effects of tri-, di- and monobutyltin compounds on the lymphoid system in rats.[2] Toxicology, 46, 37-50. (The definitive study on thymus atrophy differences). Link

  • European Chemicals Agency (ECHA). (2023). Substance Information: Monobutyltin oxide.[5][7][8] (Regulatory status and classification).[9][4][7][8][10][11][12] Link

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Safety Operating Guide

Butyltin hydroxide oxide hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide designed for researchers, environmental health and safety (EHS) officers, and drug development professionals managing organotin compounds.

Chemical Profile & Hazard Causality

Butyltin hydroxide oxide hydrate (also known as Butylstannoic acid or MBTO) is a highly efficient catalyst used in esterification, transesterification, and polycondensation reactions. While its catalytic efficiency is highly valued in polymer and resin production, it presents significant logistical and environmental challenges.

The Causality of Organotin Toxicity: Organotins are exceptionally hazardous to aquatic life. Because of their lipophilic nature, these compounds easily cross cellular membranes. Once internalized by aquatic organisms, they bind to cellular receptors, causing severe endocrine disruption, immune suppression, and mitochondrial dysfunction[1][2]. Due to this bioaccumulation pathway, even trace amounts flushed into standard wastewater systems can trigger catastrophic localized population declines in marine ecosystems. Therefore, absolute containment and thermal destruction are mandatory[2][3].

Quantitative Data Summary

Property Specification
Chemical Name This compound
CAS Number 336879-56-2 (Hydrate) / 2273-43-0 (Anhydrous)[4]
Molecular Weight 208.83 g/mol (anhydrous basis)
Appearance White to almost white hygroscopic powder[4]
Hazard Classification Class 6.1 (Toxic Substances)[5]
UN Shipping Number UN3146 (Organotin compound, solid, n.o.s.)[5]
Packing Group III[5]

| Primary Target Organs | Central nervous system, respiratory system, eyes, skin[4] |

ToxicityPathway A Butyltin Hydroxide Oxide (Environmental Release) B Aquatic Bioaccumulation (Lipophilic Uptake) A->B Runoff / Leaching C Cellular Membrane Disruption B->C Tissue Absorption E Endocrine & Immune System Disruption B->E Receptor Binding D Mitochondrial Dysfunction C->D Ion Channel Interference F Severe Marine Toxicity (Population Decline) D->F E->F

Logical relationship: Environmental toxicity pathway of organotin compounds in aquatic ecosystems.

Operational Handling & Transfer Protocol

To prevent systemic absorption and inhalation of hygroscopic dust, all handling must be treated as a self-validating closed system.

Step-by-Step Methodology:

  • Preparation & PPE: Don full personal protective equipment (PPE), including a fitted N95 dust mask (or half-face respirator), chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a dedicated lab coat[4].

  • Environmental Control: Conduct all transfers exclusively inside a certified, high-velocity chemical fume hood. Causality: The compound is highly hygroscopic and forms irritating dust; local exhaust ventilation prevents respiratory tract irritation[4][6].

  • Static Mitigation: Ground all spatulas and receiving vessels. Organotin powders can carry static charges, leading to unpredictable aerosolization during weighing.

  • Validation Check: Before removing the sealed reaction vessel from the fume hood, wipe the exterior of the flask with a dry Kimwipe to ensure no microscopic dust remains on the outer glass.

Emergency Spill Response & Decontamination Protocol

Because this compound is insoluble in water[7], using aqueous solutions for initial cleanup will only spread the severe marine pollutant over a wider surface area.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood ventilation[6].

  • Dry Collection (Primary Recovery): Do NOT use water. Using a dedicated anti-static brush and dustpan, gently sweep the powder to avoid generating airborne dust[1]. Place the recovered solid directly into a heavy-duty, sealable hazardous waste container.

  • Solvent Decontamination (Secondary Recovery): Dampen absorbent pads with a non-polar solvent (e.g., toluene or hexanes). Causality: The lipophilic nature of the organotin allows it to dissolve readily in these solvents, lifting the microscopic residue from the benchtop[8].

  • Aqueous Wash (Tertiary Recovery): Wash the area thoroughly with an industrial detergent and water to remove residual solvent and trace contaminants[8].

  • Waste Consolidation: Place all used brushes, Kimwipes, absorbent pads, and contaminated PPE into the organotin hazardous waste container[8].

Waste Segregation and Disposal Procedures

Chemical neutralization of organotins in a standard laboratory setting is highly discouraged, as it often yields equally toxic secondary organometallic byproducts. The only globally recognized, self-validating disposal method is high-temperature incineration [2].

Step-by-Step Methodology:

  • Segregation: Isolate organotin waste from strong oxidizing agents and strong acids. Causality: Contact with strong oxidizers can cause exothermic degradation, potentially leading to fires or the release of toxic tin oxide fumes[1][4].

  • Primary Containment: Collect all reaction byproducts, excess reagents, and contaminated consumables (gloves, vials, pads) in a dedicated, leak-proof High-Density Polyethylene (HDPE) or glass container[8].

  • Labeling: Affix a highly visible label stating: "Hazardous Waste - Organotin Compound, Solid, Toxic, Severe Marine Pollutant."

  • Secondary Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment tray away from floor drains. Causality: Secondary containment ensures that in the event of primary vessel failure, the marine pollutant cannot leach into municipal water systems[3].

  • Manifesting & Transport: Contract a certified hazardous waste disposal vendor. Ensure the manifest lists the material under UN3146, Hazard Class 6.1, Packing Group III [5].

  • Thermal Destruction: The vendor will transport the waste to an EPA-approved incineration facility. Causality: Incineration at temperatures exceeding 1000°C breaks the resilient Tin-Carbon bonds, fully decomposing the toxic organotin into inorganic tin dioxide (SnO₂), carbon dioxide, and water vapor, neutralizing the environmental threat[2].

WasteWorkflow S1 1. Waste Generation (Reaction Byproducts/Spills) S2 2. Chemical Segregation (Isolate from Oxidizers) S1->S2 S3 3. Primary Containment (Sealed HDPE/Glass) S2->S3 S4 4. Secondary Storage (Ventilated Accumulation) S3->S4 S5 5. Regulated Transport (UN3146, Class 6.1) S4->S5 S6 6. Thermal Destruction (Incineration to SnO2) S5->S6

Step-by-step workflow for the compliant segregation, storage, and disposal of organotin waste.

References

  • American Elements. "this compound." Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - n-Butyltin hydroxide oxide hydrate, 97%." Available at: [Link]

  • NSW Environment Protection Authority. "Organotin Waste Materials Chemical Control Order 1989." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Tin and Tin Compounds." Available at: [Link]

  • Gelest, Inc. "n-BUTYLTIN HYDROXIDE OXIDE Safety Data Sheet." Available at: [Link]

Sources

Personal protective equipment for handling Butyltin hydroxide oxide hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The Hazard Profile

Before selecting armor, one must understand the enemy. Butyltin hydroxide oxide hydrate (often synonymous with Butylstannonic acid, CAS: 2273-43-0 / 13355-96-9) is not merely a "dusty solid." It is an organotin compound.[1][2] While less aggressive than its tributyltin cousins, it possesses a distinct amphiphilic toxicity profile—lipophilic enough to penetrate biological membranes, yet reactive enough to cause immediate irritation.

The Core Threat: The primary operational risk is particulate inhalation and dermal absorption leading to localized inflammation.

Table 1: Physicochemical Hazard Data
ParameterSpecificationOperational Implication
Physical State White Powder / SolidHigh risk of airborne particulate generation during weighing.
GHS Classification Irritant (Skin/Eye/Resp)Direct contact causes immediate dermatitis and mucosal inflammation.
Hazard Codes H315, H319, H335H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][3]
Environmental Aquatic Chronic (H412/H410)Zero-discharge policy. Do not wash down sinks.
Reactivity Hydrolytically stable, thermally stablePersistence in the lab environment if not cleaned; "dust that stays."

The PPE Matrix: Layered Defense Protocol

Standard "lab safety" (coat, glasses, gloves) is insufficient for organotins due to their permeation characteristics. You must employ a Barrier-Permeation-Ventilation strategy.

A. Hand Protection: The Permeation Trap

The Logic: Organotins can permeate standard latex gloves rapidly. While Butyltin hydroxide oxide is a solid, solubilization (often in organic solvents like methanol or toluene) creates a vehicle for rapid dermal absorption.

  • Primary Layer (Dry Handling): Nitrile Rubber (minimum 5 mil / 0.12 mm).

    • Why: Nitrile provides excellent resistance to the solid powder.

  • Secondary Layer (Solution Handling): Laminate Film (Silver Shield/4H) or Double-Nitrile.

    • Why: If dissolved in non-polar solvents, the solvent will degrade the glove, carrying the tin compound to your skin.

  • Protocol: Inspect gloves for pinholes before donning. Change immediately upon splash contact.

B. Respiratory Protection: The Exclusion Zone

The Logic: H335 (Respiratory Irritation) dictates that the lungs are a primary target organ.

  • Primary Control: Certified Chemical Fume Hood.

    • Requirement: Face velocity 80–100 fpm. All weighing must occur here.

  • Secondary Control (If Hood Unavailable): P100 Particulate Respirator with Organic Vapor Cartridge.

    • Why: A simple N95 catches dust but fails if the substance hydrolyzes or if residual solvent vapors are present.

C. Ocular Defense
  • Requirement: Chemical Splash Goggles (Indirect Vent).

    • Contraindication: Do NOT rely on safety glasses. Powder drifts. It can bypass the side-shields of standard glasses, reacting with ocular moisture to form irritating tin hydroxides directly on the cornea.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling Butyltin Hydroxide Oxide State_Check Is the material Solid or in Solution? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Weighing Weighing / Transfer Solid->Weighing Solid_PPE PPE: Nitrile Gloves (5mil) + Goggles + Fume Hood Weighing->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Polar Polar (Methanol/Ethanol) Solvent_Check->Polar NonPolar Non-Polar (Toluene/Hexane) Solvent_Check->NonPolar Sol_PPE_1 PPE: Double Nitrile Gloves + Goggles + Hood Polar->Sol_PPE_1 Sol_PPE_2 PPE: Laminate (Silver Shield) Gloves + Goggles + Hood NonPolar->Sol_PPE_2

Figure 1: Logic flow for selecting Personal Protective Equipment based on the physical state and solvent vehicle of the organotin compound.

Operational Workflow: Handling & Solubilization

This protocol ensures containment of the "dust" and prevents cross-contamination.

Step 1: Preparation

  • Clear the fume hood of clutter to ensure laminar airflow.

  • Place a disposable absorbent pad (plastic side down) on the work surface. This captures any stray powder and simplifies cleanup.

  • Pre-label your waste container: "Hazardous Waste: Organotin Solid/Liquid."

Step 2: Weighing (The Critical Step)

  • The Risk:[1] Static electricity can cause this fine white powder to "jump" or disperse.

  • Technique: Use an antistatic gun or ionizing bar if available. If not, use a plastic spatula (not metal) to minimize static discharge.

  • Containment: Weigh into a tared vial inside the hood. Do not walk the stock bottle to the balance outside the hood.

Step 3: Solubilization

  • Butyltin hydroxide oxide is often used as a catalyst and may require heating to dissolve (e.g., in esterification reactions).[2]

  • Protocol: If heating is required, ensure the reaction vessel is vented through a condenser or into the hood exhaust. Never heat organotins in an open vessel outside a hood.

Step 4: Decontamination

  • Wipe the exterior of the stock bottle with a dry tissue before returning it to storage.

  • Dispose of the tissue as hazardous waste immediately.

Emergency Response & Disposal Logistics

Accidental Exposure
  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[4] Do not use alcohol/solvents (this increases absorption).

    • Follow-up: If irritation persists, seek medical attention.[1][5]

  • Eye Contact:

    • Immediate Action: Flush with eyewash station for 15 minutes, holding eyelids open.[4]

    • Follow-up: Ophthalmologist consult is mandatory for particulate exposure.

Disposal: The "Cradle-to-Grave" Path

Organotins are marine pollutants . They cannot be treated as general chemical waste.

Disposal_Workflow Waste_Gen Waste Generation Segregation Segregate: Heavy Metal / Organotin Stream Waste_Gen->Segregation Container Container: HDPE or Glass Label: 'Organotin Waste' Segregation->Container Rinsing Empty Containers: Triple Rinse with Solvent Container->Rinsing Final Final Disposal: Incineration (Approved Facility) Container->Final Rinsate Collect Rinsate (Add to Waste Container) Rinsing->Rinsate Rinsate->Container

Figure 2: Workflow for the segregation and disposal of organotin waste streams to prevent environmental contamination.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Butyltin chloride dihydroxide (Related Compound). Retrieved from

  • Gelest, Inc. (2017).[3] Safety Data Sheet: n-Butyltin Hydroxide Oxide. Retrieved from

  • National Institutes of Health (NIH). (2019). Glove permeation of chemicals: The state of the art. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: n-Butyltin hydroxide oxide. Retrieved from

  • BenchChem. (2025). Safety and handling precautions for organotin compounds. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.